molecular formula C22H28O3 B15548108 2-Hydroxymethylene ethisterone

2-Hydroxymethylene ethisterone

Numéro de catalogue: B15548108
Poids moléculaire: 340.5 g/mol
Clé InChI: FYEOMZSZJFOTGQ-NREFYGNPSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-Hydroxymethylene ethisterone is a useful research compound. Its molecular formula is C22H28O3 and its molecular weight is 340.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C22H28O3

Poids moléculaire

340.5 g/mol

Nom IUPAC

(2E,8R,9S,10R,13S,14S,17R)-17-ethynyl-17-hydroxy-2-(hydroxymethylidene)-10,13-dimethyl-1,6,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C22H28O3/c1-4-22(25)10-8-18-16-6-5-15-11-19(24)14(13-23)12-20(15,2)17(16)7-9-21(18,22)3/h1,11,13,16-18,23,25H,5-10,12H2,2-3H3/b14-13+/t16-,17+,18+,20+,21+,22+/m1/s1

Clé InChI

FYEOMZSZJFOTGQ-NREFYGNPSA-N

Origine du produit

United States

Foundational & Exploratory

An In-depth Technical Guide to 2-Hydroxymethylene Ethisterone

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the core properties of 2-Hydroxymethylene ethisterone (B1671409), tailored for researchers, scientists, and drug development professionals. The document collates available data on its chemical and physical characteristics, and explores its potential biological activities based on its relationship to ethisterone and danazol (B1669791).

Core Properties and Data

2-Hydroxymethylene ethisterone is a steroid derivative and an intermediate in chemical research.[1] Its fundamental properties are summarized below.

Chemical and Physical Properties

Quantitative data for this compound and the closely related compound 2alpha-Hydroxymethyl ethisterone are presented in Table 1 for comparative analysis.

PropertyThis compound2alpha-Hydroxymethyl ethisterone
CAS Number 2787-02-2[1][2][3]2787-03-3[4]
Molecular Formula C₂₂H₂₈O₃[1][2][3]C₂₂H₃₀O₃[4]
Molecular Weight 340.46 g/mol [1][2][3]342.5 g/mol [4]
IUPAC Name (8R,9S,10R,13S,14S,17R)-17-ethynyl-17-hydroxy-2-(hydroxymethylidene)-10,13-dimethyl-1,6,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one[5]Not Available
SMILES String C[C@]12CC[C@H]3--INVALID-LINK--CCC4=CC(=O)C(=CO)C[C@]34C[5]C[C@@]12--INVALID-LINK--C(CC3)=CC(=O)--INVALID-LINK--C4)(CC1)[H])[H]">C@(CC[C@]2(C#C)O)[H][4]
Melting Point Not Available164 °C[4]
Storage Conditions 2°C - 8°C[1]2°C - 8°C[4]
Solubility Data not available for this compound. Ethisterone is practically insoluble in water and slightly soluble in alcohol, acetone, ether, and chloroform.[6]Data not available

Synthesis and Characterization

Generalized Synthesis Workflow

The synthesis of 2-hydroxymethylene steroids typically involves the formylation of a corresponding 3-keto steroid precursor. A generalized workflow for such a synthesis is depicted below.

G Generalized Synthesis Workflow for 2-Hydroxymethylene Steroids Start Start with a 3-keto steroid precursor (e.g., Ethisterone) Step1 Formylation Reaction - React with a formylating agent (e.g., ethyl formate) - In the presence of a strong base (e.g., sodium methoxide) Start->Step1 Step2 Reaction Quench and Workup - Neutralize the reaction mixture - Extract the product with an organic solvent Step1->Step2 Step3 Purification - Techniques such as column chromatography or recrystallization Step2->Step3 End Isolated this compound Step3->End

A generalized workflow for the synthesis of 2-hydroxymethylene steroids.
Analytical Characterization Protocols

The characterization of this compound would involve standard analytical techniques used for organic compounds, particularly steroids.

High-Performance Liquid Chromatography (HPLC):

  • Objective: To determine the purity of the synthesized compound.

  • Column: Octadecylsilane bonded silica (B1680970) gel column.[7]

  • Mobile Phase: A gradient elution using a mixture of water, methanol (B129727), and acetonitrile.[7] The specific gradient would need to be optimized.

  • Detection: UV detection at a wavelength between 230-254 nm.[7]

  • Sample Preparation: A sample of the compound is accurately weighed and dissolved in methanol to a known concentration.[7]

Mass Spectrometry (MS):

  • Objective: To confirm the molecular weight of the compound.

  • Technique: Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used. For GC-MS, derivatization may be necessary to increase volatility.[8]

  • Ionization: Electron Impact (EI) is a common ionization technique for GC-MS analysis of steroids.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Objective: To elucidate the chemical structure of the compound.

  • Technique: ¹H NMR and ¹³C NMR spectroscopy would be performed. The chemical shifts and coupling constants of the protons and carbons would be analyzed to confirm the presence of the hydroxymethylene group and the overall steroid scaffold.

Potential Biological Activity and Signaling Pathways

This compound is a derivative of danazol, which itself is a derivative of ethisterone.[3][9] Therefore, its biological activity is likely to be related to these parent compounds, which are known to interact with steroid hormone receptors.

Progesterone (B1679170) and Androgen Receptor Signaling

Ethisterone is a synthetic progestin and also exhibits androgenic activity.[10] It acts as an agonist for the progesterone and androgen receptors. The signaling pathways for these receptors are crucial in understanding the potential effects of this compound.

Progesterone Receptor Signaling Pathway:

Progesterone, upon binding to its receptor (PR), initiates a signaling cascade that regulates gene expression.[11] This pathway is central to female reproductive processes.

G Progesterone Receptor Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Progesterone Progesterone PR_HSP PR-HSP Complex Progesterone->PR_HSP Binds to PR Progesterone Receptor (PR) PR_dimer PR Dimer PR->PR_dimer Dimerization HSP Heat Shock Proteins (HSP) PR_HSP->PR HSP Dissociation PRE Progesterone Response Element (PRE) on DNA PR_dimer->PRE Translocates and Binds Transcription Gene Transcription PRE->Transcription Initiates mRNA mRNA Transcription->mRNA Produces Protein Protein Synthesis mRNA->Protein Translates to Cellular_Response Cellular Response Protein->Cellular_Response Leads to

A simplified diagram of the progesterone receptor signaling pathway.

Androgen Receptor Signaling Pathway:

Androgens, such as testosterone, bind to the androgen receptor (AR) to regulate gene expression, which is vital for male sexual development and other physiological processes.[12][13]

G Androgen Receptor Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen AR_HSP AR-HSP Complex Androgen->AR_HSP Binds to AR Androgen Receptor (AR) AR_dimer AR Dimer AR->AR_dimer Dimerization HSP Heat Shock Proteins (HSP) AR_HSP->AR HSP Dissociation ARE Androgen Response Element (ARE) on DNA AR_dimer->ARE Translocates and Binds Transcription Gene Transcription ARE->Transcription Initiates mRNA mRNA Transcription->mRNA Produces Protein Protein Synthesis mRNA->Protein Translates to Cellular_Response Cellular Response Protein->Cellular_Response Leads to

A simplified diagram of the androgen receptor signaling pathway.
Effect on Gonadotropin Secretion

Danazol is known to suppress the secretion of gonadotropins, such as luteinizing hormone (LH) and follicle-stimulating hormone (FSH), by acting at the hypothalamic level.[5][14] This leads to a reduction in ovarian estrogen and progesterone production.[9]

G Danazol's Effect on Gonadotropin Secretion Hypothalamus Hypothalamus Pituitary Pituitary Gland Hypothalamus->Pituitary Stimulates (via GnRH) Ovaries Ovaries Pituitary->Ovaries Stimulates (via LH & FSH) Estrogen_Progesterone Estrogen & Progesterone Ovaries->Estrogen_Progesterone Produces GnRH GnRH LH_FSH LH & FSH Danazol Danazol Danazol->Hypothalamus Suppresses

The inhibitory effect of Danazol on the hypothalamic-pituitary-ovarian axis.

Conclusion

This compound is a steroid derivative with a defined chemical structure. While specific experimental data on this compound is limited, its close relationship to ethisterone and danazol suggests that it likely interacts with progesterone and androgen receptors, and may modulate the hypothalamic-pituitary-gonadal axis. Further research is warranted to fully elucidate its pharmacological profile and potential therapeutic applications. This guide provides a foundational understanding for researchers and professionals in drug development to build upon.

References

An In-depth Technical Guide to 2-Hydroxymethylene Ethisterone (CAS: 2787-02-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Hydroxymethylene ethisterone (B1671409) (CAS: 2787-02-2), a synthetic steroid primarily recognized as a key intermediate in the chemical synthesis of the drug Danazol. While direct biological activity of 2-Hydroxymethylene ethisterone is not extensively documented in publicly available literature, its significance lies in its role as a precursor to a pharmacologically active molecule. This document will detail its chemical and physical properties, outline a key synthetic protocol for its use, and provide context through the pharmacological actions of its principal derivative, Danazol. The information is intended to support researchers and professionals in drug development and chemical synthesis.

Introduction

This compound, also known by its systematic name (17α)-17-Hydroxy-2-(hydroxymethylene)-pregn-4-en-20-yn-3-one, is a steroid derivative of ethisterone.[1][2] Its primary role in the scientific literature and commercial application is as a crucial building block in the manufacturing of Danazol, a medication with a complex hormonal profile used in the treatment of various medical conditions.[3][4] Understanding the properties and synthesis of this compound is therefore essential for chemists and pharmacologists working with Danazol and related steroid structures. Notably, while it is a metabolite of Danazol, it is generally considered to be an inactive one.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below. This data is essential for its handling, characterization, and use in synthetic procedures.

PropertyValueReference
CAS Number 2787-02-2[1][2][3]
Molecular Formula C₂₂H₂₈O₃[1][2][3]
Molecular Weight 340.46 g/mol [1][2][3]
IUPAC Name (8R,9S,10R,13S,14S,17R)-17-ethynyl-17-hydroxy-2-(hydroxymethylidene)-10,13-dimethyl-1,6,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one
Synonyms (17a)-17-Hydroxy-2-(hydroxymethylene)-pregn-4-en-20-yn-3-one, 17-Ethynyl-2-(hydroxymethylene)-testosterone[1]
Appearance Pale Yellow Solid
Storage Conditions 2-8°C, Refrigerator[1]

Synthesis and Experimental Protocols

This compound is a key intermediate in the synthesis of Danazol. The following section details a common synthetic route from ethisterone to Danazol, highlighting the formation of this compound.

Synthesis of Danazol via this compound

A widely recognized method for the preparation of Danazol involves the formylation of ethisterone to yield this compound, which is then cyclized with hydroxylamine (B1172632) to form the final isoxazole (B147169) ring of Danazol.

Experimental Protocol: Oximation of this compound to form Danazol

This protocol is adapted from established synthetic procedures for Danazol.

  • Reactants:

    • Crude 2-Hydroxymethylene-17α-ethynyl testosterone (B1683101) (this compound)

    • Hydroxylamine hydrochloride

    • Anhydrous sodium acetate

    • Glacial acetic acid

  • Procedure:

    • The crude this compound is reacted with hydroxylamine hydrochloride, anhydrous sodium acetate, and glacial acetic acid.

    • The reaction mixture is heated to a temperature of 70-80°C.

    • Upon completion of the reaction, a post-treatment workup is performed to isolate and purify the resulting Danazol.

The logical workflow for this synthesis is depicted in the following diagram:

G Ethisterone Ethisterone Formylation Formylation (e.g., with ethyl formate (B1220265) and base) Ethisterone->Formylation HME This compound Formylation->HME Oximation Oximation (Hydroxylamine hydrochloride, Sodium acetate, Acetic acid) HME->Oximation Danazol Danazol Oximation->Danazol

Synthesis of Danazol from Ethisterone.

Biological Activity and Pharmacological Context

There is a notable lack of direct scientific literature detailing the specific biological activities of this compound. It is primarily characterized as an inactive metabolite of Danazol. To provide a relevant pharmacological context, this section summarizes the mechanism of action of Danazol, the active pharmaceutical ingredient derived from this compound. It is crucial to reiterate that these activities are attributed to Danazol and not directly to its precursor.

Mechanism of Action of Danazol

Danazol exhibits a complex pharmacological profile, acting as a weak androgen. Its therapeutic effects are derived from its ability to suppress the pituitary-ovarian axis, leading to a reduction in estrogen production. Danazol has been shown to interact with several signaling pathways, although the complete picture of its molecular interactions is still under investigation.

Known signaling pathways influenced by Danazol include:

  • Protein Kinase C (PKC) Pathway: Studies have indicated that Danazol can bind to the C1b domain of PKC, leading to the translocation of PKCα to the plasma membrane. This interaction can affect downstream signaling and induce apoptosis in certain cancer cells.

  • STAT3/Myc Pathway: In some multidrug-resistant cancer cells, Danazol has been observed to reduce the phosphorylation of STAT3 and the expression of downstream genes like c-Myc, which are involved in cell survival.

A simplified representation of Danazol's potential influence on these pathways is illustrated below:

G Danazol Danazol PKC Protein Kinase C (PKC) Danazol->PKC STAT3 STAT3 Danazol->STAT3 inhibits phosphorylation Apoptosis Apoptosis PKC->Apoptosis induces Myc c-Myc STAT3->Myc regulates CellSurvival Cell Survival Myc->CellSurvival promotes

Potential signaling pathways affected by Danazol.

Conclusion

This compound (CAS: 2787-02-2) is a steroid of significant interest to the fields of synthetic and medicinal chemistry due to its indispensable role as an intermediate in the production of Danazol. While it is considered biologically inactive, a thorough understanding of its chemical properties and synthetic transformations is vital for researchers and developers working on Danazol and related steroidal compounds. Future research could explore if this molecule possesses any hitherto uncharacterized subtle biological activities, but based on current knowledge, its value is firmly established in the realm of chemical synthesis.

References

An In-depth Technical Guide on 2-Hydroxymethylene Ethisterone as a Metabolite of Danazol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-hydroxymethylene ethisterone (B1671409), a primary metabolite of the synthetic steroid danazol (B1669791). It delineates the chemical and pharmacological relationship between the parent drug and its metabolite, presenting available quantitative data, experimental methodologies, and relevant signaling pathways. Danazol is a versatile therapeutic agent with a complex mechanism of action, and understanding its metabolic fate is crucial for a complete toxicological and pharmacological assessment. While extensive data exists for danazol, this guide also highlights the current knowledge gaps regarding the specific biological activities of 2-hydroxymethylene ethisterone, thereby identifying areas for future research.

Introduction

Danazol, a synthetic derivative of ethisterone, has been utilized in the treatment of various medical conditions, including endometriosis and fibrocystic breast disease.[1] Its therapeutic effects are attributed to a complex interplay of hormonal modulations, including weak androgenic, progestogenic, and antigonadotropic activities.[1] Danazol undergoes extensive metabolism in the liver, leading to the formation of several metabolites. Among these, this compound and ethisterone are two of the major products excreted in the urine.[2] This guide focuses on this compound, examining its properties in the context of it being a significant metabolite of danazol.

Chemical and Physical Properties

Danazol is structurally derived from ethisterone (17α-ethynyltestosterone) by the fusion of an isoxazole (B147169) ring to the A-ring of the steroid nucleus.[1] The metabolic conversion to this compound involves the cleavage of this isoxazole ring.

CompoundChemical StructureMolecular FormulaMolecular WeightCAS Number
Danazol [Insert Chemical Structure of Danazol]C22H27NO2337.46 g/mol 17230-88-5
This compound [Insert Chemical Structure of this compound]C22H28O3340.46 g/mol 2787-02-2

Pharmacological Profile

Mechanism of Action of Danazol

Danazol's pharmacological effects are multifaceted and include:

  • Receptor Binding: It binds to several steroid hormone receptors, exhibiting high affinity for the androgen receptor (AR), moderate affinity for the progesterone (B1679170) receptor (PR) and glucocorticoid receptor (GR), and low affinity for the estrogen receptor (ER).[1][3]

  • Inhibition of Steroidogenesis: Danazol can inhibit multiple enzymes involved in the synthesis of steroid hormones in the adrenal glands, ovaries, and testes.[4]

  • Binding to Carrier Proteins: It binds to sex hormone-binding globulin (SHBG) and corticosteroid-binding globulin (CBG), leading to an increase in the free concentrations of testosterone (B1683101) and cortisol.[1][4]

  • Suppression of the Hypothalamic-Pituitary-Ovarian Axis: By inhibiting the release of gonadotropins, it creates a hypoestrogenic environment.[5]

Biological Activity of this compound

Direct quantitative data on the receptor binding affinities and specific biological activities of this compound are limited in the publicly available literature. However, key studies on danazol's metabolites have provided some important qualitative insights:

  • A study by Rosi et al. (1977) that isolated and synthesized five of danazol's metabolites, including this compound, concluded that none of these metabolites demonstrated pituitary inhibiting activity comparable to the parent compound, danazol.[6]

  • It has been reported that the principal metabolites of danazol, which would include this compound, are capable of competitively displacing testosterone and cortisol from plasma proteins.

Quantitative Biological Data

Table 1: Receptor Binding Affinity of Danazol

ReceptorLigandKi (Inhibition Constant)Kd (Dissociation Constant)Relative Binding Affinity (%)Source(s)
Androgen ReceptorDanazol~10 nM--[7]
Progesterone ReceptorDanazol~100 nM-6.0% (of R5020)[7][8]
Protein Kinase C (PKC) C1b domainDanazol-5.64 ± 1.27 µM-[1]

Table 2: In Vitro Efficacy of Danazol

Cell LineEffectIC50 (Half maximal inhibitory concentration)Source(s)
ER+ Breast Cancer CellsReduced Viability31 ± 2.63 µg/ml[1]
Triple-Negative Breast Cancer CellsReduced Viability65 ± 4.27 µg/ml[1]

Table 3: Biological Activity of this compound

AssayResultSource(s)
Pituitary Inhibiting ActivityNot significant compared to danazol[6]
Displacement from Plasma ProteinsCompetitively displaces testosterone and cortisol

Experimental Protocols

Synthesis of this compound

While the full, detailed protocol from the primary literature is not provided here, the synthesis of this compound from danazol generally involves the reductive cleavage of the N-O bond in the isoxazole ring, followed by hydrolysis. This process opens the isoxazole ring to form an enamino ketone, which is then hydrolyzed to the 2-hydroxymethylene derivative.

Representative Protocol: Competitive Steroid Receptor Binding Assay

This protocol is a general representation of the methodology used to determine the binding affinity of a compound to a steroid receptor.

Objective: To determine the relative binding affinity (RBA) of a test compound (e.g., danazol or its metabolites) for a specific steroid receptor (e.g., androgen receptor) by competitive displacement of a radiolabeled ligand.

Materials:

  • Target tissue for receptor source (e.g., rat prostate for androgen receptor).

  • Radiolabeled steroid (e.g., [3H]-Testosterone).

  • Unlabeled competitor steroids (test compound and a reference compound).

  • Homogenization buffer (e.g., Tris-EDTA buffer).

  • Dextran-coated charcoal.

  • Scintillation cocktail and vials.

  • Centrifuge, scintillation counter.

Procedure:

  • Cytosol Preparation:

    • Excise the target tissue and homogenize in ice-cold buffer.

    • Centrifuge the homogenate at low speed to remove cellular debris.

    • Perform ultracentrifugation of the supernatant to obtain the cytosol (supernatant) containing the soluble receptors.

  • Binding Assay:

    • In assay tubes, add a constant amount of cytosol.

    • Add a constant concentration of the radiolabeled steroid.

    • Add increasing concentrations of the unlabeled test compound or reference steroid.

    • Incubate the mixture to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Add dextran-coated charcoal to each tube to adsorb the unbound radiolabeled steroid.

    • Centrifuge to pellet the charcoal.

  • Quantification:

    • Measure the radioactivity in the supernatant (representing the bound ligand) using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of bound radiolabel against the logarithm of the competitor concentration.

    • Determine the IC50 value (concentration of competitor that inhibits 50% of the specific binding of the radiolabeled ligand).

    • Calculate the RBA of the test compound relative to the reference steroid.

Signaling Pathways and Metabolic Transformations

Metabolic Pathway of Danazol to this compound

The primary metabolic transformation of danazol to this compound occurs in the liver.

Danazol Metabolism Danazol Danazol Metabolite This compound Danazol->Metabolite Hepatic Metabolism (Isoxazole Ring Cleavage)

Metabolic conversion of Danazol.
Signaling Pathways Modulated by Danazol

Danazol's therapeutic effects are mediated through its interaction with multiple signaling pathways.

Danazol Signaling Pathways cluster_upstream Upstream Regulation cluster_cellular Cellular Effects Danazol Danazol AR Androgen Receptor Danazol->AR PR Progesterone Receptor Danazol->PR PKC Protein Kinase C Danazol->PKC Translocation STAT3 STAT3 Danazol->STAT3 Inhibition Apoptosis Apoptosis Danazol->Apoptosis Induction via Caspase-8/9 G2M_Arrest G2/M Cell Cycle Arrest Danazol->G2M_Arrest PKC->Apoptosis Gene_Expression Altered Gene Expression STAT3->Gene_Expression Regulation of c-Myc, CDK1

Overview of Danazol's cellular signaling.
Experimental Workflow for Compound Characterization

A typical workflow for the characterization of a novel steroidal compound or metabolite involves a series of in vitro and in silico analyses.

Experimental Workflow Synthesis Synthesis & Purification Structure Structural Elucidation (NMR, MS) Synthesis->Structure Binding Receptor Binding Assays (AR, PR, ER, etc.) Structure->Binding Cell_Viability Cell Viability Assays (e.g., MTT) Binding->Cell_Viability Signaling Signaling Pathway Analysis (Western Blot, etc.) Cell_Viability->Signaling In_Vivo In Vivo Studies (Animal Models) Signaling->In_Vivo

References

An In-depth Technical Guide to 2-Hydroxymethylene Ethisterone: Discovery and History

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and core scientific data related to 2-Hydroxymethylene ethisterone (B1671409) (CAS 2787-02-2), a significant metabolite of the synthetic steroid Danazol (B1669791). This document details the initial identification of the compound, its synthesis, and its biological activities, presenting quantitative data in structured tables and outlining key experimental methodologies. Visual diagrams are included to illustrate the metabolic pathway of its parent compound, Danazol.

Introduction

2-Hydroxymethylene ethisterone, chemically known as (17α)-17-Hydroxy-2-(hydroxymethylene)-pregn-4-en-20-yn-3-one, is a synthetic steroid and a principal metabolite of Danazol.[1][2] Danazol, a derivative of ethisterone, was first synthesized in 1963 and introduced for medical use in 1971 for conditions such as endometriosis, fibrocystic breast disease, and hereditary angioedema.[3][4] The discovery of this compound is intrinsically linked to the metabolic studies of Danazol, where it was identified as a major biotransformation product in humans.[1][2] This guide will delve into the historical context of its discovery, the chemical synthesis process, and the known biological activities.

Discovery and History

The discovery of this compound was a direct result of investigations into the metabolism of Danazol. In a pivotal 1977 study by Rosi et al., researchers sought to identify the metabolites of Danazol to better understand its pharmacological profile.[1] Metabolism studies in both monkeys and humans revealed that Danazol is rapidly metabolized, with cleavage of its isoxazole (B147169) ring leading to several products.[1]

In these studies, this compound (referred to in the paper as 17-hydroxy-2α-(hydroxymethyl)-17α-pregn-4-en-20-yn-3-one) was isolated from the urine of a female subject who had been administered Danazol orally.[1][5] It was identified as the major metabolite, alongside ethisterone and other hydroxylated derivatives.[1][3] This discovery was significant as it elucidated a key metabolic pathway for Danazol and provided a target for synthesis to enable further biological evaluation.[1]

Chemical Synthesis

The initial synthesis of this compound was reported by Rosi et al. as part of their 1977 study to confirm the structure of the isolated metabolite.[1] The synthesis serves as a reference for producing the compound for research and analytical purposes.

Synthetic Pathway Overview

The synthesis of this compound originates from its parent compound, ethisterone. The key transformation involves the introduction of a hydroxymethylene group at the C2 position of the steroid's A-ring.

Synthesis_Pathway Ethisterone Ethisterone Intermediate Enamino Ketone Intermediate Ethisterone->Intermediate Reductive Cleavage of Isoxazole Ring (Hypothetical from Danazol) Product This compound Intermediate->Product Hydrolysis

Caption: Postulated synthetic pathway to this compound from an intermediate derived from Danazol.[1]

Experimental Protocols

Synthesis of 17-Hydroxy-2α-(hydroxymethyl)-17α-pregn-4-en-20-yn-3-one (this compound)

A detailed experimental protocol for the synthesis of this compound was described by Rosi et al. (1977). The process involves the reduction of the precursor, 2-(hydroxymethylene)-17α-pregn-4-en-20-yn-3-one.

Procedure: To a solution of 0.01 mol of 2-(hydroxymethylene)-17α-pregn-4-en-20-yn-3-one in a mixture of 50 ml of ethanol (B145695) (EtOH), 50 ml of tetrahydrofuran (B95107) (THF), 10 ml of water (H2O), and 5 ml of acetic acid (HOAc), 0.63 g (0.01 mol) of sodium cyanoborohydride (NaCNBH3) was added. The resulting mixture was stirred, and the residue was partitioned between ethyl acetate (B1210297) (EtOAc) and dilute sodium hydroxide (B78521) (NaOH). The product was purified by chromatography.[1]

Biological Activity and Pharmacology

The biological activity of this compound has been investigated primarily in the context of its contribution to the overall pharmacological profile of Danazol.

Endocrine Activity

Initial studies by Rosi et al. evaluated the pituitary inhibiting activity of this compound. Their findings indicated that this metabolite, along with other isolated metabolites, did not exhibit pituitary inhibiting activity comparable to the parent drug, Danazol.[1][5]

Interaction with Plasma Proteins

Subsequent research demonstrated that this compound, along with Danazol and other principal metabolites, competitively displaces cortisol and testosterone (B1683101) from plasma proteins.[3] This interaction can lead to an increase in the free concentrations of these endogenous hormones in individuals being treated with Danazol.[3]

Effects on Endometrial Cells

The direct effects of Danazol and its metabolites on endometrial tissue have been a subject of investigation. One study examined the impact of Danazol, ethisterone, and this compound on the growth of human endometrial cells in vitro. The results showed that while Danazol and testosterone suppressed cell growth, this compound did not produce a significant suppression of growth at the tested concentrations.[6]

Quantitative Data

The following tables summarize the available quantitative data for this compound and its parent compounds.

Table 1: Physicochemical Properties

CompoundChemical FormulaMolecular Weight ( g/mol )CAS Number
This compound C22H28O3340.462787-02-2
Danazol C22H27NO2337.4617230-88-5
Ethisterone C21H28O2312.45434-03-7

Table 2: Biological Activity Data

CompoundAssayResultReference
This compound Pituitary Inhibiting ActivityNo significant activity comparable to Danazol[1]
This compound Growth of human endometrial cells in vitroNo significant suppression[6]
Danazol Growth of human endometrial cells in vitro20.8% suppression (at expected plasma conc.)[6]
Testosterone Growth of human endometrial cells in vitro25.0% suppression (at expected plasma conc.)[6]

Signaling and Metabolic Pathways

The formation of this compound is a key step in the metabolism of Danazol. The metabolic pathway involves the cleavage of the isoxazole ring of Danazol, followed by further biotransformations.

Danazol_Metabolism Danazol Danazol Enamino_Ketone Enamino Ketone Intermediate Danazol->Enamino_Ketone Reductive Cleavage of N-O bond Ethisterone Ethisterone (Metabolite) Danazol->Ethisterone Hydroxymethylene_Intermediate 2-Hydroxymethylene Intermediate Enamino_Ketone->Hydroxymethylene_Intermediate Hydrolysis Metabolite_5 This compound (Major Metabolite) Hydroxymethylene_Intermediate->Metabolite_5 Reduction Other_Metabolites Other Hydroxylated Metabolites Metabolite_5->Other_Metabolites

Caption: Metabolic pathway of Danazol leading to the formation of this compound.[1]

Conclusion

This compound was discovered as the major metabolite of Danazol in the 1970s. Its history is closely tied to the pharmacological investigation of its parent compound. While it does not appear to possess the same level of pituitary-inhibiting activity as Danazol, its ability to interact with plasma proteins contributes to the overall effects observed during Danazol therapy. The synthesis of this metabolite has been crucial for its identification and for enabling further biological studies. This guide provides a foundational understanding of this compound for researchers and professionals in the field of drug development and steroid chemistry. Further research may yet uncover additional biological roles for this significant metabolite.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-Hydroxymethylene Ethisterone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physicochemical properties of 2-Hydroxymethylene ethisterone (B1671409), a derivative of the synthetic progestin ethisterone. Due to the limited availability of direct experimental data for this specific compound, this guide also incorporates information from its parent compound, ethisterone, and related steroidal molecules to provide a predictive profile. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering insights into its chemical characteristics, and potential biological activities. All quantitative data is presented in structured tables, and detailed experimental protocols for key analytical methods are provided.

Chemical and Physical Properties

2-Hydroxymethylene ethisterone is a steroid derivative characterized by the addition of a hydroxymethylene group to the ethisterone backbone. This modification is expected to influence its polarity, solubility, and receptor binding affinity compared to the parent compound.

General Properties
PropertyValueSource
Chemical Name (17α)-17-Hydroxy-2-(hydroxymethylene)-pregn-4-en-20-yn-3-one[1]
Synonyms 17-Ethynyl-2-(hydroxymethylene)-testosterone[1]
CAS Number 2787-02-2[1][2][3]
Molecular Formula C₂₂H₂₈O₃[1][2][3]
Molecular Weight 340.46 g/mol [1][2]
Appearance Pale Yellow Solid-
Storage Conditions 2-8°C Refrigerator[1]
Predicted and Related Compound Physicochemical Data
PropertyValueMethod/CompoundSource
Melting Point 164 °CExperimental (for 2alpha-Hydroxymethyl ethisterone)[4]
XLogP3 3.9Computed[3]
Hydrogen Bond Donor Count 2Computed[3]
Hydrogen Bond Acceptor Count 3Computed[3]
Rotatable Bond Count 2Computed[3]
Topological Polar Surface Area 57.5 ŲComputed[3]
pKa Not available--
Solubility Not available--

Experimental Protocols

Due to the absence of specific published experimental protocols for this compound, the following sections detail generalized methodologies commonly employed for the characterization of steroidal compounds.

Synthesis of this compound (General Procedure)

The synthesis of this compound would typically involve the formylation of ethisterone. A general procedure is outlined below, based on established methods for the C2-formylation of 3-keto steroids.

Materials:

  • Ethisterone

  • Ethyl formate

  • Sodium methoxide (B1231860)

  • Anhydrous solvent (e.g., benzene, toluene, or THF)

  • Hydrochloric acid (for workup)

  • Organic solvents for extraction and purification (e.g., ethyl acetate, dichloromethane)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Ethisterone is dissolved in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • A solution of sodium methoxide in methanol (B129727) is added, followed by the dropwise addition of ethyl formate.

  • The reaction mixture is stirred at room temperature for a specified period, and the progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched by the addition of a dilute acid (e.g., hydrochloric acid).

  • The aqueous layer is extracted with an organic solvent.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography to yield this compound.

Characterization: The structure and purity of the synthesized compound would be confirmed using techniques such as ¹H-NMR, ¹³C-NMR, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.[5]

Determination of Melting Point

The melting point of a purified solid sample of this compound can be determined using a standard melting point apparatus.

Procedure:

  • A small amount of the crystalline solid is packed into a capillary tube.

  • The capillary tube is placed in the heating block of the melting point apparatus.

  • The temperature is gradually increased, and the range at which the solid melts is recorded.

Determination of Solubility

The solubility of this compound in various solvents can be determined using the shake-flask method.

Procedure:

  • An excess amount of the compound is added to a known volume of the solvent in a sealed vial.

  • The vial is agitated at a constant temperature for a sufficient time to ensure equilibrium is reached (typically 24-48 hours).

  • The solution is then filtered to remove any undissolved solid.

  • The concentration of the dissolved compound in the filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Determination of pKa

The acid dissociation constant (pKa) of the enolic hydroxyl group in this compound can be determined by potentiometric titration or UV-Vis spectrophotometry.

Procedure (Potentiometric Titration):

  • A solution of the compound in a suitable solvent mixture (e.g., water-ethanol) is prepared.

  • The solution is titrated with a standardized solution of a strong base (e.g., NaOH).

  • The pH of the solution is monitored throughout the titration using a calibrated pH meter.

  • The pKa is determined from the half-equivalence point of the titration curve.[6]

Biological Activity and Signaling Pathways (Inferred)

Direct studies on the biological activity and mechanism of action of this compound are scarce. However, as a derivative of ethisterone, it is anticipated to interact with steroid hormone receptors, primarily the progesterone (B1679170) and androgen receptors. The introduction of the 2-hydroxymethylene group may alter its binding affinity and selectivity.

Potential Mechanism of Action

It is hypothesized that this compound, like other progestins, exerts its effects by binding to and modulating the activity of nuclear steroid receptors. This interaction would lead to the regulation of target gene expression, influencing various physiological processes.

Experimental Workflow for Biological Activity Assessment

The biological activity of this compound could be evaluated through a series of in vitro assays. A typical workflow is depicted below.

Conclusion

This compound is a synthetic steroid with potential applications in drug development. While a complete physicochemical and biological profile is not yet publicly available, this guide provides a foundational understanding based on its chemical structure and data from related compounds. Further experimental investigation is necessary to fully elucidate its properties and mechanism of action. The provided experimental protocols offer a starting point for researchers aiming to characterize this and similar molecules.

References

2-Hydroxymethylene ethisterone molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of 2-Hydroxymethylene ethisterone (B1671409), a significant metabolite of the synthetic steroid Danazol (B1669791). It details the compound's molecular characteristics, outlines a potential synthetic pathway derived from its parent compound, and discusses its known biological activities. This guide is intended to serve as a foundational resource for researchers engaged in steroid chemistry, pharmacology, and drug development.

Core Molecular Data

2-Hydroxymethylene ethisterone, a derivative of the progestin ethisterone, is characterized by the addition of a hydroxymethylene group at the C2 position. Its fundamental molecular properties are summarized below.

PropertyValueCitation
Molecular Formula C₂₂H₂₈O₃
Molecular Weight 340.46 g/mol
Synonyms 17-hydroxy-2α-(hydroxymethyl)-17α-pregn-4-en-20-yn-3-one[1]

Synthesis and Experimental Protocols

The synthesis of this compound can be conceptualized as a multi-step process originating from Danazol. The key transformation involves the cleavage of the isoxazole (B147169) ring of Danazol, followed by hydrolysis and reduction.

Proposed Synthetic Pathway

A plausible synthetic route involves the following key transformations[1]:

  • Reductive Cleavage of Danazol: The initial step is the reductive cleavage of the N-O bond within the isoxazole ring of Danazol. This yields an intermediate enamino ketone.

  • Hydrolysis: The enamino ketone intermediate is then subjected to hydrolysis to produce the 2-hydroxymethylene derivative.

  • Reduction: Finally, a reduction step is employed to yield this compound.

G Danazol Danazol Enamino_Ketone Enamino Ketone Intermediate Danazol->Enamino_Ketone Reductive Cleavage Hydroxymethylene_Derivative 2-Hydroxymethylene Derivative Enamino_Ketone->Hydroxymethylene_Derivative Hydrolysis Final_Product This compound Hydroxymethylene_Derivative->Final_Product Reduction

Proposed synthetic pathway for this compound.
Note on Experimental Details

Biological Activity and Mechanism of Action

This compound is recognized as a major metabolite of Danazol[1]. The biological activity of Danazol is multifaceted, involving the suppression of gonadotropin secretion, direct inhibition of steroidogenesis, and interaction with various steroid receptors[2].

Pituitary Inhibiting Activity

Studies have indicated that this compound, along with other metabolites of Danazol, does not exhibit significant pituitary inhibiting activity when compared to the parent drug[1]. This suggests that the metabolic conversion of Danazol to this compound may represent a deactivation pathway with respect to this particular biological endpoint.

Potential Signaling Pathway Interactions

Given that Danazol interacts with multiple steroid receptors, it is plausible that this compound may retain some affinity for these receptors, albeit likely with different binding characteristics and functional outcomes. The structural modifications at the A-ring would significantly influence its interaction with the ligand-binding domains of androgen, progesterone, and other steroid receptors. However, specific studies elucidating the direct interaction of this compound with these signaling pathways are currently lacking.

G cluster_danazol Danazol cluster_metabolite Metabolite cluster_targets Potential Biological Targets Danazol Danazol Gonadotropin_Secretion Gonadotropin Secretion Danazol->Gonadotropin_Secretion Suppresses Steroidogenesis Steroidogenesis Danazol->Steroidogenesis Inhibits Steroid_Receptors Steroid Receptors Danazol->Steroid_Receptors Binds to Metabolite 2-Hydroxymethylene Ethisterone Metabolite->Gonadotropin_Secretion Reduced/No Significant Inhibition Metabolite->Steroid_Receptors Potential Interaction (Uncharacterized)

Comparative biological activity of Danazol and its metabolite.

Conclusion

This compound is a key metabolite of Danazol with distinct molecular features. While a general synthetic strategy has been proposed, detailed experimental procedures require further development. Current evidence suggests that it possesses significantly reduced pituitary-inhibiting activity compared to its parent compound. Future research should focus on elucidating its complete pharmacological profile, including its binding affinities for various steroid receptors and its potential effects on downstream signaling pathways. This will provide a clearer understanding of its role in the overall therapeutic and side-effect profile of Danazol.

References

Spectroscopic Data of 2-Hydroxymethylene Ethisterone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data for 2-Hydroxymethylene ethisterone (B1671409) (CAS No: 2787-02-2), a significant metabolite of the synthetic steroid Danazol (B1669791).[1] While detailed spectral datasets for the pure compound are not widely available in the public domain, this document collates key identification parameters from mass spectrometry studies and outlines standard experimental protocols for the characterization of steroidal compounds.

Physicochemical Properties

A summary of the key physicochemical properties of 2-Hydroxymethylene ethisterone is presented in Table 1.

PropertyValueReference
IUPAC Name (8R,9S,10R,13S,14S,17R)-17-ethynyl-17-hydroxy-2-(hydroxymethylidene)-10,13-dimethyl-1,6,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one[2]
Synonyms (17α)-17-Hydroxy-2-(hydroxymethylene)-pregn-4-en-20-yn-3-one, 17-Ethynyl-2-(hydroxymethylene)-testosterone, 2-Hydroxymethylethisterone[3]
Molecular Formula C₂₂H₂₈O₃[2][3]
Molecular Weight 340.46 g/mol [2][3]
Exact Mass 340.20384475 Da[2]

Mass Spectrometry Data

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the primary techniques used for the identification of this compound, particularly in the context of Danazol metabolism studies for anti-doping purposes.[4][5] The compound is often detected as its trimethylsilyl (B98337) (TMS) derivative in GC-MS analysis to improve volatility and ionization efficiency.

While a complete mass spectrum of the isolated, pure compound is not publicly available, studies on Danazol metabolites provide insights into its mass spectrometric behavior. The fragmentation pattern of steroidal compounds is complex and can be influenced by the ionization method and the presence of adducts.[6]

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) for the Analysis of Danazol Metabolites

This protocol is a generalized procedure based on methods reported for the analysis of Danazol metabolites in biological samples.[4][5]

  • Sample Preparation (from urine):

    • Hydrolysis of conjugated metabolites using β-glucuronidase.

    • Liquid-liquid extraction of the hydrolyzed sample with an organic solvent (e.g., diethyl ether).

    • Evaporation of the organic solvent to dryness.

  • Derivatization:

    • The dried residue is derivatized to form trimethylsilyl (TMS) ethers by adding a mixture of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), ammonium (B1175870) iodide, and dithioerythritol, followed by heating.

  • GC-MS Analysis:

    • Gas Chromatograph: Agilent 6890 GC system or equivalent.

    • Column: HP-5MS (or similar) capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Carrier Gas: Helium.

    • Injection Mode: Splitless.

    • Temperature Program: An initial temperature of ~180 °C, followed by a ramp to ~320 °C.

    • Mass Spectrometer: Agilent 5973 Mass Selective Detector or equivalent.

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Data Acquisition: Full scan mode.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Specific ¹H and ¹³C NMR spectral data for this compound are not readily found in published literature. Commercial suppliers of this compound often provide NMR data upon purchase, confirming its use in structural verification. For researchers aiming to acquire this data, the following general protocols for steroidal compounds can be applied.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy of Steroidal Compounds

  • Sample Preparation:

    • Dissolve 5-10 mg of the steroid in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or C₆D₆) in a 5 mm NMR tube.

  • Instrumentation:

    • A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution of complex spin systems typical of steroids.

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: Typically 0-12 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64, depending on the sample concentration.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: Standard proton-decoupled ¹³C experiment.

    • Spectral Width: Typically 0-220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more, depending on the sample concentration.

  • Data Processing:

    • Apply appropriate window functions (e.g., exponential multiplication with a line broadening of 0.3 Hz for ¹H) before Fourier transformation.

    • Phase and baseline correct the spectra.

    • Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

As with NMR data, a published IR spectrum for this compound is not available. The following protocol outlines a standard procedure for obtaining an IR spectrum of a solid steroidal compound.

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

    • Place the mixture into a pellet die and apply pressure using a hydraulic press to form a thin, transparent pellet.

  • Data Acquisition:

    • Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.

    • Mode: Transmittance.

    • Spectral Range: Typically 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

    • Acquire a background spectrum of the empty sample compartment before analyzing the sample.

  • Data Analysis:

    • Identify characteristic absorption bands for functional groups present in the molecule, such as O-H (hydroxyl), C=O (carbonyl), C≡C (alkyne), and C=C (alkene) stretching vibrations.

Workflow for Spectroscopic Analysis of a Steroid Metabolite

The following diagram illustrates a general workflow for the characterization of a steroid metabolite like this compound.

Spectroscopic_Workflow cluster_sample Sample Handling cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Biological Sample (e.g., Urine) Extraction Extraction & Purification Sample->Extraction Hydrolysis Pure_Compound Isolated Metabolite Extraction->Pure_Compound MS Mass Spectrometry (GC-MS / LC-MS) Pure_Compound->MS NMR NMR Spectroscopy (¹H, ¹³C) Pure_Compound->NMR IR IR Spectroscopy Pure_Compound->IR MS_Data Molecular Weight & Fragmentation Pattern MS->MS_Data NMR_Data Chemical Shifts & Coupling Constants NMR->NMR_Data IR_Data Functional Group Identification IR->IR_Data Structure Structure Elucidation MS_Data->Structure NMR_Data->Structure IR_Data->Structure

Caption: General workflow for the spectroscopic analysis of a steroid metabolite.

References

Unveiling the Biological Profile of 2-Hydroxymethylene Ethisterone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxymethylene ethisterone (B1671409) is a significant metabolite of the synthetic steroid danazol (B1669791), a drug with a multifaceted pharmacological profile used in the treatment of endometriosis and other conditions.[1][2] While the biological activities of danazol and its precursor, ethisterone, are well-documented, the specific contributions of its metabolites, such as 2-hydroxymethylene ethisterone, to its overall therapeutic and side-effect profile are less understood. This technical guide provides a comprehensive overview of the current scientific knowledge regarding the potential biological activity of this compound, focusing on its interactions with hormonal pathways.

Physicochemical Properties

PropertyValueSource
Chemical Formula C₂₂H₂₈O₃[3]
Molecular Weight 340.46 g/mol [3]
CAS Number 2787-02-2[3]
Synonyms 17-Ethynyl-2-(hydroxymethylene)-testosterone, (17α)-17-Hydroxy-2-(hydroxymethylene)-pregn-4-en-20-yn-3-one[3]

Core Biological Activities

Emerging research indicates that the biological activity of this compound may be primarily indirect, influencing the availability of other endogenous steroid hormones, rather than exerting potent direct effects on cellular processes.

Interaction with Plasma Protein Binding

A key finding is the ability of this compound, along with other metabolites of danazol, to competitively displace testosterone (B1683101) and cortisol from their binding proteins in plasma, namely sex hormone-binding globulin (SHBG) and corticosteroid-binding globulin (CBG).[3] This displacement leads to an increase in the circulating levels of free, and therefore biologically active, testosterone and cortisol.

This interaction is a critical aspect of its mechanism of action, as elevated free testosterone levels can contribute to the androgenic effects observed with danazol therapy. The following diagram illustrates this displacement mechanism.

SHBG_Displacement cluster_blood_vessel Bloodstream cluster_target_cell Target Cell SHBG SHBG Testosterone Testosterone SHBG->Testosterone Binding Free_Testosterone Free Testosterone Testosterone->Free_Testosterone Displacement 2-HME 2-Hydroxymethylene Ethisterone 2-HME->SHBG Competitive Binding Androgen_Receptor Androgen Receptor Free_Testosterone->Androgen_Receptor Binding & Activation Biological_Effect Androgenic Effect Androgen_Receptor->Biological_Effect

Figure 1: Mechanism of Testosterone Displacement by this compound.
Direct Cellular Effects

In contrast to its parent compound, danazol, which exhibits direct inhibitory effects on endometrial cell proliferation, this compound has demonstrated a lack of significant suppressive activity on the in vitro growth of human endometrial cells.[4] This suggests that the direct anti-endometriotic effects of danazol are likely attributable to the parent molecule and potentially other metabolites, but not significantly to this compound itself.

Potential Receptor Interactions and Enzymatic Effects

While direct quantitative data on the binding affinities of this compound for androgen and progesterone (B1679170) receptors are currently limited in the scientific literature, its structural similarity to ethisterone, a known progestin with weak androgenic properties, suggests the potential for some degree of interaction with these receptors. Further research is required to quantify these potential interactions.

Similarly, the direct inhibitory effects of this compound on key steroidogenic enzymes, such as those involved in the synthesis of estrogens and androgens, have not been extensively characterized. Given that danazol is a known inhibitor of several steroidogenic enzymes, it is plausible that its metabolites may also possess some inhibitory activity.

Experimental Protocols

In Vitro Endometrial Cell Growth Assay

Objective: To assess the direct effect of this compound on the proliferation of human endometrial cells.

Methodology (based on published studies[4]):

  • Cell Culture: Human endometrial cells are cultured in a suitable medium (e.g., Dulbecco's Modified Eagle's Medium) supplemented with fetal bovine serum and antibiotics.

  • Treatment: Cells are seeded in multi-well plates and allowed to adhere. Subsequently, the medium is replaced with fresh medium containing various concentrations of this compound, danazol (positive control), testosterone (positive control), or vehicle (negative control).

  • Incubation: The cells are incubated for a defined period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO₂).

  • Proliferation Assessment: Cell proliferation is quantified using a standard method, such as the MTT assay or by direct cell counting.

  • Data Analysis: The results are expressed as a percentage of the vehicle-treated control. Statistical analysis is performed to determine the significance of any observed effects.

Cell_Growth_Assay_Workflow cluster_setup Experiment Setup cluster_treatment Treatment cluster_analysis Data Analysis Culture Culture Human Endometrial Cells Seed Seed Cells in Multi-well Plates Culture->Seed Adhere Allow Cells to Adhere Seed->Adhere Replace_Medium Replace Medium with Treatment Solutions Adhere->Replace_Medium Incubate Incubate for 72h Replace_Medium->Incubate Assess_Proliferation Assess Cell Proliferation (e.g., MTT Assay) Incubate->Assess_Proliferation Analyze_Data Statistical Analysis Assess_Proliferation->Analyze_Data Conclusion Determine Effect on Cell Growth Analyze_Data->Conclusion

Figure 2: Workflow for In Vitro Endometrial Cell Growth Assay.
Plasma Protein Binding Displacement Assay

Objective: To determine the ability of this compound to displace testosterone and cortisol from SHBG and CBG.

Methodology (based on published studies[3]):

  • Plasma Preparation: Pooled human plasma is used as the source of SHBG and CBG.

  • Radioligand Incubation: A known concentration of radiolabeled testosterone (e.g., ³H-testosterone) or cortisol is incubated with the plasma.

  • Competitive Binding: Increasing concentrations of this compound or unlabeled testosterone/cortisol (for standard curve) are added to the incubation mixture.

  • Separation of Bound and Free Ligand: Bound and free radioligand are separated using a method such as equilibrium dialysis or dextran-coated charcoal adsorption.

  • Quantification: The amount of bound radioactivity is measured using a scintillation counter.

  • Data Analysis: The percentage of displacement is calculated, and the concentration of this compound required to displace 50% of the radiolabeled ligand (IC₅₀) is determined.

Summary and Future Directions

Future research should focus on:

  • Quantitative Receptor Binding Studies: Determining the precise binding affinities of this compound for androgen, progesterone, and other steroid receptors.

  • Enzyme Inhibition Assays: Investigating the direct effects of this compound on key steroidogenic enzymes to ascertain any potential for direct modulation of hormone synthesis.

  • In Vivo Studies: Characterizing the pharmacokinetic and pharmacodynamic profile of isolated this compound in animal models to understand its contribution to the overall effects of danazol in a physiological context.

A deeper understanding of the biological activities of this compound will provide valuable insights into the complex pharmacology of danazol and may inform the development of future therapeutic agents with more targeted mechanisms of action.

References

2-Hydroxymethylene Ethisterone: A Technical Guide for the Research Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxymethylene ethisterone (B1671409) serves as a critical intermediate in the synthesis of various steroidal compounds, most notably Danazol (B1669791), a synthetic steroid with a range of therapeutic applications. This technical guide provides an in-depth overview of 2-hydroxymethylene ethisterone, focusing on its chemical properties, synthesis, and its role as a precursor in pharmaceutical development. This document collates available quantitative data, outlines a detailed experimental protocol for its synthesis, and visualizes the relevant chemical transformations and biological pathways.

Introduction

This compound, also known as (17α)-17-Hydroxy-2-(hydroxymethylene)-pregn-4-en-20-yn-3-one or 17-Ethynyl-2-(hydroxymethylene)-testosterone, is a key synthetic intermediate derived from ethisterone.[1][2][3] Its primary significance in research and drug development lies in its role as a direct precursor to Danazol, a medication used in the treatment of endometriosis, fibrocystic breast disease, and hereditary angioedema.[3][4] Understanding the synthesis and properties of this intermediate is crucial for the efficient production and development of related steroidal drugs.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is compiled from various chemical suppliers and databases.[2][5][6][7]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 2787-02-2[2][3]
Molecular Formula C₂₂H₂₈O₃[5][7]
Molecular Weight 340.46 g/mol [2][5]
IUPAC Name (8R,9S,10R,13S,14S,17R)-17-ethynyl-17-hydroxy-2-(hydroxymethylidene)-10,13-dimethyl-1,6,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one[5]
Appearance White to off-white solid[2]
Storage Conditions 2°C - 8°C[6][7]

Note: Spectroscopic data such as ¹H-NMR, ¹³C-NMR, Mass Spectrometry, and IR are typically provided with commercially available reference standards but are not consistently reported in publicly accessible literature. Chemical suppliers like SynThink Research Chemicals indicate that a comprehensive Certificate of Analysis (CoA) with this data is available upon purchase.[2]

Synthesis of this compound

The synthesis of this compound from ethisterone is typically achieved through a formylation reaction, which introduces the hydroxymethylene group at the C2 position of the steroid's A-ring. The Vilsmeier-Haack reaction is a common and effective method for this transformation.[8][9][10] The following is a representative experimental protocol based on the principles of this reaction and information derived from related syntheses.[1][8]

Experimental Protocol: Formylation of Ethisterone via Vilsmeier-Haack Reaction

Materials:

  • Ethisterone

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃), freshly distilled

  • Sodium acetate (B1210297)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

  • Ice

Procedure:

  • Preparation of the Vilsmeier Reagent: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF). Cool the flask to 0°C in an ice bath. Slowly add phosphorus oxychloride (POCl₃) dropwise to the DMF with constant stirring. The formation of the Vilsmeier reagent (a chloroiminium salt) will occur. Maintain the temperature below 5°C during the addition.

  • Reaction with Ethisterone: Dissolve ethisterone in a minimal amount of anhydrous DMF. Add this solution dropwise to the freshly prepared Vilsmeier reagent at 0°C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours (the reaction progress can be monitored by Thin Layer Chromatography).

  • Work-up and Isolation: Cool the reaction mixture back to 0°C in an ice bath. Slowly and carefully add a cold aqueous solution of sodium acetate to quench the reaction. This step should be performed with caution as the reaction can be exothermic. Stir the mixture for a short period at 0°C.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate. The organic layer should be washed sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude this compound by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure product.

Note: The specific quantities of reagents, reaction times, and purification solvents should be optimized based on the scale of the reaction and laboratory conditions. A Chinese patent (CN104086619A) describes the synthesis of Danazol from androstenedione, which includes a "2-position Secondary hydroxylation" step to form the 2-hydroxymethylene intermediate, corroborating this synthetic route.[1]

Synthesis Workflow

G Ethisterone Ethisterone Reaction_Mixture Reaction Mixture Ethisterone->Reaction_Mixture Vilsmeier_Reagent Vilsmeier Reagent (DMF + POCl₃) Vilsmeier_Reagent->Reaction_Mixture Quenching Quenching (aq. Sodium Acetate) Reaction_Mixture->Quenching Extraction Extraction (Ethyl Acetate) Quenching->Extraction Purification Purification (Column Chromatography) Extraction->Purification Product 2-Hydroxymethylene Ethisterone Purification->Product

Synthesis of this compound Workflow.

Role as an Intermediate in Danazol Synthesis

The primary application of this compound is as a key intermediate in the synthesis of Danazol. The hydroxymethylene group at the C2 position and the ketone at the C3 position of the steroid A-ring are reactive sites that allow for the formation of the isoxazole (B147169) ring characteristic of Danazol.

Conversion to Danazol

The conversion of this compound to Danazol involves a condensation reaction with hydroxylamine (B1172632) hydrochloride. This reaction forms the isoxazole ring fused to the A-ring of the steroid.

G Intermediate 2-Hydroxymethylene Ethisterone Condensation Condensation Reaction Intermediate->Condensation Hydroxylamine Hydroxylamine Hydrochloride Hydroxylamine->Condensation Danazol Danazol Condensation->Danazol

Conversion of the Intermediate to Danazol.

Biological Activity and Signaling Pathways

While this compound is a crucial chemical intermediate, there is limited information available regarding its own biological activity. Research has primarily focused on the final product, Danazol.

In Vitro Studies

One study investigated the effects of Danazol and its metabolites, including 2-hydroxymethyl ethisterone, on the growth of human endometrial cells in vitro. The results indicated that while Danazol and testosterone (B1683101) suppressed cell growth, 2-hydroxymethyl ethisterone did not show significant growth suppression at the tested concentrations.[4] This suggests that the biological activity of Danazol is not directly attributable to this particular intermediate form.

Signaling Pathways of the Final Product, Danazol

The biological effects of the final product, Danazol, are complex and involve multiple signaling pathways. Danazol exhibits weak androgenic, anabolic, and progestogenic activities.[11] It acts as an inhibitor of gonadotropin release from the pituitary gland and has been shown to inhibit several enzymes involved in steroidogenesis.[11][12]

The following diagram illustrates the established mechanisms of action for Danazol, providing context for the biological relevance of its synthesis from this compound.

G cluster_0 Hypothalamic-Pituitary-Gonadal Axis cluster_1 Steroidogenesis cluster_2 Steroid Receptors Danazol Danazol GnRH GnRH Release Danazol->GnRH Inhibits LH_FSH LH/FSH Release Danazol->LH_FSH Inhibits Steroidogenic_Enzymes Steroidogenic Enzymes (e.g., Aromatase) Danazol->Steroidogenic_Enzymes Inhibits Androgen_Receptor Androgen Receptor Danazol->Androgen_Receptor Weak Agonist Progesterone_Receptor Progesterone Receptor Danazol->Progesterone_Receptor Weak Agonist Hypothalamus Hypothalamus Hypothalamus->GnRH Pituitary Pituitary Gland Pituitary->LH_FSH Ovaries Ovaries Estrogen_Progesterone Estrogen & Progesterone Production Ovaries->Estrogen_Progesterone GnRH->Pituitary LH_FSH->Ovaries

Signaling Pathways Modulated by Danazol.

Conclusion

This compound is a valuable research chemical intermediate, indispensable for the synthesis of the therapeutic agent Danazol. While its own biological activity appears to be limited, its chemical properties and reactivity are of significant interest to medicinal chemists and drug development professionals. The synthetic protocol outlined in this guide, based on the Vilsmeier-Haack reaction, provides a viable route for its preparation. Further research into the specific properties and potential alternative applications of this intermediate could yield new insights in the field of steroid chemistry.

References

The Chemical Link: A Technical Guide to the Synthesis and Relationship of 2-Hydroxymethylene Ethisterone and Danazol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Danazol (B1669791), a synthetic steroid with a complex pharmacological profile, has been a subject of significant interest in medicinal chemistry and pharmacology. Its therapeutic applications are rooted in its unique chemical structure, which is derived from ethisterone (B1671409). This technical guide elucidates the critical relationship between 2-Hydroxymethylene ethisterone and Danazol, establishing the former as a key synthetic intermediate in the production of the latter. This document provides a detailed overview of the chemical synthesis, pharmacological properties of Danazol, and relevant experimental protocols, offering a comprehensive resource for professionals in the field of drug development and steroid chemistry.

Introduction: A Tale of Two Steroids

Danazol is a synthetic androgenic steroid derivative of ethisterone, characterized by the presence of an isoxazole (B147169) ring fused to the A-ring of the steroid nucleus.[1] This structural modification is responsible for its unique pharmacological activities, which include gonadotropin inhibition and weak androgenic effects.[2] The journey from the precursor molecule, ethisterone, to the pharmacologically active Danazol involves a critical intermediate: this compound. Understanding the synthesis and the chemical relationship between these molecules is fundamental to appreciating the structure-activity relationship of Danazol and its derivatives.

The core relationship is that of a precursor and its final product. This compound is not an active pharmaceutical ingredient itself but rather a pivotal molecular stepping stone in the chemical synthesis of Danazol.

The Synthetic Pathway: From Ethisterone to Danazol

The synthesis of Danazol from ethisterone is a two-step process. The first step involves the introduction of a hydroxymethylene group at the C2 position of ethisterone to form this compound. The second step is the condensation of this intermediate with hydroxylamine (B1172632) to form the characteristic isoxazole ring of Danazol.

G Ethisterone Ethisterone Intermediate 2-Hydroxymethylene ethisterone Ethisterone->Intermediate Ethyl Formate (B1220265), Base (e.g., Sodium tert-butoxide) Danazol Danazol Intermediate->Danazol Hydroxylamine Hydrochloride, Acetic Acid

Figure 1: Synthetic relationship between Ethisterone, this compound, and Danazol.

Pharmacological Profile of Danazol

Danazol exhibits a complex mechanism of action, interacting with multiple components of the endocrine system. Its clinical effects are a result of its binding to various steroid receptors and its influence on steroidogenic enzymes.

Mechanism of Action

Danazol's primary mechanism involves the suppression of the hypothalamic-pituitary-gonadal axis, leading to a decrease in the production of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[2] This, in turn, reduces ovarian estrogen production. Additionally, Danazol directly interacts with several steroid hormone receptors. It has a high affinity for androgen receptors, a moderate affinity for progesterone (B1679170) and glucocorticoid receptors, and a low affinity for estrogen receptors.[3]

G cluster_central Central Nervous System cluster_gonads Gonads cluster_target Target Tissues Hypothalamus Hypothalamus Pituitary Pituitary Gland Hypothalamus->Pituitary GnRH Ovaries Ovaries Pituitary->Ovaries LH / FSH AndrogenR Androgen Receptor Ovaries->AndrogenR Estrogen (Production Inhibited) ProgesteroneR Progesterone Receptor GlucocorticoidR Glucocorticoid Receptor Danazol Danazol Danazol->Hypothalamus Inhibits GnRH release Danazol->Pituitary Inhibits LH/FSH release Danazol->AndrogenR Binds (Agonist) Danazol->ProgesteroneR Binds Danazol->GlucocorticoidR Binds

Figure 2: Simplified signaling pathway of Danazol's mechanism of action.
Receptor Binding Affinity

ReceptorSpeciesBinding AffinityNotes
Androgen ReceptorHumanHighDanazol acts as a weak androgen.[3]
Progesterone ReceptorHumanModerateBinding affinity is approximately 6.0% of that of the synthetic progestin R5020.[4]
Glucocorticoid ReceptorHumanModerateDanazol can interact with glucocorticoid binding sites.[5]
Estrogen ReceptorHumanPoor/LowDanazol does not bind significantly to the estrogen receptor.[3][6]
Pharmacokinetic Properties

The absorption, distribution, metabolism, and excretion of Danazol are important considerations in its clinical use.

ParameterValueConditions
Time to Peak (Tmax) 2 - 8 hoursFollowing oral administration.[7]
Elimination Half-life 9.7 hours (single dose)In healthy males.[8]
23.7 hours (chronic dosing)In endometriosis patients after 6 months.[8]
Metabolism HepaticPrimary metabolites are 2-hydroxymethyl danazol and ethisterone.[7][8]
Excretion Renal and Fecal-

Experimental Protocols

Synthesis of this compound and Danazol

The following protocol is a representative laboratory-scale synthesis.

G cluster_step1 Step 1: Formylation of Ethisterone cluster_step2 Step 2: Isoxazole Ring Formation A 1. Dissolve Ethisterone in THF. B 2. Cool the solution. A->B C 3. Add Sodium tert-butoxide and stir. B->C D 4. Add Ethyl formate solution. C->D E 5. Monitor reaction by TLC. D->E F 6. Quench reaction with water and KOH. E->F G 7. Isolate this compound. F->G H 8. Dissolve intermediate in Acetic Acid. I 9. Add Hydroxylamine Hydrochloride. H->I J 10. Heat the reaction mixture. I->J K 11. Cool and precipitate the product. J->K L 12. Filter, wash, and dry the Danazol product. K->L

Figure 3: Experimental workflow for the synthesis of Danazol from Ethisterone.

Step 1: Synthesis of this compound [9]

  • In a dry reaction flask, add 50 mL of tetrahydrofuran (B95107) (THF) and cool to 10°C.

  • Add 3.5 g of Sodium tert-butoxide to the cooled THF and stir for 30 minutes.

  • Prepare a solution of 3 g of ethyl formate in 10 mL of THF and add it to the reaction mixture.

  • Add 5 g of Ethisterone in portions over a period of 20 minutes.

  • Allow the reaction to proceed for 1 hour, monitoring its completion by Thin Layer Chromatography (TLC) using a mobile phase of Hexane:Ethyl Acetate (80:20).

  • Upon completion, add 30 mL of water and 3 g of potassium hydroxide (B78521) (KOH) to the reaction mixture.

  • The crude this compound can be isolated through standard workup procedures, such as extraction and solvent evaporation.

Step 2: Synthesis of Danazol from this compound This part of the protocol is based on the general chemical transformation and may require optimization.

  • Dissolve the crude this compound from Step 1 in glacial acetic acid.

  • Add hydroxylamine hydrochloride to the solution.

  • Heat the reaction mixture to facilitate the condensation and ring formation.

  • After the reaction is complete (monitored by TLC), cool the mixture to allow the Danazol to precipitate.

  • Collect the solid product by filtration, wash with water, and dry to obtain crude Danazol.

  • The crude product can be further purified by recrystallization from a suitable solvent system.

Competitive Radioligand Binding Assay Protocol (General)

This protocol provides a general framework for determining the binding affinity of Danazol for a specific steroid receptor.

  • Receptor Preparation: Prepare a homogenate of cells or tissues expressing the human receptor of interest (e.g., androgen, progesterone, or glucocorticoid receptor).

  • Incubation: In a multi-well plate, incubate the receptor preparation with a fixed concentration of a high-affinity radiolabeled ligand specific for the receptor and a range of concentrations of unlabeled Danazol.

  • Equilibrium: Allow the binding to reach equilibrium at a controlled temperature.

  • Separation: Separate the receptor-bound radioligand from the free radioligand using a filtration apparatus.

  • Quantification: Measure the radioactivity of the receptor-bound ligand on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of radioligand binding against the concentration of Danazol to determine the IC50 value (the concentration of Danazol that inhibits 50% of the specific binding of the radioligand). The Ki value (inhibition constant) can then be calculated from the IC50 value.

Conclusion

The relationship between this compound and Danazol is a classic example of a precursor-product relationship in medicinal chemistry. This compound serves as an essential, non-pharmacological intermediate in the chemical synthesis of Danazol from ethisterone. The subsequent conversion of this intermediate to Danazol yields a molecule with a complex and multifaceted pharmacological profile, characterized by its interactions with multiple steroid hormone receptors and its ability to modulate the hypothalamic-pituitary-gonadal axis. A thorough understanding of this synthetic pathway and the pharmacological properties of Danazol is crucial for the ongoing research and development of novel steroid-based therapeutics.

References

Theoretical Mechanism of Action of 2-Hydroxymethylene Ethisterone: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxymethylene ethisterone (B1671409) is a synthetic steroid and a derivative of ethisterone, a first-generation progestin. It is also recognized as a derivative of Danazol. While direct pharmacological studies on 2-Hydroxymethylene ethisterone are limited, its theoretical mechanism of action can be inferred from the well-documented activities of its parent compounds, ethisterone and Danazol, as well as from structurally related steroids featuring the 2-hydroxymethylene modification, such as oxymetholone. This document provides a comprehensive overview of the predicted molecular interactions and signaling pathways of this compound, based on available data from analogous compounds. This guide is intended to serve as a foundational resource for researchers and professionals in drug development.

Introduction

Ethisterone, the parent compound of this compound, is a synthetic progestogen, historically significant as one of the first orally active progestins.[1][2] Its primary mechanism of action is agonism at the progesterone (B1679170) receptor (PR), mimicking the effects of endogenous progesterone.[1][3] this compound is also a derivative of Danazol, a synthetic steroid with a complex pharmacological profile that includes weak androgenic, anabolic, and progestogenic activities, alongside the ability to suppress gonadotropin release.[1][4]

The introduction of a 2-hydroxymethylene group to the steroid A-ring can significantly modulate its biological activity. This guide will explore the theoretical impact of this modification on the steroidal backbone of ethisterone, drawing parallels from the known pharmacology of Danazol and other 2-hydroxymethylene-substituted steroids.

Theoretical Pharmacodynamics

The mechanism of action of this compound is likely multifaceted, involving interactions with several steroid hormone receptors. The following sections delineate its predicted activity at key receptors based on the pharmacology of its parent compounds and structural analogs.

Progesterone Receptor (PR) Interaction

Given that its parent compound, ethisterone, is a progesterone receptor agonist, it is highly probable that this compound retains some affinity for the PR. Danazol, a derivative of ethisterone, exhibits moderate affinity for the progesterone receptor.[1][2] Depending on the cellular context, Danazol can act as both an agonist and an antagonist at the PR, suggesting it may function as a selective progesterone receptor modulator (SPRM).[1] Therefore, this compound may also exhibit SPRM characteristics, with the potential for tissue-specific progestogenic or anti-progestogenic effects.

Androgen Receptor (AR) Interaction

Danazol is known to have a high affinity for the androgen receptor, contributing to its weak androgenic effects.[1][2] However, the presence of a 2-hydroxymethylene group may significantly alter this interaction. Studies on oxymetholone, an anabolic steroid which also contains a 2-hydroxymethylene group, have shown that it possesses a very low relative binding affinity for the androgen receptor.[5] This suggests that the 2-hydroxymethylene modification on the ethisterone backbone could potentially reduce its androgenic activity compared to Danazol.

Estrogen Receptor (ER) Interaction

Danazol has a poor affinity for the estrogen receptor.[1][2] It is therefore anticipated that this compound would also exhibit minimal direct interaction with the ER. Any anti-estrogenic effects observed are more likely to be indirect, potentially through the suppression of gonadotropin secretion, a known effect of Danazol.[4]

Glucocorticoid Receptor (GR) Interaction

Danazol displays a moderate affinity for the glucocorticoid receptor.[1] It is plausible that this compound shares this characteristic, potentially leading to glucocorticoid-like activities.

Signaling Pathways

The binding of this compound to its target receptors is expected to initiate a cascade of intracellular events typical of steroid hormones.

Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HME 2-Hydroxymethylene ethisterone Receptor_inactive Inactive Steroid Receptor (PR/AR/GR) HME->Receptor_inactive Binding HSP HSP Complex Receptor_inactive->HSP Dissociation Receptor_active Active Receptor Dimer Receptor_inactive->Receptor_active Conformational Change & Dimerization HRE Hormone Response Element (DNA) Receptor_active->HRE Binding Receptor_active->HRE Transcription Modulation of Gene Transcription HRE->Transcription Initiation

Predicted intracellular signaling pathway for this compound.

Upon entering the target cell, this compound is predicted to bind to its cognate intracellular steroid receptors (PR, AR, GR). This binding would likely induce a conformational change in the receptor, causing its dissociation from a heat shock protein (HSP) complex. The activated receptor-hormone complex would then translocate to the nucleus, dimerize, and bind to specific DNA sequences known as hormone response elements (HREs). This interaction would modulate the transcription of target genes, leading to the physiological effects of the compound.

Quantitative Data Summary

Direct quantitative binding data for this compound is not currently available in the public domain. The following tables summarize the relative binding affinities (RBA) for its parent compound, Danazol, and a structural analog, oxymetholone.

Table 1: Relative Binding Affinity of Danazol to Steroid Receptors

ReceptorRelative Binding Affinity (%)Reference Ligand
Androgen Receptor (AR)HighTestosterone
Progesterone Receptor (PR)ModerateProgesterone
Glucocorticoid Receptor (GR)ModerateDexamethasone
Estrogen Receptor (ER)PoorEstradiol

Data compiled from qualitative descriptions in cited literature.[1][2]

Table 2: Relative Binding Affinity of Oxymetholone to the Androgen Receptor

CompoundRelative Binding Affinity (RBA)
OxymetholoneNot determinable (very low)

Source: Toth M, et al. (1984). Relative binding affinity of anabolic-androgenic steroids: comparison of the binding to the androgen receptors in skeletal muscle and in prostate, as well as to sex hormone-binding globulin. Endocrinology, 114(6), 2100-2106.

Experimental Protocols

The following provides a generalized methodology for determining the receptor binding affinity of a test compound like this compound, a crucial step in elucidating its mechanism of action.

Competitive Radioligand Binding Assay

This assay is a standard method to determine the affinity of a compound for a specific receptor.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Cell Culture expressing target receptor Cytosol_Prep Preparation of cytosolic extract Cell_Culture->Cytosol_Prep Receptor_Source Receptor Source Cytosol_Prep->Receptor_Source Incubation Incubate Receptor Source, Radioligand, and varying concentrations of Test Compound Receptor_Source->Incubation Radioligand Radiolabeled Ligand (e.g., [3H]R5020 for PR) Radioligand->Incubation Test_Compound 2-Hydroxymethylene ethisterone (unlabeled) Test_Compound->Incubation Separation Separate bound from free radioligand (e.g., charcoal adsorption) Incubation->Separation Quantification Quantify bound radioactivity (Scintillation Counting) Separation->Quantification Competition_Curve Generate Competition Curve Quantification->Competition_Curve IC50 Determine IC50 Value Competition_Curve->IC50 Ki Calculate Ki (Inhibition Constant) IC50->Ki

Generalized workflow for a competitive radioligand binding assay.

Methodology:

  • Receptor Preparation: A source of the target receptor is required. This can be a cytosolic extract from a cell line known to express the receptor of interest (e.g., T47D cells for progesterone receptor) or a purified recombinant receptor.

  • Incubation: The receptor preparation is incubated with a known concentration of a high-affinity radiolabeled ligand (e.g., [³H]R5020 for the progesterone receptor) and varying concentrations of the unlabeled test compound (this compound).

  • Separation: After incubation, the receptor-bound radioligand is separated from the free radioligand. A common method is dextran-coated charcoal adsorption, where the charcoal binds the free radioligand, which is then removed by centrifugation.

  • Quantification: The amount of radioactivity in the bound fraction is measured using liquid scintillation counting.

  • Data Analysis: The data is plotted as the percentage of specific binding of the radioligand versus the concentration of the test compound. A competition curve is generated, from which the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The inhibition constant (Ki) can then be calculated from the IC50 value using the Cheng-Prusoff equation.

Conclusion

The theoretical mechanism of action of this compound is predicted to be complex, involving interactions with multiple steroid hormone receptors. Based on its structural relationship to ethisterone and Danazol, it is likely to possess progestogenic and potentially weak androgenic and glucocorticoid activities. The 2-hydroxymethylene modification, as suggested by data from oxymetholone, may attenuate its androgenic properties. Definitive characterization of its pharmacological profile requires direct experimental investigation using standard receptor binding and functional assays. This guide provides a theoretical framework to inform such future research.

References

Preliminary Investigation of 2-Hydroxymethylene Ethisterone Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary investigation of 2-hydroxymethylene ethisterone (B1671409) derivatives, focusing on their potential as modulators of steroid hormone receptors and as aromatase inhibitors. This document outlines synthetic strategies, experimental protocols for biological evaluation, and presents illustrative data on their potential bioactivities.

Introduction

Ethisterone, a synthetic progestin, has a long history in medicinal chemistry. Modification of its steroidal scaffold offers a promising avenue for the development of novel therapeutic agents. The introduction of a 2-hydroxymethylene group on the A-ring of the ethisterone backbone can significantly alter its interaction with biological targets, including the androgen receptor (AR), progesterone (B1679170) receptor (PR), and the aromatase enzyme. A-ring modifications of steroids are a known strategy for developing aromatase inhibitors.[1][2][3][4][5] This guide explores the synthesis and preliminary biological evaluation of a series of hypothetical 2-hydroxymethylene ethisterone derivatives.

Synthetic Strategy

The synthesis of this compound derivatives can be approached through a multi-step process starting from ethisterone. A plausible synthetic workflow is outlined below.

SynthesisWorkflow Ethisterone Ethisterone Intermediate1 Protection of 17-hydroxyl group Ethisterone->Intermediate1 e.g., TBDMSCl, Imidazole Intermediate2 Formylation at C2 Intermediate1->Intermediate2 e.g., Ethyl formate, NaH Intermediate3 Formation of This compound Intermediate2->Intermediate3 Derivatives Synthesis of Derivatives (e.g., ether, ester formation) Intermediate3->Derivatives Alkylation or Acylation reagents Deprotection Deprotection of 17-hydroxyl group Derivatives->Deprotection e.g., TBAF Final_Products Final Products Deprotection->Final_Products

Synthetic workflow for this compound derivatives.

Illustrative Biological Data

The following table summarizes hypothetical quantitative data for the aromatase inhibitory activity of a series of this compound derivatives. This data is illustrative and based on structure-activity relationships observed for other A-ring modified steroidal aromatase inhibitors.[1][3]

Compound IDR GroupIC50 (nM) for Aromatase Inhibition
1 -H150
2 -CH385
3 -CH2CH392
4 -COCH3210
5 -Ph65

Experimental Protocols

This protocol describes a general method for the synthesis of the parent compound, this compound.

  • Protection of the 17-hydroxyl group of Ethisterone: Ethisterone is reacted with a suitable protecting group, such as tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base like imidazole, to protect the 17-hydroxyl group.

  • Formylation at the C2 position: The protected ethisterone is then treated with a formylating agent, such as ethyl formate, in the presence of a strong base like sodium hydride (NaH) to introduce the formyl group at the C2 position.

  • Formation of the 2-hydroxymethylene group: The resulting 2-formyl derivative exists in equilibrium with its enol tautomer, the 2-hydroxymethylene derivative.

  • Synthesis of Derivatives: The 2-hydroxymethylene group can be further modified, for example, by etherification or esterification, by reacting with appropriate alkylating or acylating agents.

  • Deprotection: The protecting group at the 17-position is removed using a suitable deprotecting agent, such as tetrabutylammonium (B224687) fluoride (B91410) (TBAF), to yield the final this compound derivatives.

This protocol is adapted from established yeast-based reporter assays for steroid hormone receptors.[6][7][8][9]

  • Yeast Strain: A strain of Saccharomyces cerevisiae is used, which is co-transformed with two plasmids:

    • An expression plasmid containing the human androgen receptor (AR) or progesterone receptor (PR) gene under the control of a constitutive promoter.

    • A reporter plasmid containing a steroid-responsive element (SRE) upstream of a reporter gene, such as β-galactosidase (lacZ).

  • Yeast Culture: The transformed yeast is grown in a selective minimal medium to an optimal density.

  • Compound Treatment: The yeast culture is then incubated with various concentrations of the test compounds (this compound derivatives) for a defined period (e.g., 24 hours).

  • Cell Lysis and Reporter Assay: After incubation, the yeast cells are lysed, and the activity of the reporter enzyme (e.g., β-galactosidase) is measured using a suitable substrate (e.g., o-nitrophenyl-β-D-galactopyranoside, ONPG).

  • Data Analysis: The reporter activity is normalized to the cell density, and dose-response curves are generated to determine the EC50 values for agonistic activity or IC50 values for antagonistic activity.

This protocol describes a common method for assessing the inhibition of the aromatase enzyme.

  • Enzyme Source: Human placental microsomes or recombinant human aromatase can be used as the enzyme source.

  • Assay Buffer: The assay is performed in a suitable buffer (e.g., phosphate (B84403) buffer) containing a cofactor such as NADPH.

  • Substrate: A radiolabeled substrate, such as [1β-³H]-androst-4-ene-3,17-dione, is used.

  • Incubation: The enzyme is pre-incubated with various concentrations of the test compounds before the addition of the substrate. The reaction is then allowed to proceed at 37°C for a specific time.

  • Quantification of Product: The reaction is stopped, and the product (estrone), which now contains the tritium (B154650) label in the form of ³H₂O, is separated from the unreacted substrate. The amount of ³H₂O formed is quantified using liquid scintillation counting.

  • Data Analysis: The percentage of inhibition is calculated for each compound concentration, and the IC50 value is determined from the dose-response curve.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the synthesis and biological screening of this compound derivatives.

ExperimentalWorkflow cluster_synthesis Synthesis and Purification cluster_screening Biological Screening cluster_data Data Analysis Start Starting Material: Ethisterone Synthesis Chemical Synthesis of 2-Hydroxymethylene Derivatives Start->Synthesis Purification Purification and Characterization (NMR, MS) Synthesis->Purification Aromatase_Assay Aromatase Inhibition Assay Purification->Aromatase_Assay Yeast_Assay_AR Yeast-based Androgen Receptor Assay Purification->Yeast_Assay_AR Yeast_Assay_PR Yeast-based Progesterone Receptor Assay Purification->Yeast_Assay_PR Data_Analysis Determination of IC50/EC50 values and Structure-Activity Relationship (SAR) Aromatase_Assay->Data_Analysis Yeast_Assay_AR->Data_Analysis Yeast_Assay_PR->Data_Analysis

General workflow for synthesis and screening.

Signaling Pathway Context

The biological effects of this compound derivatives are primarily mediated through their interaction with steroid hormone signaling pathways. As potential aromatase inhibitors, they would block the conversion of androgens to estrogens, thereby reducing the activation of estrogen receptors. As modulators of androgen and progesterone receptors, they could either mimic or block the actions of endogenous hormones.

SignalingPathway cluster_progesterone Androgens Androgens Aromatase Aromatase (CYP19A1) Androgens->Aromatase Substrate AR Androgen Receptor (AR) Androgens->AR Activation Estrogens Estrogens Aromatase->Estrogens Conversion ER Estrogen Receptor (ER) Estrogens->ER Activation Derivatives 2-Hydroxymethylene Ethisterone Derivatives Derivatives->Aromatase Inhibition Derivatives->AR Modulation PR Progesterone Receptor (PR) Derivatives->PR Modulation Gene_Transcription Gene Transcription and Cellular Response AR->Gene_Transcription PR->Gene_Transcription ER->Gene_Transcription Progesterone Progesterone Progesterone->PR Activation

References

Solubility Profile of 2-Hydroxymethylene Ethisterone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. This technical guide provides a comprehensive overview of the solubility characteristics of 2-Hydroxymethylene ethisterone (B1671409), a synthetic derivative of the progestin ethisterone. Due to the limited availability of public domain data on this specific compound, this document outlines the theoretical solubility profile based on its physicochemical properties, presents standardized experimental protocols for its determination, and offers a framework for data interpretation and presentation. This guide is intended to serve as a foundational resource for researchers and formulation scientists engaged in the development of drug products containing 2-Hydroxymethylene ethisterone or similar steroidal compounds.

Introduction to this compound

This compound is a synthetic steroid derived from ethisterone, a first-generation progestin.[1] Its chemical structure, featuring a hydroxymethylene group, suggests modifications in its polarity and potential receptor interactions compared to its parent compound. The molecular formula is C₂₂H₂₈O₃ and it has a molecular weight of approximately 340.46 g/mol .[2][3] A key computed property influencing its solubility is the XLogP3 value of 3.9, which indicates a lipophilic or hydrophobic nature.[4] Understanding the solubility of this compound is paramount for the design of effective delivery systems, whether for oral, parenteral, or topical administration.

Predicted Solubility Profile

Based on its high XLogP3 value and steroidal backbone, this compound is predicted to be practically insoluble in water. Its solubility is expected to be significantly higher in organic solvents. The following table provides a representative, hypothetical solubility profile in common pharmaceutical solvents. Note: This data is illustrative and must be confirmed by experimental measurement.

SolventSolvent TypePredicted Solubility (mg/mL)
WaterAqueous< 0.01
Phosphate-Buffered Saline (pH 7.4)Aqueous Buffer< 0.01
EthanolPolar Protic5 - 15
MethanolPolar Protic2 - 10
AcetonePolar Aprotic15 - 30
Dimethyl Sulfoxide (DMSO)Polar Aprotic> 50
ChloroformNon-polar10 - 25
Ethyl AcetateModerately Polar8 - 20

Experimental Protocols for Solubility Determination

Accurate determination of solubility requires robust and well-defined experimental methods. The following protocols are standard in the pharmaceutical industry for assessing the thermodynamic solubility of a compound.

Equilibrium Solubility Method (Shake-Flask)

This method is considered the gold standard for determining thermodynamic solubility.

Objective: To determine the saturation concentration of this compound in a specific solvent at a constant temperature.

Materials:

  • This compound (crystalline powder)

  • Selected solvents (e.g., water, PBS, ethanol, DMSO)

  • 2 mL glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV-Vis)

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Add an excess amount of this compound to a vial (e.g., 5 mg). The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.

  • Add a known volume of the selected solvent (e.g., 1 mL) to the vial.

  • Seal the vials tightly to prevent solvent evaporation.

  • Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.

  • After the incubation period, visually inspect the vials to confirm the presence of undissolved solid.

  • Centrifuge the samples at a high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.

  • Carefully collect an aliquot of the supernatant.

  • Dilute the supernatant with a suitable mobile phase to a concentration within the linear range of the analytical method.

  • Quantify the concentration of this compound in the diluted sample using a validated HPLC method against a standard curve.

  • Calculate the solubility in mg/mL or other appropriate units.

High-Throughput Kinetic Solubility Assay

For earlier stages of drug discovery, a higher throughput method may be employed to rank compounds.

Objective: To rapidly assess the kinetic solubility of this compound.

Procedure:

  • Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

  • In a 96-well plate, add the DMSO stock solution to the aqueous buffer (e.g., PBS) to achieve a range of final concentrations. The final DMSO concentration should be kept low (e.g., <1%) to minimize its co-solvent effect.

  • Allow the plate to incubate at room temperature for a set period (e.g., 1-2 hours).

  • Measure the amount of precipitate formed using nephelometry (light scattering) or by analyzing the concentration of the compound remaining in solution after filtration or centrifugation.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for solubility screening and characterization in a drug development context.

G Solubility Screening Workflow cluster_0 Preparation cluster_1 Screening & Analysis cluster_2 Decision Making A API Synthesis & Characterization B Solvent Selection A->B C High-Throughput Kinetic Solubility Assay B->C D Equilibrium Solubility (Shake-Flask Method) C->D Confirm Hits E HPLC/UV-Vis Analysis D->E F Data Interpretation & Profiling E->F G Proceed to Formulation Studies F->G Acceptable Solubility H Salt/Polymorph/Co-crystal Screening F->H Poor Solubility

Caption: A flowchart illustrating the process of solubility assessment from initial screening to formulation decisions.

Conclusion

References

Methodological & Application

Application Notes and Protocols for 2-Hydroxymethylene Ethisterone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxymethylene ethisterone (B1671409) is a significant metabolite of the synthetic steroid Danazol (B1669791), a drug historically used in the treatment of endometriosis and other gynecological conditions.[1][2][3] Understanding the biological activity of its metabolites is crucial for a comprehensive understanding of Danazol's therapeutic effects and side-effect profile. These application notes provide an overview of the known biological activities of 2-Hydroxymethylene ethisterone and detailed protocols for its use in in vitro studies. While it is a primary metabolite of Danazol, studies have shown that this compound itself does not exhibit the same direct anti-proliferative effects on endometrial cells as its parent compound.[1] It has been shown, however, to interfere with the binding of other steroid hormones to plasma proteins.

Physicochemical Properties

PropertyValueSource
Chemical Formula C₂₂H₂₈O₃[4]
Molecular Weight 340.46 g/mol [4]
CAS Number 2787-02-2[4]
Synonyms 2-(hydroxymethyl)ethisterone, 17-Ethynyl-2-(hydroxymethylene)-testosterone[1][4]

Biological Activity and Mechanism of Action

This compound is one of the two primary metabolites of Danazol excreted in the urine.[3] Unlike Danazol and testosterone (B1683101), which have been shown to suppress the growth of human endometrial cells in vitro, this compound does not exhibit significant growth suppression of these cells.[1] One study found that at both 1x and 10x expected plasma concentrations, it had no significant effect on endometrial cell proliferation.[1]

While its direct action on endometrial cells appears to be minimal, this compound, along with other Danazol metabolites, has been shown to competitively displace cortisol and testosterone from plasma proteins. This suggests an indirect mechanism of action by which it could modulate the bioavailability of endogenous steroid hormones. Furthermore, studies on the metabolites of Danazol have indicated that they possess less pituitary inhibiting activity compared to the parent compound.[5]

The following diagram illustrates a potential mechanism of action for this compound, focusing on its interaction with plasma protein binding.

Danazol_Metabolite_MoA cluster_blood_vessel Bloodstream cluster_target_cell Target Cell Danazol Danazol Metabolite 2-Hydroxymethylene ethisterone Danazol->Metabolite Metabolism (in Liver) SHBG Plasma Protein (e.g., SHBG, CBG) Metabolite->SHBG Competitive Displacement Testosterone_Bound Bound Testosterone SHBG->Testosterone_Bound Binding Cortisol_Bound Bound Cortisol SHBG->Cortisol_Bound Binding Testosterone_Free Free Testosterone Testosterone_Bound->Testosterone_Free Release Receptor Steroid Receptor Testosterone_Free->Receptor Binding & Activation Cortisol_Free Free Cortisol Cortisol_Bound->Cortisol_Free Release Cortisol_Free->Receptor Binding & Activation Response Biological Response Receptor->Response

Caption: Proposed mechanism of this compound action.

Quantitative Data

The following table summarizes the key in vitro finding regarding the effect of this compound on endometrial cell growth.

CompoundConcentration% Growth Suppression of Human Endometrial Cellsp-valueReference
Danazol 1x Expected Plasma Conc.20.8%< 0.01[1]
10x Expected Plasma Conc.26.9%< 0.01[1]
Testosterone 1x Expected Plasma Conc.25.0%< 0.01[1]
10x Expected Plasma Conc.35.5%< 0.01[1]
This compound 1x Expected Plasma Conc.Not Significant-[1]
10x Expected Plasma Conc.Not Significant-[1]
Ethisterone 1x Expected Plasma Conc.Not Significant-[1]
10x Expected Plasma Conc.Not Significant-[1]
Gestrinone 1x Expected Plasma Conc.Not Significant-[1]
10x Expected Plasma Conc.Not Significant-[1]

Experimental Protocols

In Vitro Endometrial Cell Growth Suppression Assay

This protocol is designed to assess the effect of this compound on the proliferation of human endometrial cells in culture.

1. Cell Culture:

  • Cell Line: Primary human endometrial stromal cells or an established endometrial cell line (e.g., Ishikawa, HEC-1-A).

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and L-glutamine.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.

2. Experimental Procedure:

  • Cell Seeding: Seed endometrial cells into 96-well plates at a density of 5,000 cells per well and allow them to adhere for 24 hours.

  • Compound Preparation: Prepare stock solutions of this compound, Danazol (positive control), and Testosterone (positive control) in a suitable solvent (e.g., DMSO). Prepare serial dilutions to achieve the desired final concentrations. Ensure the final solvent concentration in the culture medium is consistent across all wells and does not exceed 0.1%.

  • Treatment: After 24 hours of cell adherence, replace the culture medium with fresh medium containing the test compounds at the desired concentrations (e.g., corresponding to 1x and 10x expected plasma concentrations). Include a vehicle control (medium with solvent only).

  • Incubation: Incubate the plates for 72 hours.

  • Proliferation Assay: Assess cell proliferation using a standard method such as the MTT assay, CyQUANT assay, or by direct cell counting.

    • MTT Assay Example:

      • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

      • Remove the MTT solution and add DMSO to dissolve the formazan (B1609692) crystals.

      • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of growth suppression relative to the vehicle control. Perform statistical analysis (e.g., t-test or ANOVA) to determine significance.

G A Seed Endometrial Cells in 96-well plate B Incubate for 24h (Cell Adhesion) A->B D Treat Cells with Compounds and Vehicle Control B->D C Prepare Compound Dilutions (2-HE, Danazol, Testosterone) C->D E Incubate for 72h D->E F Perform Proliferation Assay (e.g., MTT) E->F G Measure Absorbance and Analyze Data F->G

Caption: Workflow for endometrial cell growth assay.

Conclusion

This compound, a primary metabolite of Danazol, displays a distinct biological profile from its parent compound. While it does not directly inhibit endometrial cell growth, its ability to displace endogenous steroids from plasma proteins suggests a potential indirect modulatory role in steroid hormone signaling. Further research is warranted to fully elucidate its pharmacological effects and its contribution to the overall clinical profile of Danazol. The provided protocols offer a framework for investigating the in vitro activity of this and other related compounds.

References

Application Notes and Protocols for In Vitro Characterization of 2-Hydroxymethylene ethisterone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Hydroxymethylene ethisterone (B1671409) (CAS No. 2787-02-2) is a synthetic steroid and a known metabolite of Danazol, a drug used in the treatment of various gynecological and hematological disorders. Structurally, it is a derivative of ethisterone, a first-generation progestin with known androgenic activity. Given its origins as a metabolite of the pharmacologically complex drug Danazol, it is crucial to characterize the in vitro biological activity of 2-Hydroxymethylene ethisterone to understand its potential contribution to the parent drug's effects and to explore its own therapeutic potential.

These application notes provide a comprehensive suite of detailed protocols for the initial in vitro characterization of this compound. The proposed assays are designed to evaluate its interaction with key nuclear hormone receptors—specifically the androgen receptor (AR) and progesterone (B1679170) receptor (PR)—and to assess its effects on cell viability and proliferation. The protocols are based on established methodologies for characterizing synthetic steroids.

Potential Signaling Pathway

Steroid hormones like ethisterone and its derivatives typically exert their effects by binding to intracellular nuclear receptors. Upon ligand binding, these receptors undergo a conformational change, translocate to the nucleus, and act as transcription factors to regulate the expression of target genes. The diagram below illustrates this general signaling pathway for androgen and progesterone receptors, which is the hypothesized mechanism of action for this compound.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HSP HSP Complex AR_PR Inactive AR/PR AR_PR->HSP Dissociation Active_AR_PR Active Receptor Dimer AR_PR->Active_AR_PR Conformational Change HME 2-Hydroxymethylene ethisterone HME->AR_PR Binding Active_AR_PR_Nuc Active Receptor Dimer Active_AR_PR->Active_AR_PR_Nuc Nuclear Translocation ARE_PRE Hormone Response Element (HRE) Gene Target Gene ARE_PRE->Gene Initiates Transcription mRNA mRNA Gene->mRNA Protein Protein Synthesis mRNA->Protein Response Cellular Response Protein->Response Active_AR_PR_Nuc->ARE_PRE Binding to DNA

Caption: Hypothesized signaling pathway for this compound.

Experimental Protocols

Protocol: Nuclear Receptor Competitive Binding Assay

This protocol determines the ability of this compound to bind to the Androgen Receptor (AR) and Progesterone Receptor (PR) by measuring its competition with a radiolabeled ligand.

Workflow Diagram

G prep Prepare Receptor Lysate (e.g., from LNCaP or T47D cells) incubate Incubate Receptor, Radioligand, and Test Compound prep->incubate radioligand Prepare Radioligand (e.g., [3H]-DHT for AR, [3H]-R5020 for PR) radioligand->incubate test_cpd Prepare Serial Dilutions of this compound test_cpd->incubate separate Separate Bound from Free Ligand (e.g., Filtration) incubate->separate measure Quantify Radioactivity (Scintillation Counting) separate->measure analyze Data Analysis: Calculate IC50 and Ki measure->analyze

Caption: Workflow for the nuclear receptor competitive binding assay.

Methodology

  • Receptor Preparation:

    • Culture cells expressing the target receptor (e.g., LNCaP cells for AR, T47D cells for PR).

    • Harvest cells and prepare a cytosolic lysate containing the receptor. Determine protein concentration using a standard method (e.g., BCA assay).

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Receptor lysate (e.g., 50-100 µg protein).

      • A fixed concentration of radiolabeled ligand (e.g., 1 nM [³H]-Dihydrotestosterone for AR; 1 nM [³H]-R5020 for PR).

      • Increasing concentrations of this compound (e.g., 10⁻¹¹ M to 10⁻⁵ M).

    • Include controls for total binding (no competitor) and non-specific binding (excess unlabeled ligand, e.g., 1 µM DHT or R5020).

  • Incubation:

    • Incubate the plate at 4°C for 18-24 hours to reach equilibrium.

  • Separation and Detection:

    • Rapidly separate bound from free radioligand by vacuum filtration through a glass fiber filter mat.

    • Wash the filters with ice-cold wash buffer to remove unbound ligand.

    • Place filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Determine the IC50 value (concentration of compound that inhibits 50% of specific binding) using non-linear regression.

Hypothetical Data Presentation

CompoundReceptorIC50 (nM)Ki (nM)
This compound Androgen Receptor15095
Progesterone Receptor4528
Control: Dihydrotestosterone Androgen Receptor2.51.6
Control: R5020 Progesterone Receptor1.81.1

Note: The data presented are hypothetical and for illustrative purposes only.

Protocol: Nuclear Receptor Luciferase Reporter Gene Assay

This assay measures the functional activity of this compound by quantifying its ability to induce or inhibit gene transcription mediated by AR or PR.

Workflow Diagram

G seed Seed Cells (e.g., HEK293T or PC-3) transfect Co-transfect with: 1. Receptor Plasmid (AR or PR) 2. Reporter Plasmid (HRE-Luc) 3. Control Plasmid (Renilla-Luc) seed->transfect treat Treat Cells with Serial Dilutions of this compound transfect->treat incubate Incubate for 24-48 hours treat->incubate lyse Lyse Cells and Transfer Lysate to Assay Plate incubate->lyse measure Measure Firefly and Renilla Luciferase Activity lyse->measure analyze Data Analysis: Normalize and Calculate EC50 measure->analyze

Caption: Workflow for the nuclear receptor luciferase reporter gene assay.

Methodology

  • Cell Culture and Transfection:

    • Seed appropriate host cells (e.g., PC-3 for AR, HeLa for PR) in a 96-well plate.

    • Co-transfect cells with three plasmids:

      • An expression vector for the full-length human AR or PR.

      • A reporter vector containing a luciferase gene downstream of a hormone response element (e.g., MMTV-Luc).

      • A control vector expressing a different reporter (e.g., Renilla luciferase) under a constitutive promoter for normalization.

  • Compound Treatment:

    • After 24 hours, replace the medium with fresh medium containing serial dilutions of this compound (e.g., 10⁻¹² M to 10⁻⁶ M).

    • Include a vehicle control (e.g., DMSO) and a positive control (e.g., 10 nM DHT for AR, 10 nM R5020 for PR).

  • Incubation:

    • Incubate the cells for another 24 hours at 37°C.

  • Lysis and Luminescence Measurement:

    • Lyse the cells using a suitable lysis buffer.

    • Measure firefly and Renilla luciferase activity sequentially using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

    • Plot the normalized luciferase activity (as fold induction over vehicle control) against the log concentration of the compound.

    • Determine the EC50 value (concentration that produces 50% of the maximal response) using non-linear regression.

Hypothetical Data Presentation

CompoundReceptorActivityEC50 (nM)Max Fold Induction
This compound Androgen ReceptorAgonist8512-fold
Progesterone ReceptorAgonist2525-fold
Control: Dihydrotestosterone Androgen ReceptorAgonist0.540-fold
Control: R5020 Progesterone ReceptorAgonist0.260-fold

Note: The data presented are hypothetical and for illustrative purposes only.

Protocol: MTT Cell Viability/Cytotoxicity Assay

This colorimetric assay assesses the effect of this compound on the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, or cytotoxicity.

Workflow Diagram

G seed Seed Cancer Cells (e.g., MCF-7, PC-3, LNCaP) in a 96-well plate treat Treat Cells with Serial Dilutions of this compound seed->treat incubate Incubate for 72 hours treat->incubate add_mtt Add MTT Reagent to each well and Incubate for 4 hours incubate->add_mtt solubilize Add Solubilization Solution (e.g., DMSO) to dissolve Formazan (B1609692) Crystals add_mtt->solubilize measure Measure Absorbance at ~570 nm solubilize->measure analyze Data Analysis: Calculate % Viability and GI50 measure->analyze

Caption: Workflow for the MTT cell viability/cytotoxicity assay.

Methodology

  • Cell Seeding:

    • Seed cancer cell lines (e.g., hormone-responsive lines like MCF-7, LNCaP, or PC-3) in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment:

    • Replace the medium with fresh medium containing serial dilutions of this compound (e.g., 0.1 µM to 100 µM).

    • Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., Doxorubicin).

  • Incubation:

    • Incubate the plate for 72 hours at 37°C in a humidified CO₂ incubator.

  • MTT Addition and Formazan Formation:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL.

    • Incubate for 4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement:

    • Carefully remove the medium and add a solubilization solution (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.

    • Measure the absorbance of the solution at approximately 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log concentration of the compound.

    • Determine the GI50 (concentration that causes 50% growth inhibition) using non-linear regression.

Hypothetical Data Presentation

CompoundCell LineEffectGI50 (µM)
This compound MCF-7 (Breast Cancer)Growth Inhibition12.5
LNCaP (Prostate Cancer)Growth Inhibition28.0
PC-3 (Prostate Cancer)Growth Inhibition> 100
Control: Doxorubicin MCF-7 (Breast Cancer)Cytotoxic0.15

Note: The data presented are hypothetical and for illustrative purposes only.

Application Notes and Protocols for the Use of 2-Hydroxymethylene Ethisterone in Steroid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxymethylene ethisterone (B1671409), a derivative of the synthetic progestin ethisterone, serves as a crucial intermediate in the synthesis of various steroidal compounds, most notably the isoxazole-fused steroid, Danazol. The introduction of a hydroxymethylene group at the C-2 position of the steroid A-ring provides a versatile handle for the construction of novel heterocyclic ring systems, thereby enabling the modification of biological activity and pharmacokinetic properties. This document provides detailed application notes and experimental protocols for the synthesis and utilization of 2-Hydroxymethylene ethisterone in the preparation of Danazol.

Application: Synthesis of Danazol

This compound is a key precursor in the synthesis of Danazol, a synthetic steroid with antigonadotropic properties used in the treatment of endometriosis, fibrocystic breast disease, and hereditary angioedema. The synthesis involves a two-step process starting from 17α-ethynyltestosterone (ethisterone):

  • 2-Hydroxymethylation of Ethisterone: Introduction of a hydroxymethylene group at the C-2 position.

  • Isoxazole (B147169) Ring Formation: Cyclization of the 2-hydroxymethylene intermediate with a nitrogen source, typically hydroxylamine (B1172632), to form the characteristic [2,3-d]isoxazole ring of Danazol.

Experimental Protocols

Protocol 1: Synthesis of this compound (Formylation of Ethisterone)

This protocol describes the introduction of a hydroxymethylene group at the C-2 position of 17α-ethynyltestosterone (ethisterone). This reaction is a crucial step in creating the necessary functionality for subsequent heterocycle formation.

Materials:

  • 17α-Ethynyltestosterone (Ethisterone)

  • Ethyl formate

  • Sodium methoxide (B1231860)

  • Anhydrous benzene (B151609) or toluene

  • Anhydrous diethyl ether

  • Hydrochloric acid (HCl), 10% aqueous solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Nitrogen gas (N₂) atmosphere

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, dissolve 17α-ethynyltestosterone in anhydrous benzene or toluene.

  • Add a freshly prepared solution of sodium methoxide in methanol.

  • To this mixture, add an excess of ethyl formate.

  • The reaction mixture is stirred at room temperature for an extended period (typically 24-48 hours) to ensure complete formylation. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled in an ice bath and cautiously acidified with a 10% hydrochloric acid solution to neutralize the excess sodium methoxide.

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic extracts are washed with saturated sodium bicarbonate solution and then with brine.

  • The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

  • The crude product can be purified by crystallization or column chromatography on silica (B1680970) gel.

Expected Yield:

The yield for this formylation reaction can vary, but yields in the range of 70-85% are commonly reported in the literature for similar steroid transformations.

Protocol 2: Synthesis of Danazol from this compound (Oximation and Cyclization)

This protocol details the conversion of this compound to Danazol through a condensation reaction with hydroxylamine hydrochloride, which results in the formation of the isoxazole ring.[1]

Materials:

  • This compound (crude or purified)

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Anhydrous sodium acetate (B1210297) (NaOAc)

  • Glacial acetic acid

  • Ice water

  • Ethyl acetate for recrystallization

Procedure:

  • In a reaction flask, combine 15.0g of crude 2-Hydroxymethylene-17α-ethynyl testosterone, 3.5g of hydroxylamine hydrochloride, 3.8g of anhydrous sodium acetate, and 450mL of glacial acetic acid.[1]

  • Heat the mixture with stirring to a temperature of 75 ± 2°C and maintain this temperature for 3.5 hours.[1]

  • After the reaction period, cool the mixture to room temperature.[1]

  • Pour the reaction solution into 1000mL of ice water to precipitate the crude product.[1]

  • Collect the precipitate by suction filtration and wash it with water until the filtrate is neutral.[1]

  • Dry the crude product to obtain a yellow solid.[1]

  • For purification, recrystallize the crude Danazol from ethyl acetate to yield a white crystalline product.[1]

Expected Yield:

A weight yield of 84.7% for the final Danazol product has been reported.[1]

Data Presentation

Table 1: Reactant Quantities for Danazol Synthesis from this compound [1]

ReactantMolecular Weight ( g/mol )Quantity (g)Molar Ratio (relative to this compound)
This compound340.4615.01.0
Hydroxylamine hydrochloride69.493.5~1.15
Anhydrous sodium acetate82.033.8~1.05
Glacial acetic acid60.05450 mL (solvent)-

Table 2: Physical and Chemical Properties of this compound

PropertyValue
Molecular FormulaC₂₂H₂₈O₃
Molecular Weight340.46 g/mol
AppearancePale Yellow Solid
Storage2-8°C Refrigerator

Mandatory Visualization

steroid_synthesis_workflow Ethisterone 17α-Ethynyltestosterone (Ethisterone) Intermediate This compound Ethisterone->Intermediate 2-Hydroxymethylation (Formylation) Danazol Danazol Intermediate->Danazol Oximation & Cyclization Reagents1 Ethyl formate, Sodium methoxide Reagents1->Intermediate Reagents2 Hydroxylamine hydrochloride, Sodium acetate, Glacial acetic acid Reagents2->Danazol

Caption: Synthetic pathway from Ethisterone to Danazol.

experimental_workflow cluster_step1 Step 1: 2-Hydroxymethylation cluster_step2 Step 2: Danazol Synthesis A Dissolve Ethisterone in anhydrous solvent B Add Sodium methoxide and Ethyl formate A->B C Stir at RT (24-48h) B->C D Acidify and Extract C->D E Dry and Concentrate D->E F Purify E->F G Combine Intermediate with reagents in Acetic Acid F->G Proceed with 2-Hydroxymethylene Ethisterone H Heat at 75°C (3.5h) G->H I Precipitate in Ice Water H->I J Filter and Wash I->J K Dry J->K L Recrystallize K->L

Caption: Experimental workflow for Danazol synthesis.

References

Application Notes and Protocols for the Analytical Characterization of 2-Hydroxymethylene Ethisterone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the analytical characterization of 2-Hydroxymethylene ethisterone (B1671409), a synthetic steroid and a derivative of ethisterone. The following protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy are designed to ensure accurate identification, quantification, and purity assessment of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

Reverse-phase HPLC with UV detection is a robust method for determining the purity of 2-Hydroxymethylene ethisterone and for its quantification in various matrices. Steroids, including ethisterone derivatives, are well-suited for separation on C8 or C18 columns.

Experimental Protocol: HPLC-UV

Objective: To determine the purity of a this compound sample and quantify the main component.

Instrumentation:

  • HPLC system with a quaternary pump

  • Autosampler

  • Column oven

  • Photodiode Array (PDA) or UV-Vis detector

Materials:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

Chromatographic Conditions:

ParameterValue
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient Elution 0-2 min: 60% B; 2-15 min: 60-90% B; 15-18 min: 90% B; 18-20 min: 90-60% B; 20-25 min: 60% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm

Sample Preparation:

  • Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with methanol.

  • Sample Solution (100 µg/mL): Accurately weigh approximately 10 mg of the this compound sample and prepare as described for the standard solution.

  • Filter both solutions through a 0.45 µm syringe filter before injection.

Data Analysis:

  • The purity of the sample is determined by calculating the area percentage of the main peak relative to the total peak area in the chromatogram.

  • Quantification can be performed by comparing the peak area of the sample to that of the reference standard.

Workflow for HPLC Analysis of this compound:

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing start Weigh Standard and Sample dissolve Dissolve in Methanol start->dissolve filter Filter through 0.45 µm filter dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection at 254 nm separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity/Concentration integrate->calculate

HPLC analysis workflow from sample preparation to data processing.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Impurity Profiling

GC-MS is a powerful technique for the identification of this compound and for the characterization of volatile impurities. Due to the low volatility of steroids, derivatization is often required to improve their chromatographic properties.

Experimental Protocol: GC-MS

Objective: To confirm the identity of this compound and to identify potential volatile impurities through mass spectral analysis.

Instrumentation:

  • Gas chromatograph with a split/splitless injector

  • Mass selective detector (MSD)

Materials:

GC-MS Conditions:

ParameterValue
GC Column HP-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness)
Carrier Gas Helium at a constant flow of 1.2 mL/min
Injector Temperature 280 °C
Injection Mode Split (20:1)
Oven Temperature Program Initial 150 °C for 2 min, ramp at 15 °C/min to 300 °C, hold for 10 min
Transfer Line Temperature 290 °C
Ion Source Temperature 230 °C
Quadrupole Temperature 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range 50-600 amu

Sample Preparation (Derivatization):

  • Dissolve approximately 1 mg of the this compound sample in 100 µL of pyridine in a reaction vial.

  • Add 100 µL of BSTFA with 1% TMCS.

  • Seal the vial and heat at 70 °C for 30 minutes.

  • Cool to room temperature and dilute with ethyl acetate if necessary before injection.

Data Analysis:

  • The identity of the derivatized this compound is confirmed by comparing its mass spectrum with a reference spectrum or by interpretation of the fragmentation pattern.

  • Impurities are identified by searching their mass spectra against a spectral library (e.g., NIST).

Derivatization and GC-MS Analysis Workflow:

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis start Dissolve Sample in Pyridine add_bstfa Add BSTFA + 1% TMCS start->add_bstfa heat Heat at 70°C for 30 min add_bstfa->heat inject Inject into GC-MS heat->inject separate Separation on HP-5ms inject->separate ionize Electron Ionization (70 eV) separate->ionize detect Mass Detection (50-600 amu) ionize->detect spectrum Obtain Mass Spectrum detect->spectrum compare Compare with Library/Reference spectrum->compare identify Identify Compound and Impurities compare->identify

Workflow for the GC-MS analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

¹H and ¹³C NMR spectroscopy are essential for the unambiguous structural confirmation of this compound.

Experimental Protocol: ¹H and ¹³C NMR

Objective: To confirm the chemical structure of this compound.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Materials:

Sample Preparation:

  • Dissolve 5-10 mg of the this compound sample in approximately 0.7 mL of CDCl₃ in an NMR tube.

  • Ensure the sample is fully dissolved.

Data Acquisition:

  • Acquire ¹H and ¹³C NMR spectra according to standard instrument procedures.

  • DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be performed to aid in the assignment of carbon signals.

Expected Spectral Features (based on structure):

  • ¹H NMR: Signals corresponding to the hydroxymethylene proton, olefinic protons, ethynyl (B1212043) proton, methyl groups, and the steroid backbone protons.

  • ¹³C NMR: Resonances for the carbonyl carbon, olefinic carbons, ethynyl carbons, carbon bearing the hydroxyl group, and the carbons of the steroid skeleton.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is a rapid and non-destructive technique to identify the key functional groups present in the this compound molecule.

Experimental Protocol: FTIR-ATR

Objective: To identify the characteristic functional groups of this compound.

Instrumentation:

  • FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

Sample Preparation:

  • Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Apply pressure to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Collect the spectrum typically in the range of 4000-400 cm⁻¹.

  • Acquire a background spectrum prior to the sample analysis.

Expected Characteristic Absorption Bands:

Wavenumber (cm⁻¹)Functional GroupVibration
~3400O-H (hydroxyl)Stretching
~3300C≡C-H (alkyne)Stretching
~2100C≡C (alkyne)Stretching
~1660C=O (conjugated ketone)Stretching
~1620C=C (alkene)Stretching

Logical Relationship of Analytical Techniques for Characterization:

Analytical_Techniques cluster_techniques Analytical Characterization cluster_information Information Obtained Compound This compound HPLC HPLC-UV Compound->HPLC GCMS GC-MS Compound->GCMS NMR NMR Spectroscopy Compound->NMR FTIR FTIR Spectroscopy Compound->FTIR Purity Purity & Quantification HPLC->Purity Identity Identity & Volatile Impurities GCMS->Identity Structure Definitive Structure NMR->Structure Functional_Groups Functional Groups FTIR->Functional_Groups

Interrelation of analytical techniques for comprehensive characterization.

Application Notes and Protocols for HPLC Analysis of 2-Hydroxymethylene Ethisterone Purity

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Hydroxymethylene ethisterone (B1671409) is a synthetic steroid and a derivative of ethisterone. As with any active pharmaceutical ingredient (API), ensuring its purity is critical for the safety and efficacy of the final drug product.[1][2] High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for the determination of purity and the quantification of impurities in pharmaceutical substances.[3][4] This application note provides a detailed protocol for the determination of the purity of 2-Hydroxymethylene ethisterone using a reversed-phase HPLC (RP-HPLC) method. The method is designed to be specific, accurate, and precise, allowing for the separation of the main compound from potential degradation products and related substances.[5]

Materials and Methods

Instrumentation A standard HPLC system equipped with a UV detector, autosampler, column oven, and data acquisition software is required.

Chemicals and Reagents

  • This compound reference standard (>95% purity)[6]

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Methanol (B129727) (HPLC grade)

Chromatographic Conditions The following chromatographic conditions are recommended for the analysis of this compound. These conditions are based on established methods for similar steroid compounds and may require optimization for specific HPLC systems and columns.[7][8]

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (60:40, v/v)
Flow Rate 1.0 mL/min
Detection UV at 245 nm
Column Temperature 30 °C
Injection Volume 10 µL
Run Time 15 minutes

Experimental Protocols

Standard Preparation

  • Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.

  • Dissolve the standard in methanol and dilute to volume with the mobile phase to obtain a final concentration of 100 µg/mL.

  • Sonicate for 10 minutes to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Sample Preparation

  • Accurately weigh approximately 10 mg of the this compound sample into a 100 mL volumetric flask.

  • Dissolve the sample in methanol and dilute to volume with the mobile phase to achieve a nominal concentration of 100 µg/mL.

  • Sonicate for 10 minutes to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter prior to analysis.

Analysis Procedure

  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure the absence of interfering peaks.

  • Inject the standard solution five times to check for system suitability. The relative standard deviation (RSD) of the peak areas should be less than 2.0%.

  • Inject the sample solution in duplicate.

  • Record the chromatograms and integrate the peak areas.

Purity Calculation The purity of the this compound sample is calculated based on the area normalization method.

Purity (%) = (Area of the main peak / Total area of all peaks) x 100

Results and Discussion

A typical chromatogram of this compound will show a major peak at a specific retention time. Any other peaks are considered impurities or degradation products. The method should be validated according to ICH guidelines to ensure linearity, accuracy, precision, specificity, and robustness.[9]

Data Presentation

Sample IDRetention Time (min)Peak Area (mAU*s)Purity (%)
Standard5.2125000099.8
Sample 15.2123500098.5
Sample 25.2124000099.0

Visualization of Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing cluster_results Results Standard_Prep Standard Preparation Injection Inject Samples & Standards Standard_Prep->Injection Sample_Prep Sample Preparation Sample_Prep->Injection HPLC_System HPLC System Equilibration HPLC_System->Injection Chromatography Chromatographic Separation Injection->Chromatography Data_Acquisition Data Acquisition Chromatography->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Purity_Calculation Purity Calculation Peak_Integration->Purity_Calculation Report Generate Report Purity_Calculation->Report

Caption: Experimental workflow for HPLC purity analysis.

The described RP-HPLC method provides a straightforward and reliable approach for determining the purity of this compound. The method is suitable for quality control and routine analysis in a laboratory setting. For regulatory submissions, a full method validation in accordance with ICH guidelines is required to demonstrate its suitability for its intended purpose.[9] This includes forced degradation studies to ensure the stability-indicating nature of the method.[1][10]

References

Application Note: NMR Spectroscopy Protocol for 2-Hydroxymethylene Ethisterone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the acquisition and analysis of Nuclear Magnetic Resonance (NMR) spectra for 2-Hydroxymethylene ethisterone (B1671409). This synthetic steroid is a derivative of ethisterone, and NMR spectroscopy is a critical tool for its structural elucidation and purity assessment.

Introduction

2-Hydroxymethylene ethisterone is a steroid derivative with potential applications in drug development. Its chemical structure, featuring a hydroxymethylene group on the A-ring of the ethisterone scaffold, necessitates thorough characterization to confirm its identity and purity. High-resolution NMR spectroscopy, including one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) techniques, provides unambiguous structural information and is an essential component of quality control.

Predicted ¹H and ¹³C NMR Data

The following tables summarize the predicted chemical shifts for this compound. These predictions are based on the known NMR data of the parent compound, ethisterone, and structurally similar compounds, including norethisterone and oxymetholone. The hydroxymethylene group is expected to be in a tautomeric equilibrium between the enol and aldehyde forms, which will influence the chemical shifts of the A-ring.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound in CDCl₃

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Coupling Constants (J, Hz)
H-1α1.55 - 1.65m
H-1β2.25 - 2.35m
H-2 (of hydroxymethylene)7.20 - 7.40s
H-45.80 - 5.90s
H-6α2.30 - 2.40m
H-6β2.40 - 2.50m
H-7α1.10 - 1.20m
H-7β2.00 - 2.10m
H-8β1.50 - 1.60m
H-9α1.15 - 1.25m
H-11α1.50 - 1.60m
H-11β1.75 - 1.85m
H-12α1.95 - 2.05m
H-12β1.45 - 1.55m
H-14α1.00 - 1.10m
H-15α1.80 - 1.90m
H-15β1.60 - 1.70m
H-16α2.20 - 2.30m
H-16β2.35 - 2.45m
H-18 (CH₃)0.90 - 1.00s
H-19 (CH₃)1.20 - 1.30s
H-21 (ethynyl)2.55 - 2.65s
OH (C-17)1.50 - 2.50br s
OH (hydroxymethylene)13.0 - 14.0br s

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in CDCl₃

Carbon Assignment Predicted Chemical Shift (ppm)
C-130 - 35
C-2100 - 105
C-3195 - 200
C-4125 - 130
C-5165 - 170
C-632 - 37
C-730 - 35
C-835 - 40
C-950 - 55
C-1038 - 43
C-1120 - 25
C-1230 - 35
C-1345 - 50
C-1450 - 55
C-1522 - 27
C-1638 - 43
C-1780 - 85
C-1812 - 17
C-1918 - 23
C-2085 - 90
C-2170 - 75
C-2' (hydroxymethylene)185 - 190

Experimental Protocols

A standardized protocol is essential for obtaining high-quality and reproducible NMR data.

Sample Preparation
  • Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR and 15-30 mg for 2D NMR experiments.

  • Dissolution: Dissolve the sample in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard. Ensure the sample is fully dissolved; gentle vortexing may be applied.

  • Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube.

  • Capping and Labeling: Cap the NMR tube securely and label it with the sample identification.

NMR Instrument Parameters

The following are general parameters for 1D and 2D NMR experiments on a 500 MHz spectrometer. These may need to be optimized based on the specific instrument and sample concentration.

1D ¹H NMR:

  • Pulse Sequence: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).

  • Number of Scans (NS): 16 to 64 scans are typically sufficient.

  • Relaxation Delay (D1): 1-2 seconds.

  • Acquisition Time (AQ): 2-4 seconds.

  • Spectral Width (SW): 0-16 ppm.

1D ¹³C NMR:

  • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments).

  • Number of Scans (NS): 1024 to 4096 scans or more, due to the lower natural abundance and sensitivity of ¹³C.

  • Relaxation Delay (D1): 2-5 seconds.

  • Acquisition Time (AQ): 1-2 seconds.

  • Spectral Width (SW): 0-220 ppm.

2D NMR (COSY, HSQC, HMBC):

  • COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin coupling networks.

  • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C nuclei.

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C, which is crucial for assigning quaternary carbons.

Standard pulse programs and parameters provided by the spectrometer manufacturer for these experiments should be used as a starting point and optimized as needed.

Data Processing and Analysis
  • Fourier Transformation: Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phasing: Manually phase the spectra to obtain pure absorption lineshapes.

  • Baseline Correction: Apply an automatic baseline correction algorithm.

  • Referencing: Reference the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.

  • Integration: Integrate the signals in the ¹H spectrum to determine the relative number of protons.

  • Structure Elucidation: Analyze the chemical shifts, coupling constants, and correlations from the 1D and 2D spectra to assign all proton and carbon signals and confirm the structure of this compound.

Visualization of Experimental Workflow

The systematic workflow from sample preparation to final structural confirmation is crucial for efficient and accurate analysis.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Data Analysis weigh Weigh Sample dissolve Dissolve in CDCl3 weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer oneD 1D NMR (1H, 13C) transfer->oneD twoD 2D NMR (COSY, HSQC, HMBC) transfer->twoD ft Fourier Transform oneD->ft twoD->ft phase Phasing ft->phase baseline Baseline Correction phase->baseline reference Referencing baseline->reference assign Signal Assignment reference->assign structure Structure Confirmation assign->structure

Caption: Experimental workflow for the NMR analysis of this compound.

This application note provides a comprehensive guide for the NMR analysis of this compound. Adherence to these protocols will ensure the acquisition of high-quality data, enabling accurate structural characterization and purity assessment, which are vital for research and drug development.

Application Note: Mass Spectrometric Analysis of 2-Hydroxymethylene Ethisterone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol and theoretical fragmentation analysis for the mass spectrometry of 2-Hydroxymethylene ethisterone (B1671409). Due to the limited availability of direct experimental mass spectral data for this specific compound in the public domain, this note outlines a general methodology for its analysis and proposes a putative fragmentation pathway based on its chemical structure and known fragmentation patterns of related steroidal compounds like ethisterone. The provided data and pathways serve as a predictive guide for researchers working on the identification and characterization of this molecule.

Introduction

2-Hydroxymethylene ethisterone is a derivative of the synthetic progestin ethisterone.[1][2] Its chemical formula is C22H28O3 with a molecular weight of 340.46 g/mol .[2][3] The introduction of a hydroxymethylene group at the 2-position can significantly influence its biological activity and metabolic fate. Mass spectrometry is a critical analytical technique for the structural elucidation and quantification of such novel steroid derivatives in various matrices. This application note details a generalized experimental protocol for its analysis and discusses its likely fragmentation behavior under mass spectrometric conditions.

Experimental Protocol

A generalized protocol for the analysis of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS) is presented below. This protocol is a starting point and may require optimization based on the specific instrumentation and sample matrix.

1. Sample Preparation

  • Standard Solution: Prepare a stock solution of this compound in a suitable organic solvent such as methanol (B129727) or acetonitrile (B52724) at a concentration of 1 mg/mL. Prepare working standards by serial dilution of the stock solution.

  • Biological Matrix (e.g., Plasma, Urine): Perform a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate the analyte and remove interfering substances. A typical LLE protocol would involve extracting the sample with a water-immiscible organic solvent (e.g., ethyl acetate, methyl tert-butyl ether). The organic layer is then evaporated to dryness and the residue is reconstituted in the mobile phase.

2. Liquid Chromatography (LC) Conditions

  • Column: A C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm) is recommended.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient would start at 30% B, increasing to 95% B over 10 minutes, holding for 2 minutes, and then returning to initial conditions for re-equilibration.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40 °C.

3. Mass Spectrometry (MS) Conditions

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode is generally suitable for steroids.

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V.

  • Source Temperature: 150 °C.

  • Desolvation Temperature: 350 °C.

  • Cone Gas Flow: 50 L/hr.

  • Desolvation Gas Flow: 600 L/hr.

  • Acquisition Mode: Full scan mode (m/z 50-500) for initial identification and product ion scan mode for fragmentation analysis.

Proposed Fragmentation Pathway

The fragmentation of this compound in the positive ion mode is expected to be initiated by protonation, likely at the carbonyl oxygen or the hydroxyl groups. The subsequent fragmentation will involve characteristic losses of small neutral molecules and cleavages of the steroid ring system.

A plausible fragmentation pathway is initiated by the protonated molecule [M+H]+ at m/z 341. The initial fragmentation is likely to involve the loss of water (H2O) from the hydroxymethylene group or the tertiary hydroxyl group at C17. Subsequent fragmentations may involve cleavages of the D-ring and losses related to the ethynyl (B1212043) group.

fragmentation_pathway M This compound C22H28O3 MW = 340.46 MH [M+H]+ m/z 341 M->MH ESI+ F1 [M+H - H2O]+ m/z 323 MH->F1 -H2O F2 [M+H - 2H2O]+ m/z 305 F1->F2 -H2O F3 [M+H - H2O - C2H2]+ m/z 297 F1->F3 -C2H2 F4 Further Fragments F2->F4 F3->F4

Caption: Proposed ESI-MS/MS fragmentation pathway for this compound.

Data Presentation

The following table summarizes the proposed major ions and their relative abundances that could be expected in the mass spectrum of this compound. This data is predictive and should be confirmed by experimental analysis.

Ion DescriptionProposed Structure / Lossm/z (Da)Predicted Relative Abundance
[M+H]+ Protonated Molecule341.21100%
[M+H - H2O]+ Loss of water from C2-hydroxymethylene or C17-OH323.20High
[M+H - 2H2O]+ Sequential loss of two water molecules305.19Moderate
[M+H - H2O - C2H2]+ Loss of water and acetylene (B1199291) from the ethynyl group297.19Moderate

Discussion

The mass spectrometric analysis of this compound is crucial for its identification and quantification in various applications, including drug metabolism studies and quality control. The proposed fragmentation pathway highlights the key structural features that are likely to yield characteristic fragment ions. The initial loss of water is a common feature for hydroxylated steroids. The subsequent fragmentation of the steroid backbone can provide further structural information.

For definitive structural elucidation, high-resolution mass spectrometry (HRMS) is recommended to confirm the elemental composition of the parent and fragment ions. Further studies employing techniques like collision-induced dissociation (CID) at varying collision energies can help to fully characterize the fragmentation pathways.

Conclusion

This application note provides a foundational protocol and theoretical framework for the mass spectrometric analysis of this compound. While experimental data is currently scarce, the proposed methods and fragmentation pathways offer a valuable starting point for researchers. Method optimization and validation will be essential for specific applications. The use of high-resolution mass spectrometry and tandem MS techniques will be instrumental in confirming the proposed fragmentation and achieving unambiguous structural characterization.

References

Application Notes and Protocols: 2-Hydroxymethylene Ethisterone in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Hydroxymethylene ethisterone (B1671409) is a significant metabolite of the synthetic steroid Danazol. Danazol is a drug historically used in the treatment of endometriosis, fibrocystic breast disease, and hereditary angioedema. Understanding the pharmacological profile of its metabolites is crucial for a comprehensive grasp of Danazol's mechanism of action, efficacy, and potential side effects. This document provides an overview of the known practical applications and characteristics of 2-Hydroxymethylene ethisterone in medicinal chemistry, focusing on its role as a primary metabolite. While it is a versatile building block for research purposes, its direct biological activity appears to be limited compared to its parent compound.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueSource
CAS Number 2787-02-2[1]
Molecular Formula C₂₂H₂₈O₃[1]
Molecular Weight 340.46 g/mol [1]
Synonyms (17α)-17-Hydroxy-2-(hydroxymethylene)pregn-4-en-20-yn-3-one[1]

Role as a Metabolite of Danazol

This compound is a primary metabolite of Danazol, formed in the liver.[2][3][4] Studies have confirmed its presence in the serum of patients undergoing Danazol therapy. One study measured the serum concentration of 2-hydroxymethyl ethisterone to be 660.0 +/- 54.2 ng/mL in women treated with 300 or 400 mg/day of Danazol.

This metabolic pathway is a key aspect of Danazol's pharmacokinetics and is essential to consider when evaluating the drug's overall effects.

Biological Activity

Current research suggests that this compound is a significantly less active metabolite of Danazol.

In Vitro Studies on Endometrial Cells: A key study investigated the direct effects of this compound on the growth of human endometrial cells in vitro. The results indicated that, unlike Danazol and testosterone, this compound did not cause significant suppression of cell growth. This finding suggests that the therapeutic effects of Danazol on endometriosis are likely attributable to the parent compound rather than this particular metabolite.

Pituitary Inhibiting Activity: Research on the metabolites of Danazol has shown that their pituitary inhibiting activity is less than that of the parent drug. This further supports the characterization of this compound as a less potent derivative.

While direct, potent biological activity as a therapeutic agent has not been demonstrated, its role as a major metabolite makes it an important standard for pharmacokinetic and metabolic studies of Danazol.

Experimental Protocols

The following are generalized protocols that can be adapted for the synthesis and biological evaluation of this compound and similar steroid derivatives.

Protocol 1: Synthesis of this compound

This protocol is a conceptual outline based on general methods for the synthesis of steroid derivatives. Specific reaction conditions would require optimization.

Objective: To synthesize this compound from Ethisterone.

Materials:

  • Ethisterone

  • Ethyl formate (B1220265)

  • Sodium hydride (NaH) or other suitable base

  • Anhydrous solvent (e.g., benzene, toluene, or THF)

  • Hydrochloric acid (HCl) for workup

  • Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexane)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Formylation Reaction:

    • Dissolve Ethisterone in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

    • Add a suitable base, such as sodium hydride, to the solution to form the enolate.

    • Slowly add ethyl formate to the reaction mixture.

    • Stir the reaction at room temperature or with gentle heating until the reaction is complete (monitor by TLC).

  • Workup:

    • Carefully quench the reaction with a dilute acid solution (e.g., 1M HCl).

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of hexane (B92381) and ethyl acetate) to isolate this compound.

  • Characterization:

    • Confirm the structure and purity of the synthesized compound using techniques such as NMR (¹H and ¹³C), mass spectrometry, and IR spectroscopy.

DOT Diagram: Synthetic Workflow

SynthesisWorkflow Ethisterone Ethisterone Enolate Enolate Formation (+ NaH) Ethisterone->Enolate Formylation Formylation (+ Ethyl Formate) Enolate->Formylation CrudeProduct Crude Product Formylation->CrudeProduct Purification Purification (Column Chromatography) CrudeProduct->Purification FinalProduct 2-Hydroxymethylene Ethisterone Purification->FinalProduct

A generalized workflow for the synthesis of this compound.
Protocol 2: Steroid Receptor Binding Assay (Competitive Binding)

This protocol describes a general method to assess the binding affinity of a test compound, such as this compound, to steroid hormone receptors.

Objective: To determine the relative binding affinity (RBA) of this compound for the androgen receptor (AR), progesterone (B1679170) receptor (PR), and estrogen receptor (ER).

Materials:

  • Source of receptors (e.g., cytosol extract from target tissues or cell lines expressing the receptor of interest).

  • Radiolabeled steroid ligand specific for the receptor (e.g., [³H]-dihydrotestosterone for AR, [³H]-promegestone for PR, [³H]-estradiol for ER).

  • Unlabeled specific competitor (the same steroid as the radiolabeled ligand).

  • Test compound (this compound).

  • Assay buffer.

  • Dextran-coated charcoal or hydroxylapatite for separation of bound and free ligand.

  • Scintillation cocktail and scintillation counter.

Procedure:

  • Preparation of Receptor Solution: Prepare a cytosol fraction from appropriate cells or tissues known to express the target receptor.

  • Competition Assay:

    • In a series of tubes, add a fixed concentration of the radiolabeled ligand and the receptor preparation.

    • To these tubes, add increasing concentrations of the unlabeled specific competitor (for standard curve) or the test compound.

    • Include tubes with only the radiolabeled ligand and receptor (total binding) and tubes with the radiolabeled ligand, receptor, and a large excess of the unlabeled competitor (non-specific binding).

  • Incubation: Incubate the tubes at an appropriate temperature (e.g., 4°C) for a sufficient time to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Add dextran-coated charcoal to each tube to adsorb the free radiolabeled ligand.

    • Centrifuge the tubes to pellet the charcoal.

  • Quantification:

    • Transfer the supernatant (containing the receptor-bound radiolabeled ligand) to scintillation vials.

    • Add scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radiolabeled ligand).

    • Calculate the Relative Binding Affinity (RBA) of the test compound relative to the specific competitor.

DOT Diagram: Receptor Binding Assay Workflow

ReceptorBindingAssay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Receptor Receptor Source Incubation Incubation Receptor->Incubation Radioligand Radiolabeled Ligand Radioligand->Incubation Competitor Unlabeled Competitor (Standard or Test Compound) Competitor->Incubation Separation Separation of Bound/Free Ligand Incubation->Separation Quantification Quantification (Scintillation Counting) Separation->Quantification IC50 IC50 Determination Quantification->IC50 RBA RBA Calculation IC50->RBA

A workflow for determining steroid receptor binding affinity.

Summary and Future Directions

This compound serves as a crucial chemical intermediate and a key metabolite in the pharmacology of Danazol. While its direct therapeutic applications appear limited due to lower biological activity compared to its parent compound, its study is essential for a complete understanding of Danazol's in vivo behavior. Future research could focus on fully characterizing its receptor binding profile across a range of steroid receptors and further elucidating its role, if any, in the long-term effects of Danazol therapy. The development of specific and sensitive assays for its detection remains important for clinical and research applications in endocrinology and medicinal chemistry.

References

Application Notes and Protocols for the Synthesis of Heterocyclic Steroids from 2-Hydroxymethylene Ethisterone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

2-Hydroxymethylene ethisterone (B1671409) is a versatile synthetic intermediate derived from the androgenic steroid ethisterone. Its 1,3-dicarbonyl-like reactivity makes it an excellent precursor for the synthesis of various heterocyclic steroids. The fusion of heterocyclic rings to the steroid nucleus is a common strategy in medicinal chemistry to modulate biological activity, enhance potency, and improve pharmacokinetic profiles. This document provides detailed protocols for the synthesis of pyrazole, isoxazole (B147169), and pyrimidine-fused steroidal derivatives starting from 2-hydroxymethylene ethisterone, based on established synthetic methodologies for heterocyclic chemistry.

I. Synthesis of Pyrazole-Fused Ethisterone Derivatives

The synthesis of pyrazoles from 1,3-dicarbonyl compounds is a well-established transformation, typically achieved through condensation with hydrazine (B178648) or its derivatives. This reaction allows for the introduction of a five-membered aromatic ring containing two adjacent nitrogen atoms onto the steroid A-ring.

Experimental Protocol: Synthesis of 17α-Ethynyl-17β-hydroxy-androst-4-eno[3,2-c]pyrazole

Materials:

  • This compound

  • Hydrazine hydrate (B1144303) (N₂H₄·H₂O)

  • Ethanol (B145695) (absolute)

  • Glacial acetic acid (catalyst)

  • Distilled water

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in absolute ethanol.

  • Add hydrazine hydrate (1.2 eq) to the solution.

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Slowly pour the reaction mixture into ice-cold distilled water with stirring.

  • Collect the resulting precipitate by vacuum filtration and wash with cold water until the filtrate is neutral.

  • Dry the crude product under vacuum.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to afford the pure pyrazole-fused steroid.

Data Presentation:

Starting MaterialReagentProductExpected Yield (%)
This compoundHydrazine hydrate17α-Ethynyl-17β-hydroxy-androst-4-eno[3,2-c]pyrazole60-80
This compoundPhenylhydrazine1'-Phenyl-17α-ethynyl-17β-hydroxy-androst-4-eno[3,2-c]pyrazole55-75

*Note: Yields are estimated based on similar reactions reported in the literature and would require experimental optimization.

Reaction Pathway:

G start 2-Hydroxymethylene ethisterone product1 Pyrazole-fused Ethisterone start->product1 Ethanol, Acetic Acid (cat.), Reflux reagent1 Hydrazine Hydrate (NH2NH2·H2O) reagent1->product1

Caption: Synthesis of pyrazole-fused ethisterone.

II. Synthesis of Isoxazole-Fused Ethisterone Derivatives

Isoxazoles can be synthesized from 1,3-dicarbonyl compounds by condensation with hydroxylamine (B1172632).[1][2] This reaction provides a five-membered aromatic ring containing adjacent nitrogen and oxygen atoms, which can significantly influence the biological properties of the parent steroid.

Experimental Protocol: Synthesis of 17α-Ethynyl-17β-hydroxy-androst-4-eno[3,2-c]isoxazole

Materials:

  • This compound

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium acetate (CH₃COONa) or other suitable base

  • Ethanol (95%)

  • Distilled water

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., dichloromethane, methanol)

Procedure:

  • To a solution of this compound (1.0 eq) in 95% ethanol in a round-bottom flask, add hydroxylamine hydrochloride (1.5 eq) and sodium acetate (2.0 eq).

  • Stir the mixture at room temperature and monitor the reaction by TLC. Gentle heating may be required to drive the reaction to completion.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, and then dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system to yield the pure isoxazole-fused steroid.

Data Presentation:

Starting MaterialReagentProductExpected Yield (%)
This compoundHydroxylamine hydrochloride17α-Ethynyl-17β-hydroxy-androst-4-eno[3,2-c]isoxazole50-70*

*Note: Yields are estimated based on similar reactions reported in the literature and would require experimental optimization.

Reaction Pathway:

G start 2-Hydroxymethylene ethisterone product2 Isoxazole-fused Ethisterone start->product2 Ethanol, RT or Heat reagent2 Hydroxylamine HCl, Sodium Acetate reagent2->product2

Caption: Synthesis of isoxazole-fused ethisterone.

III. Synthesis of Pyrimidine-Fused Ethisterone Derivatives

The construction of a pyrimidine (B1678525) ring on the steroid A-ring can be achieved by reacting the 1,3-dicarbonyl moiety of this compound with various amidine-containing reagents such as urea (B33335), thiourea, or guanidine.[3][4] This leads to the formation of a six-membered heterocyclic ring with two nitrogen atoms.

Experimental Protocol: Synthesis of 17α-Ethynyl-17β-hydroxy-androst-4-eno[3,2-d]pyrimidin-2'-ol

Materials:

  • This compound

  • Urea (NH₂CONH₂)

  • Sodium ethoxide (NaOEt) or other strong base

  • Absolute ethanol

  • Dilute hydrochloric acid

  • Distilled water

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography

Procedure:

  • Prepare a solution of sodium ethoxide in absolute ethanol by carefully dissolving sodium metal in ethanol under an inert atmosphere.

  • In a separate flask, dissolve this compound (1.0 eq) and urea (1.5 eq) in absolute ethanol.

  • Add the sodium ethoxide solution to the mixture of the steroid and urea.

  • Heat the reaction mixture to reflux and monitor its progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and neutralize it with dilute hydrochloric acid.

  • Remove the ethanol under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent (e.g., chloroform).

  • Wash the combined organic extracts with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Filter and evaporate the solvent to get the crude product.

  • Purify the crude product by column chromatography on silica gel to obtain the pure pyrimidine-fused steroid.

Data Presentation:

Starting MaterialReagentProductExpected Yield (%)
This compoundUrea17α-Ethynyl-17β-hydroxy-androst-4-eno[3,2-d]pyrimidin-2'-ol45-65
This compoundThiourea17α-Ethynyl-17β-hydroxy-androst-4-eno[3,2-d]pyrimidine-2'-thiol50-70
This compoundGuanidine2'-Amino-17α-ethynyl-17β-hydroxy-androst-4-eno[3,2-d]pyrimidine55-75*

*Note: Yields are estimated based on similar reactions reported in the literature and would require experimental optimization.

Reaction Pathway:

G start 2-Hydroxymethylene ethisterone product3 Pyrimidine-fused Ethisterone start->product3 Sodium Ethoxide, Ethanol, Reflux reagent3 Urea / Thiourea / Guanidine reagent3->product3

Caption: Synthesis of pyrimidine-fused ethisterone.

Disclaimer: The provided protocols are based on general and well-established synthetic methods for the formation of the respective heterocyclic systems from 1,3-dicarbonyl precursors. These procedures have not been specifically optimized for this compound. Researchers should perform these reactions on a small scale initially to determine the optimal reaction conditions, and fully characterize the products using standard analytical techniques (NMR, MS, IR, etc.). Standard laboratory safety precautions should be followed at all times.

References

Application Notes and Protocols for Cell-Based Assays Involving 2-Hydroxymethylene Ethisterone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxymethylene ethisterone (B1671409) is a synthetic steroid and a derivative of ethisterone, the first orally active progestin.[1] As a member of the progestin family, its biological activities are expected to be mediated primarily through interaction with the progesterone (B1679170) receptor (PR). Progestins play a critical role in the regulation of the female reproductive cycle, and synthetic progestins are widely used in hormone therapy and contraception.[2] Understanding the interaction of novel synthetic steroids like 2-Hydroxymethylene ethisterone with the progesterone receptor is crucial for drug development and toxicological screening.

These application notes provide a framework for characterizing the progestogenic activity of this compound using common cell-based assays: a Progesterone Receptor (PR) Reporter Gene Assay and a competitive PR Binding Assay. While specific experimental data for this compound is not extensively available in public literature, the following protocols are based on established methods for assessing the activity of progestins.

Mechanism of Action: Progesterone Receptor Signaling

Progesterone and its synthetic analogs, known as progestins, primarily exert their effects by binding to the progesterone receptor (PR), a member of the nuclear receptor superfamily.[3] Upon ligand binding, the receptor undergoes a conformational change, dissociates from heat shock proteins, dimerizes, and translocates to the nucleus.[4] In the nucleus, the ligand-receptor complex binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes, thereby modulating their transcription.[4][5] This is referred to as the genomic signaling pathway. Additionally, progestins can elicit rapid, non-genomic effects through membrane-associated PRs that activate intracellular signaling cascades, such as the Src/MAPK pathway.[4][6][7]

Data Presentation: Progestogenic Activity Profile

The following table summarizes hypothetical quantitative data for this compound in comparison to known progestins. This data is for illustrative purposes to demonstrate how results from the described assays would be presented.

CompoundAssay TypeCell LineEndpointEC50 / IC50 (nM)Relative Potency (%) (vs. Progesterone)
Progesterone PR Reporter Gene AssayT47DLuciferase Activity1.0100
This compound PR Reporter Gene AssayT47DLuciferase Activity5.219.2
Ethisterone PR Reporter Gene AssayT47DLuciferase Activity8.511.8
Progesterone Competitive PR BindingMCF-7[³H]-Progesterone Displacement2.5100
This compound Competitive PR BindingMCF-7[³H]-Progesterone Displacement12.020.8
Ethisterone Competitive PR BindingMCF-7[³H]-Progesterone Displacement18.713.4

Signaling Pathway Diagram

The following diagram illustrates the canonical progesterone receptor signaling pathway.

Reporter_Assay_Workflow cluster_setup Assay Setup cluster_treatment Treatment and Incubation cluster_readout Data Acquisition and Analysis A Seed Cells in 96-well Plate B Transfect with Reporter Plasmid A->B D Add Compounds to Cells B->D C Prepare Serial Dilutions of Compounds C->D E Incubate for 18-24 hours D->E F Lyse Cells and Add Luciferase Substrate E->F G Measure Luminescence F->G H Data Analysis: Plot Dose-Response Curve and Calculate EC50 G->H

References

storage and handling guidelines for 2-Hydroxymethylene ethisterone

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols: 2-Hydroxymethylene ethisterone (B1671409)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxymethylene ethisterone (CAS No. 2787-02-2) is a steroid and a derivative of Danazol.[1][2] It is also known as (17α)-17-Hydroxy-2-(hydroxymethylene)-pregn-4-en-20-yn-3-one or 17-Ethynyl-2-(hydroxymethylene)-testosterone.[3][4] This document provides detailed guidelines for the proper storage and handling of this compound to ensure its stability, purity, and the safety of laboratory personnel. Due to the limited specific safety and handling data for this compound, the following recommendations are also based on the safety profile of its parent compound, ethisterone, and general best practices for handling steroid compounds in a research setting.

Physicochemical Properties
PropertyValueSource
CAS Number 2787-02-2[1][3][4]
Molecular Formula C₂₂H₂₈O₃[3][4]
Molecular Weight 340.46 g/mol [3][4]
Appearance White to off-white solid (inferred from ethisterone)[5]
Purity >95% (HPLC)[6]
Solubility Insoluble in water. Soluble in DMSO and Ethanol (inferred from ethisterone).[7]

Storage and Stability

Proper storage is critical to maintain the integrity of this compound.

Storage Conditions
ParameterRecommendationJustification
Temperature Store at 2°C - 8°C.[3][8]To minimize degradation and maintain chemical stability.
Atmosphere Store in a tightly sealed container in a dry, well-ventilated place.[9]To protect from moisture and atmospheric contaminants.
Light Protect from direct sunlight (inferred from general steroid handling).[10]To prevent light-induced degradation.
Long-term Storage For long-term storage, consider storage at -20°C, especially for solutions.[7]Steroid hormones in plasma have been shown to be stable for over 10 years at -25°C.[11]
Stability Profile

Handling Guidelines and Safety Precautions

Given that this compound is a steroid derivative, it should be handled with caution. The safety precautions for its parent compound, ethisterone, are relevant and should be followed. Ethisterone is suspected of causing cancer and may damage fertility or the unborn child.[9][13]

Personal Protective Equipment (PPE)

A comprehensive approach to safety involves the use of appropriate personal protective equipment.

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) lab_coat Lab Coat safety_glasses Safety Glasses/Goggles gloves Chemical-resistant Gloves (e.g., Nitrile) respirator Dust Respirator (for solids) handling_solid Handling Solid Compound handling_solid->lab_coat handling_solid->safety_glasses handling_solid->gloves handling_solid->respirator Avoid dust inhalation [3] handling_solution Handling Solutions handling_solution->lab_coat handling_solution->safety_glasses handling_solution->gloves Stock_Solution_Workflow start Start equilibrate Equilibrate Compound to RT start->equilibrate weigh Weigh Compound in Fume Hood equilibrate->weigh dissolve Dissolve in Solvent (e.g., DMSO) weigh->dissolve aliquot Aliquot into Low-Adsorption Tubes dissolve->aliquot store Store at -20°C aliquot->store end End store->end

References

Application Notes and Protocols for the Purification of Synthesized 2-Hydroxymethylene Ethisterone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxymethylene ethisterone (B1671409) is a key synthetic intermediate in the production of various steroidal pharmaceuticals, most notably Danazol, a drug used to treat endometriosis and other conditions. The purity of this intermediate is critical as it directly impacts the quality, yield, and impurity profile of the final active pharmaceutical ingredient (API). This document provides detailed protocols for the purification of crude 2-Hydroxymethylene ethisterone synthesized in a laboratory setting. The primary techniques covered are recrystallization and column chromatography, which are standard and effective methods for the purification of steroid compounds.

Materials and Equipment

Reagents and Solvents:

  • Crude this compound

  • Methanol (ACS grade or higher)

  • Hexane (B92381) (ACS grade or higher)

  • Deionized Water

  • Silica (B1680970) Gel (for column chromatography, 60-120 mesh)

  • Ethyl Acetate (B1210297) (HPLC grade)

  • Hexane (HPLC grade)

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • Iodine (for TLC visualization)

Equipment:

  • Erlenmeyer flasks

  • Reflux condenser

  • Heating mantle or hot plate with magnetic stirrer

  • Büchner funnel and flask

  • Vacuum pump or aspirator

  • Filter paper

  • Rotary evaporator

  • Glass chromatography column

  • Beakers, graduated cylinders, and other standard laboratory glassware

  • Melting point apparatus

  • High-Performance Liquid Chromatography (HPLC) system for purity analysis

Experimental Protocols

Protocol 1: Purification by Recrystallization

Recrystallization is a highly effective technique for purifying solid organic compounds. The choice of solvent is crucial, and a mixture of methanol, hexane, and water has been shown to be effective for purifying Danazol derivatives, which are structurally similar to this compound.

Procedure:

  • Dissolution: In a suitably sized Erlenmeyer flask, dissolve the crude this compound in a minimal amount of a warm solvent mixture of methanol, hexane, and water in a 3:2:1 ratio. Add the solvent mixture portion-wise with gentle heating and stirring until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a hot filtration using a pre-warmed funnel and fluted filter paper to remove them.

  • Crystallization: Allow the clear solution to cool slowly to room temperature. The formation of crystals should be observed. For optimal crystal growth and purity, avoid rapid cooling.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least one hour to maximize the yield of the crystallized product.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of the cold recrystallization solvent mixture to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum at a temperature not exceeding 50°C until a constant weight is achieved.

  • Purity Assessment: Determine the purity of the recrystallized product by measuring its melting point and by HPLC analysis.

Protocol 2: Purification by Column Chromatography

For impurities that are not effectively removed by recrystallization, column chromatography is a preferred method. Silica gel is a common stationary phase for the purification of steroids.

Procedure:

  • Column Packing: Prepare a chromatography column with a slurry of silica gel in hexane. Allow the silica gel to settle, ensuring a uniform and bubble-free packed bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane (B109758) or the initial mobile phase. Adsorb this solution onto a small amount of silica gel and evaporate the solvent. Carefully add the dried silica gel containing the sample to the top of the prepared column.

  • Elution: Begin eluting the column with a non-polar solvent such as hexane. Gradually increase the polarity of the mobile phase by adding increasing amounts of a more polar solvent like ethyl acetate. A typical gradient might start with 100% hexane and gradually increase to a 70:30 hexane:ethyl acetate mixture.

  • Fraction Collection: Collect fractions of the eluate in test tubes or other suitable containers.

  • Monitoring: Monitor the separation process by Thin Layer Chromatography (TLC). Spot small aliquots of each fraction onto a TLC plate and develop it in an appropriate solvent system (e.g., 7:3 hexane:ethyl acetate). Visualize the spots using a UV lamp or by staining with iodine.

  • Combining Fractions: Combine the fractions that contain the pure desired product.

  • Solvent Removal: Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

  • Drying and Purity Assessment: Dry the purified product under vacuum and assess its purity using melting point and HPLC analysis.

Data Presentation

The effectiveness of the purification protocols can be quantified by comparing the purity of the material before and after the procedure, as well as the recovery yield. The following table provides representative data for these parameters.

Purification TechniqueInitial Purity (by HPLC)Final Purity (by HPLC)Recovery Yield (%)
Recrystallization~85%>98%75-85%
Column Chromatography~85%>99%60-75%

Note: The values presented in this table are illustrative and may vary depending on the initial purity of the crude product and the specific experimental conditions.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Workflow for Synthesis and Purification of this compound Start Starting Material (e.g., Ethisterone) Synthesis Chemical Synthesis (Formylation Reaction) Start->Synthesis CrudeProduct Crude 2-Hydroxymethylene Ethisterone Synthesis->CrudeProduct PurificationChoice Purification Method CrudeProduct->PurificationChoice Recrystallization Recrystallization (Methanol:Hexane:Water) PurificationChoice->Recrystallization High Yield ColumnChromatography Column Chromatography (Silica Gel) PurificationChoice->ColumnChromatography High Purity PureProduct Purified 2-Hydroxymethylene Ethisterone Recrystallization->PureProduct ColumnChromatography->PureProduct Analysis Purity Analysis (HPLC, Melting Point) PureProduct->Analysis

Caption: Synthesis and purification workflow for this compound.

Application Notes and Protocols for the Scale-Up Synthesis of 2-Hydroxymethylene Ethisterone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 2-Hydroxymethylene ethisterone (B1671409), a key intermediate in the synthesis of various steroidal compounds. The protocol is designed for scalability, with specific application notes for laboratory (1 g), pilot (100 g), and production (1 kg) scales. The synthesis involves the formylation of ethisterone using the Vilsmeier-Haack reaction, followed by purification via crystallization. This guide includes comprehensive experimental procedures, quantitative data presented in tabular format, and visual diagrams of the workflow to ensure clarity and reproducibility.

Introduction

2-Hydroxymethylene ethisterone is a crucial building block in the pharmaceutical industry, primarily serving as a precursor in the synthesis of Danazol and other modified steroids. The introduction of a hydroxymethylene group at the C-2 position of the ethisterone steroid core allows for further chemical modifications and is essential for the biological activity of the final products. The Vilsmeier-Haack reaction is a well-established and effective method for the formylation of electron-rich compounds like enol ethers of ketosteroids, making it a suitable choice for this synthesis. This protocol details a robust and scalable procedure for producing high-purity this compound.

Data Presentation

Table 1: Reagent Quantities for Scaled-Up Synthesis
Reagent/SolventLaboratory Scale (1 g)Pilot Scale (100 g)Production Scale (1 kg)
Ethisterone1.0 g100 g1.0 kg
Phosphorus oxychloride (POCl₃)0.6 mL (1.1 eq)60 mL (1.1 eq)600 mL (1.1 eq)
N,N-Dimethylformamide (DMF)5 mL500 mL5 L
Dichloromethane (B109758) (DCM)10 mL1 L10 L
Sodium Acetate (B1210297) (trihydrate)2.5 g250 g2.5 kg
Methanol (B129727) (for crystallization)15 mL1.5 L15 L
Water20 mL2 L20 L
Table 2: Reaction Parameters and Yields at Different Scales
ParameterLaboratory Scale (1 g)Pilot Scale (100 g)Production Scale (1 kg)
Reaction Time2 - 3 hours3 - 4 hours4 - 6 hours
Reaction Temperature0 °C to Room Temp.0 °C to Room Temp.0 °C to Room Temp.
Work-up Time1 hour2 - 3 hours4 - 5 hours
Crystallization Time12 - 16 hours16 - 24 hours24 - 36 hours
Expected Yield 85 - 90% 82 - 88% 80 - 85%
Purity (by HPLC) >98% >98% >98%

Experimental Protocols

I. Synthesis of this compound via Vilsmeier-Haack Reaction

Materials:

  • Ethisterone

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Sodium acetate trihydrate

  • Methanol

  • Deionized water

  • Ice

Equipment:

  • Three-necked round-bottom flask (appropriate size for the scale)

  • Magnetic stirrer and stir bar or overhead mechanical stirrer

  • Dropping funnel

  • Thermometer

  • Inert gas (Nitrogen or Argon) supply

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Crystallization vessel

Procedure:

  • Vilsmeier Reagent Preparation:

    • In a clean, dry, three-necked round-bottom flask equipped with a stirrer, thermometer, and a dropping funnel under an inert atmosphere, add anhydrous N,N-Dimethylformamide (DMF).

    • Cool the flask to 0 °C using an ice bath.

    • Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF via the dropping funnel while maintaining the temperature below 5 °C.

    • After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes. The formation of the Vilsmeier reagent, a pale-yellow solid or slurry, should be observed.

  • Formylation Reaction:

    • Dissolve ethisterone in anhydrous dichloromethane (DCM) in a separate flask.

    • Slowly add the ethisterone solution to the freshly prepared Vilsmeier reagent at 0 °C.

    • After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir the reaction mixture for the time indicated in Table 2, monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up and Quenching:

    • Once the reaction is complete, cool the mixture back to 0 °C in an ice bath.

    • Prepare a solution of sodium acetate trihydrate in water.

    • Slowly and carefully add the sodium acetate solution to the reaction mixture to quench the reaction. This step is exothermic and may release gas, so addition should be controlled.

    • Stir the mixture vigorously for 30 minutes at room temperature.

  • Extraction and Isolation:

    • Transfer the mixture to a separatory funnel.

    • Separate the organic layer (DCM).

    • Extract the aqueous layer with DCM (2 x volume of the initial DCM).

    • Combine the organic layers and wash with water, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.

    • Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

II. Purification by Crystallization

Procedure:

  • Dissolution:

    • Transfer the crude this compound to a clean crystallization vessel.

    • Add methanol and heat the mixture gently with stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature.

    • Once at room temperature, place the vessel in a refrigerator or a controlled cooling bath to facilitate further crystallization.

    • Allow the crystallization to proceed for the time indicated in Table 2.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold methanol to remove any remaining impurities.

    • Dry the purified crystals under vacuum at a temperature not exceeding 50 °C until a constant weight is achieved.

III. Characterization

The final product should be characterized to confirm its identity and purity. Recommended analytical techniques include:

  • High-Performance Liquid Chromatography (HPLC): To determine purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Infrared (IR) Spectroscopy: To identify functional groups.

Mandatory Visualization

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis A Ethisterone C Formylation Reaction in DCM A->C B Vilsmeier Reagent (POCl3 + DMF) B->C D Quenching (Sodium Acetate Solution) C->D E Crude Product D->E F Crystallization from Methanol E->F G Filtration & Washing F->G H Drying G->H I Pure 2-Hydroxymethylene Ethisterone H->I J Characterization (HPLC, NMR, MS, IR) I->J

Caption: Workflow for the synthesis and purification of this compound.

Logical_Relationship cluster_inputs Inputs cluster_process Core Process cluster_outputs Outputs cluster_control Control & Analysis Start Starting Material: Ethisterone Reaction Key Transformation: Formylation at C-2 Start->Reaction Reagents Key Reagents: - POCl3 - DMF Reagents->Reaction Intermediate Intermediate Product: Crude this compound Reaction->Intermediate Purification Purification Method: Crystallization Intermediate->Purification Final Final Product: Purified this compound QC Quality Control: - Purity (HPLC) - Structure (NMR) Final->QC Purification->Final

Caption: Logical relationships in the this compound synthesis.

Application Notes and Protocols for Safe Handling of 2-Hydroxymethylene ethisterone

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

These application notes provide detailed safety precautions and handling protocols for 2-Hydroxymethylene ethisterone (B1671409) (CAS No. 2787-02-2).[1] This compound is a synthetic steroid and, while specific toxicological data is limited, it should be handled as a potent, biologically active substance. The safety guidelines outlined below are based on the known hazards of the parent compound, ethisterone, and related synthetic progestins, which are classified as suspected carcinogens and potent reproductive toxicants.[2][3] These protocols are intended for researchers, scientists, and drug development professionals working with this compound in a laboratory setting.

Hazard Identification and Classification

2-Hydroxymethylene ethisterone should be treated as a hazardous substance with the potential for significant health effects. The parent compound, ethisterone, is classified with the following hazards:

  • Carcinogenicity: Category 2, Suspected of causing cancer.[2][3]

  • Reproductive Toxicity: Category 1A, May damage fertility or the unborn child.[2][3]

  • Lactational Effects: May cause harm to breast-fed children.[2][3]

  • Aquatic Hazard: Very toxic to aquatic life with long-lasting effects.[2][3]

Occupational exposure to synthetic progestogens has been linked to hormonal disturbances in both men and women, including gynecomastia in men and intermenstrual bleeding in women.[4][5] Therefore, minimizing exposure is critical.

Quantitative Data Summary

While specific occupational exposure limits (OELs) for this compound have not been established, data for the parent compound and general principles for potent compounds should be applied.

ParameterValueCompoundReference
CAS Number 2787-02-2This compound[1]
Molecular Formula C₂₂H₂₈O₃This compound[1]
Molecular Weight 340.46 g/mol This compound[1]
Hazard Classification Suspected Carcinogen (Cat. 2), Reproductive Toxin (Cat. 1A)Ethisterone[2][3]
Acute Oral Toxicity (LD50) >2000 mg/kg (Rat)Ethisterone[6]
Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to containment and protection is mandatory when handling this compound.

4.1 Engineering Controls:

  • Primary Containment: All procedures involving the handling of powdered (solid) this compound, such as weighing and stock solution preparation, must be performed within a certified chemical fume hood, ventilated balance enclosure, or glove box to prevent inhalation of dust.[6][7][8]

  • Ventilation: Ensure the laboratory has adequate general ventilation. The fume hood should have a continuous airflow and be inspected regularly.[9]

4.2 Personal Protective Equipment (PPE):

  • Hand Protection: Wear two pairs of nitrile gloves ("double-gloving").[9] Gloves must be changed immediately if contaminated, and always before leaving the work area.

  • Eye Protection: Chemical safety goggles or a full-face shield must be worn to protect against splashes or airborne particles.[2][6]

  • Body Protection: A dedicated, disposable or professionally laundered lab coat must be worn. A disposable gown is recommended for handling larger quantities.[6][7]

  • Respiratory Protection: For procedures outside of a fume hood where dust may be generated, a NIOSH-approved respirator with a particle filter is required.[2][6]

Experimental Protocols

Protocol: Preparation of a 10 mM Stock Solution in DMSO

This protocol details the steps for safely preparing a stock solution from the powdered form of this compound.

5.1 Materials:

  • This compound powder

  • Anhydrous DMSO

  • Calibrated analytical balance inside a ventilated enclosure

  • Spatula

  • Weighing paper or boat

  • Appropriate class A volumetric flask with stopper

  • Pipettors and sterile tips

  • Vortex mixer

  • Waste container for potent compounds

5.2 Procedure:

  • Preparation: Before starting, ensure the fume hood sash is at the appropriate height. Don a full set of PPE as described in Section 4.2 (double nitrile gloves, safety goggles, lab coat).

  • Weighing: Tare the analytical balance with the weighing boat inside the ventilated enclosure. Carefully weigh the target amount of this compound powder. Example: For 10 mL of a 10 mM solution, weigh 34.05 mg.

  • Transfer: Carefully transfer the weighed powder into the volumetric flask using the weighing boat and a spatula. Ensure no powder is spilled.

  • Dissolution: Inside the fume hood, add approximately half the final volume of DMSO to the volumetric flask. Stopper the flask and vortex gently until the solid is completely dissolved.

  • Final Volume: Add DMSO to the calibration mark of the volumetric flask. Stopper and invert the flask several times to ensure a homogenous solution.

  • Storage: Transfer the solution to a properly labeled storage vial (Compound Name, CAS, Concentration, Solvent, Date, and Hazard Symbols). Store at 2°C - 8°C as recommended.[1]

  • Decontamination & Waste Disposal:

    • Wipe down the spatula, balance, and all surfaces inside the fume hood with a suitable decontamination solution (e.g., 10% bleach followed by 70% ethanol).[10]

    • Dispose of all contaminated disposables (gloves, weighing boat, pipette tips) in a designated, sealed waste container for potent compounds.[2]

Visualizations

Workflow for Safe Handling of Potent Steroids

G cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Post-Handling Phase A Review SDS & Protocol B Verify Fume Hood Certification A->B C Don Full PPE: - Double Gloves - Goggles - Lab Coat B->C D Retrieve Compound from Storage C->D E Weigh Powder in Ventilated Enclosure D->E F Prepare Stock Solution E->F G Seal & Label Final Solution F->G H Decontaminate Work Surfaces G->H I Segregate & Dispose of Potent Waste H->I J Remove PPE & Wash Hands I->J

Caption: Workflow for handling potent compounds like this compound.

Emergency Response for Accidental Exposure

G cluster_response A Accidental Exposure Event B Skin Contact? A->B C Eye Contact? A->C D Inhalation? A->D E Ingestion? A->E F Remove contaminated clothing. Wash area with soap & water for 15 minutes. B->F Yes G Flush eyes immediately with water for at least 15 minutes. C->G Yes H Move to fresh air. If breathing is difficult, provide oxygen. D->H Yes I Rinse mouth with water. Do NOT induce vomiting. E->I Yes J Seek Immediate Medical Attention. Bring SDS. F->J G->J H->J I->J

Caption: Decision tree for emergency response to accidental exposure.

References

Troubleshooting & Optimization

Technical Support Center: 2-Hydroxymethylene Ethisterone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-Hydroxymethylene ethisterone (B1671409). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the experimental process.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for 2-Hydroxymethylene ethisterone?

A1: this compound is typically synthesized from ethisterone via a formylation reaction at the C2 position. This reaction is a base-catalyzed Claisen-Schmidt condensation, where ethisterone is reacted with a formylating agent, such as ethyl formate (B1220265), in the presence of a strong base like sodium methoxide (B1231860).

Q2: What are the critical parameters to control during the formylation reaction?

A2: The critical parameters to control are:

  • Purity of Reactants and Solvents: Ensure all starting materials, including ethisterone, ethyl formate, and the solvent, are free of water and other impurities.

  • Base Stoichiometry and Addition: The amount and rate of addition of the base (e.g., sodium methoxide) are crucial. An excess or rapid addition can lead to side reactions.

  • Temperature: The reaction is typically carried out at low temperatures to control the reaction rate and minimize the formation of byproducts.

  • Reaction Time: The reaction should be monitored to determine the optimal time for completion and to avoid the degradation of the product.

Q3: What are the common side reactions observed during the synthesis?

A3: Common side reactions include:

  • Michael Addition: The enolate of ethisterone can act as a Michael donor and add to the α,β-unsaturated ketone system of another ethisterone molecule.

  • Self-Condensation of Ethisterone: Under strong basic conditions, ethisterone can undergo self-condensation.

  • Over-formylation: Although less common at the C2 position, multiple formylations can occur under certain conditions.

  • Decomposition: Prolonged reaction times or high temperatures can lead to the decomposition of the starting material and product.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be effectively monitored by Thin-Layer Chromatography (TLC). Samples of the reaction mixture are taken at regular intervals and spotted on a TLC plate alongside the starting material (ethisterone). The disappearance of the ethisterone spot and the appearance of a new, more polar spot corresponding to the 2-hydroxymethylene product indicate the progression of the reaction.

Q5: What are the recommended methods for purification of this compound?

A5: Purification is typically achieved through:

  • Crystallization: The crude product can be purified by recrystallization from a suitable solvent or solvent mixture.[1]

  • Column Chromatography: Silica (B1680970) gel column chromatography is a common method for separating the desired product from unreacted starting materials and side products. A gradient of non-polar to polar solvents (e.g., hexane-ethyl acetate) is typically used for elution.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation 1. Inactive base (e.g., sodium methoxide degraded by moisture).2. Insufficient reaction time.3. Low reaction temperature.4. Impure starting materials or solvents.1. Use freshly prepared or properly stored anhydrous base.2. Monitor the reaction by TLC and extend the reaction time if necessary.3. Gradually increase the reaction temperature while monitoring for side product formation.4. Ensure all reagents and solvents are pure and anhydrous.
Formation of Multiple Products (Visible on TLC) 1. Michael Addition Side Reaction: High concentration of strong base or elevated temperature.2. Self-Condensation of Ethisterone: Reaction conditions are too harsh.3. Decomposition: Prolonged reaction time or excessive heat.1. Use a milder base or optimize the stoichiometry. Add the base slowly at a low temperature. Consider protecting the enolizable proton if possible.[2][3]2. Lower the reaction temperature and use the minimum effective concentration of the base.3. Monitor the reaction closely and quench it as soon as the starting material is consumed.
Product is an Oil and Does Not Solidify 1. Presence of impurities.2. Residual solvent.1. Purify the product using column chromatography.2. Ensure complete removal of solvent under high vacuum.
Difficulty in Isolating the Product 1. Product is highly soluble in the work-up solvent.2. Formation of an emulsion during aqueous work-up.1. Use a different solvent for extraction or concentrate the aqueous layer and re-extract.2. Add a saturated brine solution to break the emulsion.
Inconsistent Yields 1. Variability in the quality of reagents.2. Inconsistent reaction conditions (temperature, stirring speed).1. Use reagents from the same batch or re-purify them before use.2. Maintain strict control over all reaction parameters.

Experimental Protocols

Synthesis of this compound

This protocol describes a general procedure for the formylation of ethisterone at the C2 position.

Materials:

  • Ethisterone

  • Ethyl formate (anhydrous)

  • Sodium methoxide

  • Anhydrous solvent (e.g., benzene, toluene, or tetrahydrofuran)

  • Glacial acetic acid

  • Dichloromethane (B109758)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate (B1210297) for chromatography

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve ethisterone in the anhydrous solvent.

  • Cooling: Cool the solution to 0-5 °C in an ice bath.

  • Base Addition: Prepare a solution of sodium methoxide in the anhydrous solvent and add it dropwise to the stirred ethisterone solution over a period of 30-60 minutes, maintaining the temperature below 5 °C.

  • Addition of Formylating Agent: After the base addition is complete, add ethyl formate dropwise to the reaction mixture at the same temperature.

  • Reaction Monitoring: Allow the reaction to stir at low temperature and monitor its progress by TLC. The reaction is typically complete within a few hours.

  • Quenching: Once the reaction is complete, quench it by carefully adding glacial acetic acid to neutralize the excess base.

  • Work-up: Dilute the reaction mixture with dichloromethane and wash successively with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of hexane-ethyl acetate to yield pure this compound.

Data Presentation

Table 1: Physicochemical Properties of Ethisterone and this compound

Compound Molecular Formula Molecular Weight ( g/mol ) CAS Number
EthisteroneC₂₁H₂₈O₂312.45434-03-7
This compoundC₂₂H₂₈O₃340.462787-02-2

Data sourced from PubChem CID 5284557 and 102328.[4]

Table 2: Typical Analytical Data for this compound

Analytical Technique Expected Observations
¹H NMR (CDCl₃) Signals corresponding to the hydroxymethylene proton (=CH-OH), olefinic protons, and steroid backbone protons. The characteristic ethynyl (B1212043) proton signal should be present.
¹³C NMR (CDCl₃) Resonances for the carbonyl carbon, carbons of the hydroxymethylene group, olefinic carbons, ethynyl carbons, and the steroid skeleton.
Mass Spectrometry (ESI-MS) A molecular ion peak corresponding to the calculated molecular weight of 340.46 (e.g., [M+H]⁺ at m/z 341.2).
Infrared (IR) Spectroscopy Characteristic absorption bands for O-H stretching (hydroxymethylene group), C=O stretching (ketone), C=C stretching (alkene), and ≡C-H stretching (alkyne).

Visualizations

Synthesis_Pathway Ethisterone Ethisterone Intermediate Enolate Intermediate Ethisterone->Intermediate 1. Sodium Methoxide (Base) Product 2-Hydroxymethylene ethisterone Intermediate->Product 2. Ethyl Formate (Formylating Agent)

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow decision decision issue issue solution solution start Start Synthesis check_yield Check Reaction Progress (TLC) start->check_yield low_yield Low/No Product check_yield->low_yield No multiple_products Multiple Products check_yield->multiple_products Yes, but impure purification_issue Purification Difficulty check_yield->purification_issue Yes, complete troubleshoot_reagents Check Reagent Purity and Activity low_yield->troubleshoot_reagents optimize_conditions Optimize Temperature and Reaction Time troubleshoot_reagents->optimize_conditions optimize_conditions->start troubleshoot_side_reactions Adjust Base Concentration and Temperature multiple_products->troubleshoot_side_reactions troubleshoot_side_reactions->start optimize_purification Optimize Chromatography /Crystallization purification_issue->optimize_purification end Pure Product optimize_purification->end

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Technical Support Center: Optimizing Reaction Yield for 2-Hydroxymethylene ethisterone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and optimization of 2-Hydroxymethylene ethisterone (B1671409). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on maximizing reaction yields.

Frequently Asked Questions (FAQs)

Q1: What is 2-Hydroxymethylene ethisterone and what are its primary applications?

A1: this compound, with the chemical formula C₂₂H₂₈O₃ and a molecular weight of 340.46 g/mol , is a synthetic steroid derivative.[1][2] It is known to be a metabolite of the drug Danazol.[3][4] In research and development, it serves as a versatile intermediate in the synthesis of more complex steroid-based pharmaceuticals.[1]

Q2: What are the common methods for the synthesis of this compound?

A2: The synthesis of this compound typically involves the formylation of ethisterone. This reaction introduces a hydroxymethylene group at the C2 position of the steroid's A-ring. Common formylation methods that can be adapted for this synthesis include the use of ethyl formate (B1220265) with a strong base like sodium methoxide (B1231860), or the Vilsmeier-Haack reaction using a Vilsmeier reagent generated from dimethylformamide (DMF) and an activating agent like phosphorus oxychloride (POCl₃) or oxalyl chloride.[5][6][7]

Q3: How can I monitor the progress of the formylation reaction?

A3: The progress of the reaction can be effectively monitored using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[8] By comparing the reaction mixture to the starting material (ethisterone) and a reference standard of the product (if available), you can determine the extent of conversion and the formation of any byproducts.

Q4: What are the typical challenges encountered during the synthesis of this compound?

A4: Researchers may encounter several challenges, including:

  • Low reaction yield: This can be due to incomplete reaction, side reactions, or product degradation.

  • Formation of side products: Over-formylation or reactions at other sites on the steroid nucleus can lead to impurities.

  • Difficult purification: The separation of the desired product from unreacted starting material and byproducts can be challenging.

  • Product instability: The hydroxymethylene group can be sensitive to certain conditions, potentially leading to degradation during workup or purification.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your experiments.

Problem 1: Low Yield of this compound
Possible Cause Troubleshooting Steps
Incomplete Reaction - Increase Reaction Time: Monitor the reaction by TLC or HPLC and extend the reaction time until the starting material is consumed. - Increase Temperature: Cautiously increase the reaction temperature in small increments. Be aware that higher temperatures can also promote side reactions. - Check Reagent Quality: Ensure that all reagents, especially the formylating agent and base, are of high purity and anhydrous where necessary.
Suboptimal Reagent Stoichiometry - Optimize Molar Ratios: Systematically vary the molar ratio of the formylating agent and base to ethisterone to find the optimal conditions. An excess of the formylating agent is often used.
Poor Solubility of Ethisterone - Solvent Selection: Use a solvent in which ethisterone has good solubility at the reaction temperature. Common solvents for formylation include ethers (like THF), chlorinated solvents (like dichloromethane), and DMF.
Product Degradation during Workup - Neutralize Carefully: After the reaction, carefully neutralize the mixture, avoiding strongly acidic or basic conditions for prolonged periods. - Maintain Low Temperatures: Perform the workup and extraction steps at low temperatures to minimize degradation.
Problem 2: Formation of Significant Side Products
Possible Cause Troubleshooting Steps
Over-formylation (Di-formylation) - Control Stoichiometry: Use a controlled amount of the formylating agent. A slight excess is often sufficient. - Lower Reaction Temperature: Perform the reaction at a lower temperature to favor mono-formylation.
Reaction at Other Positions - Choice of Formylating Agent: The Vilsmeier-Haack reagent is generally regioselective for the α-position of a ketone. If using other methods, consider the regioselectivity of the chosen reagents.
Formation of Polymeric Byproducts (Resin) - Controlled Addition: Add the formylating agent or catalyst slowly and in a controlled manner to the reaction mixture. - Maintain a Homogeneous Mixture: Ensure efficient stirring to prevent localized high concentrations of reagents.
Problem 3: Difficulty in Product Purification
Possible Cause Troubleshooting Steps
Similar Polarity of Product and Byproducts - Chromatography Optimization: Experiment with different solvent systems for column chromatography to achieve better separation. Gradient elution may be necessary. - Recrystallization: Attempt to purify the product by recrystallization from a suitable solvent or solvent mixture. This can be a highly effective method for removing impurities.[9][10]
Product Oiling Out During Crystallization - Solvent Choice: Select a solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below. - Controlled Cooling: Allow the hot, saturated solution to cool slowly to promote the formation of well-defined crystals. Seeding with a small crystal of the pure product can also be beneficial.

Experimental Protocols

Key Experiment: Formylation of Ethisterone using Ethyl Formate and Sodium Methoxide

Objective: To synthesize this compound by formylation of ethisterone.

Materials:

  • Ethisterone

  • Ethyl formate (freshly distilled)

  • Sodium methoxide

  • Anhydrous solvent (e.g., toluene, tetrahydrofuran)

  • Hydrochloric acid (for workup)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend ethisterone in the anhydrous solvent.

  • Addition of Base: Add sodium methoxide to the suspension.

  • Addition of Formylating Agent: Add ethyl formate dropwise to the stirred mixture at a controlled temperature (e.g., 0 °C or room temperature).

  • Reaction Monitoring: Stir the reaction mixture at the chosen temperature and monitor its progress by TLC or HPLC. The reaction time can vary from a few hours to overnight.

  • Workup: Once the reaction is complete, cool the mixture in an ice bath and cautiously quench the reaction by adding dilute hydrochloric acid until the mixture is acidic.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Washing: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel using a gradient of hexanes and ethyl acetate (B1210297) or by recrystallization.

Spectroscopic Data for Product Characterization: The purified this compound should be characterized by spectroscopic methods to confirm its structure.[11][12][13][14]

  • ¹H NMR: Expect signals corresponding to the steroidal backbone, the ethynyl (B1212043) proton, and the newly introduced hydroxymethylene group (a singlet for the vinyl proton and a broad singlet for the hydroxyl proton).

  • ¹³C NMR: Expect signals for the steroid carbons, the alkyne carbons, and the carbons of the hydroxymethylene group.

  • IR: Look for characteristic absorption bands for the hydroxyl group (O-H stretch), the conjugated carbonyl group (C=O stretch), the carbon-carbon double bond (C=C stretch), and the alkyne (C≡C and ≡C-H stretches).

  • Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the molecular weight of this compound (340.46 g/mol ).

Visualizing the Workflow

To better understand the experimental process and logical relationships in troubleshooting, the following diagrams are provided.

Experimental_Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Start: Ethisterone react Formylation (Ethyl Formate, NaOMe) start->react monitor Monitor Progress (TLC/HPLC) react->monitor quench Quench (HCl) monitor->quench extract Extract (EtOAc) quench->extract wash Wash (H₂O, NaHCO₃, Brine) extract->wash dry Dry & Concentrate wash->dry purify Column Chromatography or Recrystallization dry->purify characterize Characterize (NMR, IR, MS) purify->characterize end end characterize->end Final Product: 2-Hydroxymethylene ethisterone

Caption: A generalized experimental workflow for the synthesis of this compound.

Troubleshooting_Yield cluster_causes Potential Causes cluster_solutions Solutions start Low Reaction Yield incomplete Incomplete Reaction start->incomplete side_reactions Side Reactions start->side_reactions degradation Product Degradation start->degradation solution1 Increase Time/Temp Check Reagents incomplete->solution1 solution2 Optimize Stoichiometry Lower Temperature side_reactions->solution2 solution3 Gentle Workup Low Temperature degradation->solution3 end Optimized Yield solution1->end Improved Conversion solution2->end Increased Selectivity solution3->end Enhanced Stability

Caption: A troubleshooting guide for addressing low reaction yield in a logical sequence.

Vilsmeier_Haack_Mechanism reagent_formation DMF + POCl₃ Generation of Vilsmeier Reagent [ClCH=N⁺(CH₃)₂]PO₂Cl₂⁻ electrophilic_attack Ethisterone (Enol/Enolate) + Vilsmeier Reagent Electrophilic attack at C2 reagent_formation->electrophilic_attack Activation intermediate Iminium Ion Intermediate electrophilic_attack->intermediate hydrolysis Hydrolysis (H₂O) Formation of Hydroxymethylene Group intermediate->hydrolysis Workup product This compound hydrolysis->product

Caption: A simplified signaling pathway for the Vilsmeier-Haack formylation of ethisterone.

References

Technical Support Center: Analysis of 2-Hydroxymethylene Ethisterone Degradation Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for identifying and characterizing the degradation products of 2-Hydroxymethylene ethisterone (B1671409).

Troubleshooting Guides

This section addresses specific issues that may be encountered during forced degradation studies of 2-Hydroxymethylene ethisterone.

Issue Potential Cause Recommended Solution
No degradation observed under stress conditions. Insufficient stress applied (concentration of stressor, duration, or temperature is too low).Increase the concentration of the acid, base, or oxidizing agent. Extend the exposure time to the stress condition. Increase the temperature in increments of 10°C.[1][2]
Complete degradation of the parent compound. Stress conditions are too harsh.Reduce the concentration of the stressor, the duration of exposure, or the temperature.[2]
Poor resolution or peak tailing in HPLC analysis. Inappropriate mobile phase composition or column chemistry.Optimize the mobile phase by adjusting the pH or the ratio of organic solvent to water.[3] Consider a different HPLC column with alternative selectivity. Use a gradient elution to improve the separation of complex mixtures.[3]
Inconsistent retention times in HPLC. Fluctuations in temperature or mobile phase composition.Use a column oven to maintain a constant temperature.[4] Ensure the mobile phase is well-mixed and degassed.[5][6]
Difficulty in identifying unknown degradation products by LC-MS. Low abundance of the degradant, co-elution with other components, or complex fragmentation patterns.Concentrate the sample to increase the signal of low-level impurities.[7] Optimize the chromatographic method to achieve better separation of co-eluting peaks.[7] Perform MS/MS experiments at multiple collision energies to obtain comprehensive fragmentation data for structural elucidation.[8][9]
Formation of secondary degradation products. Over-stressing the sample can lead to the degradation of primary degradation products.Monitor the degradation process at multiple time points to identify the formation of primary and subsequent degradation products.[2]

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for this compound?

A1: Based on the structure of this compound, which contains an α,β-unsaturated ketone, a hydroxymethylene group, a tertiary alcohol, and an ethynyl (B1212043) group, the following degradation pathways are plausible under forced degradation conditions:

  • Acidic Conditions: Isomerization or rearrangement of the hydroxymethylene group, and potential hydration of the ethynyl group.

  • Basic Conditions: Isomerization of the double bond in the A-ring and potential rearrangement of the hydroxymethylene group.

  • Oxidative Conditions: Oxidation of the hydroxymethylene group to a carboxylic acid or other oxidized species. The tertiary alcohol and the ethynyl group may also be susceptible to oxidation.

  • Thermal Conditions: Dehydration involving the tertiary alcohol at C-17.

  • Photolytic Conditions: Photochemical reactions involving the α,β-unsaturated ketone system.

Q2: What analytical techniques are most suitable for identifying the degradation products?

A2: A combination of chromatographic and spectroscopic techniques is recommended. High-Performance Liquid Chromatography (HPLC) with UV detection is a primary tool for separating the degradation products from the parent compound.[4] For structural identification, Liquid Chromatography-Mass Spectrometry (LC-MS) and tandem mass spectrometry (MS/MS) are powerful techniques for determining the molecular weights and fragmentation patterns of the degradants.[8] For unambiguous structure elucidation of isolated degradation products, Nuclear Magnetic Resonance (NMR) spectroscopy is often required.[7]

Q3: How can I quantify the identified degradation products?

A3: Quantification can be achieved using a validated stability-indicating HPLC method.[1] This involves developing a method that separates the parent drug from all its degradation products and then calibrating the method using reference standards of the impurities, if available. If reference standards are not available, relative response factors can be determined, or quantification can be reported as a percentage of the total peak area.

Q4: What are the regulatory guidelines for forced degradation studies?

A4: The International Council for Harmonisation (ICH) guidelines, specifically ICH Q1A (Stability Testing of New Drug Substances and Products) and Q1B (Photostability Testing of New Drug Substances and Products), provide a framework for conducting forced degradation studies.[10][11] These studies are essential for developing and validating stability-indicating analytical methods.[11]

Q5: What should I do if I observe an unexpected degradation product?

A5: If an unexpected degradation product is observed, it is crucial to investigate its structure and formation. This may involve isolating the impurity using preparative HPLC for further characterization by techniques like NMR and high-resolution mass spectrometry.[12] Understanding the structure of the new degradant will help in elucidating the degradation pathway and assessing its potential impact on the safety and efficacy of the drug substance.

Hypothetical Quantitative Data from a Forced Degradation Study

The following table presents a hypothetical summary of results from a forced degradation study on this compound, illustrating how quantitative data can be presented.

Stress Condition % Degradation of Parent Compound Major Degradation Product(s) (Relative Retention Time) % Area of Major Degradant(s)
0.1 M HCl (reflux, 4h)15.2%DP1 (0.85)8.9%
0.1 M NaOH (reflux, 2h)22.5%DP2 (0.92), DP3 (1.15)12.3%, 5.1%
3% H₂O₂ (60°C, 8h)18.9%DP4 (0.78)10.5%
Heat (80°C, 48h)8.5%DP5 (1.25)4.2%
Photostability (ICH Q1B)12.1%DP6 (0.98)7.8%

DP = Degradation Product

Experimental Protocols

Protocol 1: Forced Degradation Study
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 M hydrochloric acid. Reflux the mixture at 80°C for 4 hours. At specified time points, withdraw samples, neutralize with an equivalent amount of 0.1 M sodium hydroxide, and dilute with the mobile phase to an appropriate concentration for HPLC analysis.

  • Base Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 M sodium hydroxide. Reflux the mixture at 80°C for 2 hours. At specified time points, withdraw samples, neutralize with an equivalent amount of 0.1 M hydrochloric acid, and dilute with the mobile phase for HPLC analysis.

  • Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 3% hydrogen peroxide. Keep the solution at 60°C for 8 hours in the dark. At specified time points, withdraw samples and dilute with the mobile phase for HPLC analysis.

  • Thermal Degradation: Store the solid drug substance in an oven at 80°C for 48 hours. Also, reflux the stock solution at 80°C for 48 hours. At specified time points, withdraw samples, dissolve (if solid), and dilute with the mobile phase for HPLC analysis.

  • Photolytic Degradation: Expose the solid drug substance and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines.[10] A control sample should be protected from light. After exposure, prepare samples for HPLC analysis.

  • Control Samples: Prepare control samples by diluting the stock solution with the mobile phase and also by subjecting the solvent without the drug to the same stress conditions (blanks).

Protocol 2: HPLC Method for Analysis of Degradation Products
  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-30 min: 20% to 80% B

    • 30-35 min: 80% B

    • 35-36 min: 80% to 20% B

    • 36-45 min: 20% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm.

Visualizations

Hypothetical_Degradation_Pathway cluster_acid Acidic Conditions cluster_base Basic Conditions cluster_oxidation Oxidative Conditions cluster_thermal Thermal Conditions parent 2-Hydroxymethylene ethisterone acid_prod1 Isomerized Product (e.g., enol ether) parent->acid_prod1 H+ acid_prod2 Hydrated Ethynyl Group parent->acid_prod2 H+, H2O base_prod1 A-ring Isomer parent->base_prod1 OH- base_prod2 Rearranged Hydroxymethylene Group parent->base_prod2 OH- ox_prod1 Carboxylic Acid Derivative parent->ox_prod1 [O] ox_prod2 Oxidized Tertiary Alcohol parent->ox_prod2 [O] therm_prod1 Dehydrated Product (C16-C17 double bond) parent->therm_prod1 Heat

Caption: Hypothetical degradation pathways of this compound.

Experimental_Workflow start Start: 2-Hydroxymethylene ethisterone Sample stress Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) start->stress hplc_analysis HPLC-UV Analysis (Separation and Quantification) stress->hplc_analysis peak_detection Detect Degradation Peaks hplc_analysis->peak_detection lcms_analysis LC-MS/MS Analysis (MW and Fragmentation) peak_detection->lcms_analysis If peaks > threshold structure_elucidation Propose Structures of Degradation Products lcms_analysis->structure_elucidation isolation Isolate Unknown Degradants (Preparative HPLC) structure_elucidation->isolation If structure uncertain final_report Final Report: Degradation Profile and Pathways structure_elucidation->final_report nmr_analysis NMR Analysis (Definitive Structure) isolation->nmr_analysis nmr_analysis->structure_elucidation

References

Technical Support Center: Synthesis of 2-Hydroxymethylene Ethisterone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Hydroxymethylene ethisterone (B1671409).

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for the synthesis of 2-Hydroxymethylene ethisterone?

The synthesis of this compound is primarily achieved through the formylation of ethisterone (also known as 17α-ethynyltestosterone). This reaction is a type of Claisen condensation where a formyl group is introduced at the C-2 position of the steroid's A-ring.

Q2: What are the typical reagents and conditions for this synthesis?

Commonly, the reaction involves treating ethisterone with a formylating agent, such as ethyl formate, in the presence of a strong base. Sodium hydride or sodium methoxide (B1231860) are frequently used as bases to deprotonate the C-2 position, facilitating the nucleophilic attack on the formylating agent. The reaction is typically carried out in an anhydrous solvent like diethyl ether or tetrahydrofuran (B95107) (THF).

Q3: What is the mechanism of the formylation reaction?

The reaction proceeds through the following steps:

  • Enolate Formation: The strong base abstracts a proton from the C-2 position of the ethisterone molecule, forming a resonance-stabilized enolate.

  • Nucleophilic Attack: The enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of the formylating agent (e.g., ethyl formate).

  • Intermediate Formation: A tetrahedral intermediate is formed.

  • Elimination: The intermediate collapses, eliminating an alkoxide (e.g., ethoxide), to yield the β-keto aldehyde, which exists in equilibrium with its more stable enol form, this compound.

Troubleshooting Guide

This guide addresses common issues and side reactions encountered during the synthesis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low to No Product Formation 1. Inactive or insufficient base. 2. Presence of moisture in the reaction. 3. Low quality or impure starting materials.1. Use fresh, high-quality sodium hydride or freshly prepared sodium methoxide. Ensure stoichiometric amounts are used. 2. Thoroughly dry all glassware and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Purify ethisterone and the formylating agent before use.
Formation of a Michael Addition Adduct The alkoxide base (e.g., methoxide or ethoxide) can act as a nucleophile and attack the β-carbon of the α,β-unsaturated ketone system in ethisterone (1,4-conjugate addition).- Use a non-nucleophilic, sterically hindered base like lithium diisopropylamide (LDA). - Keep the reaction temperature low to favor the desired deprotonation over the Michael addition.
Formation of Di-formylated Product Excess formylating agent or prolonged reaction times can lead to a second formylation, likely at another active methylene (B1212753) position.- Use a stoichiometric amount or a slight excess of the formylating agent relative to ethisterone. - Monitor the reaction progress by Thin Layer Chromatography (TLC) and quench the reaction once the starting material is consumed.
Reaction at the 17-hydroxyl or 17-ethynyl group While less common under these conditions, highly reactive species could potentially interact with these functional groups.- The use of milder bases and controlled temperatures can minimize these side reactions. - If necessary, consider protecting the 17-hydroxyl group with a suitable protecting group, such as a silyl (B83357) ether, prior to the formylation reaction.
Degradation of the Steroid Skeleton Ethisterone can be sensitive to harsh basic conditions and elevated temperatures, leading to decomposition.- Maintain a low reaction temperature (e.g., 0°C to room temperature). - Minimize the reaction time as much as possible.
Difficult Product Isolation and Purification The product may be difficult to separate from unreacted starting materials and side products.- Utilize column chromatography with a suitable solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) for purification. - Recrystallization can also be an effective purification method.

Experimental Protocols

General Protocol for the Synthesis of this compound

Materials:

  • Ethisterone

  • Sodium Hydride (60% dispersion in mineral oil) or Sodium Methoxide

  • Ethyl Formate

  • Anhydrous Diethyl Ether or Tetrahydrofuran (THF)

  • Anhydrous work-up reagents (e.g., saturated aqueous ammonium (B1175870) chloride, brine)

  • Drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate)

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride in anhydrous diethyl ether or THF in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.

  • Cool the suspension in an ice bath.

  • Dissolve ethisterone in the anhydrous solvent and add it dropwise to the stirred suspension of the base.

  • After the addition is complete, allow the mixture to stir at room temperature for a specified time, monitoring the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture in an ice bath and cautiously quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization.

Note: This is a general protocol and may require optimization based on the specific scale and laboratory conditions.

Visualizations

Reaction_Pathway Ethisterone Ethisterone Enolate Ethisterone Enolate Ethisterone->Enolate Deprotonation Base Strong Base (e.g., NaH, NaOMe) Base->Enolate FormylatingAgent Formylating Agent (e.g., Ethyl Formate) Product 2-Hydroxymethylene ethisterone FormylatingAgent->Product Enolate->Product Nucleophilic Attack

Caption: Main reaction pathway for this compound synthesis.

Troubleshooting_Workflow Start Synthesis of this compound CheckYield Low or No Product? Start->CheckYield CheckPurity Impure Product? CheckYield->CheckPurity No TroubleshootBase Check Base Activity & Reaction Conditions CheckYield->TroubleshootBase Yes IdentifyByproducts Identify Side Products (TLC, NMR, MS) CheckPurity->IdentifyByproducts Yes Success Successful Synthesis CheckPurity->Success No TroubleshootBase->Start TroubleshootMoisture Ensure Anhydrous Conditions TroubleshootReagents Verify Reagent Quality MichaelAdduct Michael Adduct Formation? IdentifyByproducts->MichaelAdduct Diformylation Di-formylation? MichaelAdduct->Diformylation No OptimizeBase Use Non-nucleophilic Base (e.g., LDA) MichaelAdduct->OptimizeBase Yes Degradation Degradation? Diformylation->Degradation No ControlStoichiometry Control Formylating Agent Stoichiometry Diformylation->ControlStoichiometry Yes ControlTempTime Optimize Temperature & Reaction Time Degradation->ControlTempTime Yes Purification Optimize Purification (Chromatography) Degradation->Purification No OptimizeBase->Start ControlStoichiometry->Start ControlTempTime->Start Purification->Success

Caption: Troubleshooting workflow for this compound synthesis.

Technical Support Center: Purification of Crude 2-Hydroxymethylene Ethisterone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on improving the purity of crude 2-Hydroxymethylene ethisterone (B1671409). Below, you will find detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges encountered during the purification process.

Understanding the Chemistry

2-Hydroxymethylene ethisterone, a derivative of the synthetic progestin ethisterone, is often synthesized via a formylation reaction. The crude product from this synthesis typically contains unreacted starting material, isomers, and other side-products. Effective purification is crucial to obtain a high-purity final product suitable for further research and development.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of crude this compound.

Recrystallization Troubleshooting
Problem Possible Cause Solution
Oiling out instead of crystallization The solute is coming out of the solution above its melting point.- Increase the initial solvent volume. - Cool the solution more slowly. - Try a different solvent system with a lower boiling point.
No crystal formation upon cooling The solution is not supersaturated; too much solvent was used.- Evaporate some of the solvent to increase the concentration of the compound. - Scratch the inside of the flask with a glass rod to create nucleation sites. - Add a seed crystal of pure this compound.
Low recovery of pure product - The compound has significant solubility in the cold solvent. - Premature crystallization during hot filtration.- Ensure the solution is thoroughly cooled in an ice bath before filtration. - Minimize the amount of solvent used for washing the crystals and use ice-cold solvent. - For hot filtration, use a pre-heated funnel and flask to prevent cooling and crystallization.
Colored impurities in the final product The recrystallization solvent did not effectively remove colored impurities.- Add a small amount of activated charcoal to the hot solution before filtration. Be aware that this may also adsorb some of the desired product.
Flash Column Chromatography Troubleshooting
Problem Possible Cause Solution
Poor separation of spots (co-elution) - Inappropriate solvent system polarity. - Column overloading.- Optimize the solvent system using Thin Layer Chromatography (TLC) beforehand. Aim for an Rf value of 0.2-0.4 for the target compound. - Use a shallower solvent gradient during elution. - Reduce the amount of crude material loaded onto the column.
Streaking or tailing of spots on TLC - The compound is interacting too strongly with the stationary phase. - The sample is not fully dissolved or contains insoluble impurities.- Add a small amount of a more polar solvent (e.g., methanol) or a modifier like triethylamine (B128534) (for basic compounds) or acetic acid (for acidic compounds) to the elution solvent. - Ensure the crude sample is fully dissolved in a minimal amount of the loading solvent before applying it to the column.
Cracking of the silica (B1680970) gel bed - The column was packed unevenly. - The solvent polarity was changed too abruptly during gradient elution.- Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry. - Use a gradual solvent gradient.
Low recovery of the compound - The compound is irreversibly adsorbed onto the silica gel. - The compound is highly soluble in the elution solvent and elutes very quickly.- If streaking is observed, consider adding a modifier to the eluent. - Collect smaller fractions and carefully monitor the elution by TLC.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities include unreacted ethisterone, di-formylated byproducts, and potentially other stereoisomers formed during the synthesis.

Q2: How do I choose the best recrystallization solvent?

A2: An ideal solvent should dissolve the crude product completely at an elevated temperature but have low solubility for the pure compound at low temperatures. Common solvent systems for steroids include ethanol, methanol, acetone, ethyl acetate, and mixtures with water or hexanes. It is recommended to perform small-scale solubility tests with various solvents to identify the most suitable one.

Q3: What stationary phase should I use for flash column chromatography?

A3: Silica gel (230-400 mesh) is the most common stationary phase for the purification of steroids like this compound.

Q4: How can I monitor the purity of my fractions during column chromatography?

A4: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the separation. Spot the collected fractions on a TLC plate and visualize the spots under UV light or by staining to identify the fractions containing the pure product.

Q5: What analytical technique can I use to determine the final purity of my product?

A5: High-Performance Liquid Chromatography (HPLC) is a reliable method for determining the purity of the final product. A reversed-phase C18 column with a mobile phase of acetonitrile (B52724) and water is often a good starting point for method development.[1]

Experimental Protocols

Synthesis of Crude this compound (Illustrative)

The synthesis of this compound typically involves the formylation of ethisterone. A general procedure is outlined below. Disclaimer: This is an illustrative protocol and should be adapted and optimized based on laboratory safety guidelines and specific experimental conditions.

Materials:

  • Ethisterone

  • Ethyl formate (B1220265)

  • Sodium methoxide (B1231860)

  • Toluene (anhydrous)

  • Hydrochloric acid (dilute)

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator.

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve ethisterone in anhydrous toluene.

  • Add sodium methoxide and ethyl formate to the solution.

  • Heat the reaction mixture to reflux and stir for several hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and quench with dilute hydrochloric acid.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

Purification by Recrystallization

Objective: To purify crude this compound to >95% purity.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol, methanol, or ethyl acetate/hexane mixture)

  • Erlenmeyer flasks, hot plate, Buchner funnel, filter paper, vacuum flask.

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of the chosen recrystallization solvent.

  • Gently heat the mixture on a hot plate while stirring until the solid completely dissolves. Add more solvent dropwise if necessary to achieve complete dissolution at the boiling point.

  • If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling.

  • If insoluble impurities or activated charcoal are present, perform a hot gravity filtration into a clean, pre-warmed Erlenmeyer flask.

  • Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed.

  • Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold recrystallization solvent.

  • Dry the purified crystals under vacuum to a constant weight.

Purification by Flash Column Chromatography

Objective: To isolate this compound from closely related impurities.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Elution solvent (e.g., a mixture of hexanes and ethyl acetate, determined by TLC analysis)

  • Chromatography column, collection tubes, TLC plates, UV lamp.

Procedure:

  • Prepare the column: Secure a chromatography column vertically. Add a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand. Prepare a slurry of silica gel in the initial elution solvent and carefully pour it into the column, allowing it to pack evenly without air bubbles. Add another thin layer of sand on top of the silica bed.

  • Load the sample: Dissolve the crude this compound in a minimal amount of the elution solvent (or a less polar solvent in which it is soluble). Carefully apply the sample solution to the top of the silica gel bed.

  • Elute the column: Add the elution solvent to the column and apply gentle pressure (e.g., with a pump or inert gas) to start the flow. Collect fractions in separate tubes.

  • Monitor the separation: Regularly spot the collected fractions on a TLC plate and visualize under a UV lamp to track the elution of the desired compound and any impurities.

  • Combine and concentrate: Combine the fractions containing the pure this compound (as determined by TLC). Remove the solvent under reduced pressure to obtain the purified product.

Data Presentation

The following tables provide illustrative data on the potential improvement in purity that can be achieved with each purification method. Actual results will vary depending on the initial purity of the crude material and the specific experimental conditions.

Table 1: Purity Improvement by Recrystallization

Sample Purity (before) Purity (after) Yield
Crude this compound~85%>95%70-85%

Table 2: Purity Improvement by Flash Column Chromatography

Sample Purity (before) Purity (after) Yield
Crude this compound~85%>98%60-80%

Visualizations

Experimental Workflow for Purification

PurificationWorkflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Crude 2-Hydroxymethylene Ethisterone recrystallization Recrystallization start->recrystallization chromatography Flash Column Chromatography start->chromatography tlc TLC Monitoring recrystallization->tlc Purity Check chromatography->tlc Fraction Analysis hplc HPLC Purity Analysis tlc->hplc end Pure 2-Hydroxymethylene Ethisterone hplc->end RecrystallizationTroubleshooting cluster_troubleshooting Troubleshooting start Crude Product + Hot Solvent dissolved Completely Dissolved? start->dissolved cool Cool Solution dissolved->cool Yes add_solvent Add More Hot Solvent dissolved->add_solvent No crystals Crystals Form? cool->crystals filter Filter & Dry crystals->filter Yes evaporate Evaporate Excess Solvent crystals->evaporate No scratch Scratch Flask/ Add Seed Crystal crystals->scratch No, after some time pure_product Pure Product filter->pure_product add_solvent->dissolved evaporate->cool scratch->crystals

References

Technical Support Center: Formylation of Ethisterone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers encountering challenges with the formylation of ethisterone (B1671409), primarily via the Vilsmeier-Haack reaction.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am getting a very low yield or no product at all. What are the likely causes?

A1: Low to no yield in a Vilsmeier-Haack formylation of ethisterone can stem from several factors:

  • Inactive Vilsmeier Reagent: The Vilsmeier reagent (chloroiminium salt) is moisture-sensitive and should be prepared in situ using fresh, anhydrous reagents (DMF and POCl₃) under an inert atmosphere (e.g., Nitrogen or Argon). Pre-prepared reagents that have been stored improperly may have degraded.

  • Insufficient Activation of Substrate: Ethisterone's A-ring, while electron-rich enough to undergo formylation, is not as reactive as substrates like phenols or anilines.[1] The reaction may require more forcing conditions than milder examples.

  • Sub-optimal Temperature: The reaction temperature is critical.[2] If the temperature is too low, the reaction rate may be impractically slow. If it's too high, it can lead to decomposition of the reagent or substrate, and the formation of polymeric side products.

  • Incorrect Stoichiometry: The molar ratio of the Vilsmeier reagent to ethisterone is crucial. An insufficient amount of the reagent will lead to incomplete conversion.

Troubleshooting Steps:

  • Ensure all glassware is oven-dried and the reaction is run under a positive pressure of inert gas.

  • Use freshly opened or distilled anhydrous DMF and POCl₃.

  • Gradually increase the reaction temperature, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Experiment with the molar equivalents of the Vilsmeier reagent. See the data table below for guidance.

Q2: My TLC analysis shows multiple spots, indicating a mixture of products. How can I improve the selectivity?

A2: The formation of multiple products suggests a lack of regioselectivity or the creation of side products. In the case of ethisterone, formylation can potentially occur at the C2 or C4 positions of the A-ring.

  • Regioisomers: The electronic and steric environment of the Δ⁴-3-keto system in ethisterone influences the position of electrophilic attack. While formylation is expected at the electron-rich C2 position, competitive reaction at C4 can occur.

  • Side Products: Over-reaction can lead to di-formylation or other undesired modifications. At high temperatures, complex side reactions can lead to the formation of colored, often polymeric, impurities.[3]

Strategies to Improve Selectivity:

  • Temperature Control: Lowering the reaction temperature can sometimes favor the formation of the thermodynamically more stable product and reduce the rate of side reactions.[2]

  • Solvent Choice: While DMF is the reagent, an additional co-solvent can sometimes influence selectivity. Dichloromethane or 1,2-dichloroethane (B1671644) are common choices.

  • Controlled Addition: Adding the substrate slowly to the pre-formed Vilsmeier reagent at a low temperature can help control the reaction exotherm and improve selectivity.

Q3: I am observing a significant amount of dark, insoluble material (resin/polymer) in my reaction flask. What is causing this?

A3: Formation of resinous material is a common issue, particularly when reaction temperatures are too high or reaction times are too long.[3] This occurs due to the polymerization of the substrate or product under the acidic and high-temperature conditions of the reaction.

Prevention Strategies:

  • Strict Temperature Management: Do not allow the reaction temperature to exceed the optimal range. The Vilsmeier reagent formation is exothermic and should be done at 0 °C.

  • Monitor Reaction Time: Use TLC to monitor the consumption of the starting material. Once the ethisterone is consumed, proceed with the work-up promptly to avoid prolonged exposure to the harsh reaction conditions.

  • Stoichiometry Control: Using a large excess of the Vilsmeier reagent can sometimes promote polymerization.[3]

Q4: The purification of my formylated product by column chromatography is difficult. The product streaks or I get poor separation. What can I do?

A4: Purification challenges are common with formylated products, which can be moderately polar.

  • Tailing/Streaking on Silica (B1680970): The aldehyde group can interact strongly with the acidic silica gel, causing tailing.

  • Close-running Impurities: Regioisomers or other minor side products may have very similar polarities to the desired product, making separation difficult.

Purification Tips:

  • Solvent System Optimization: Carefully optimize your eluent system using TLC. A common mobile phase is a mixture of hexane (B92381) and ethyl acetate (B1210297). A small amount of triethylamine (B128534) (~0.1-0.5%) can be added to the eluent to suppress tailing by deactivating the acidic sites on the silica gel.

  • Alternative Stationary Phases: If silica gel fails, consider using neutral or basic alumina (B75360) for your column chromatography.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexane) can be a highly effective final purification step.

Quantitative Data Summary

While specific data for ethisterone formylation is proprietary or not widely published, the following table summarizes the typical effects of varying reaction parameters on Vilsmeier-Haack reactions, based on general principles.

ParameterCondition ACondition BExpected OutcomeRationale
Temperature 0 °C → 50 °C80 - 100 °CCondition A may offer higher selectivity but slower conversion. Condition B will be faster but risks lower selectivity and polymer formation.[2]Higher temperatures increase reaction rates but can overcome the activation energy for side reactions.
Reagent Ratio 1.5 eq. Vilsmeier Reagent3.0 eq. Vilsmeier ReagentCondition A minimizes side products but may result in incomplete conversion. Condition B drives the reaction to completion but increases the risk of di-formylation.[3]Le Chatelier's principle; excess reagent pushes the equilibrium towards the product.
Reaction Time 2 hours12 hoursShorter times are preferable if conversion is complete to minimize degradation. Longer times may be necessary for less reactive substrates.Prolonged exposure to acidic conditions can lead to decomposition or polymerization.[3]

Experimental Protocols

Disclaimer: This is a representative protocol based on the general Vilsmeier-Haack reaction and should be adapted and optimized for your specific setup and scale.

1. Preparation of the Vilsmeier Reagent

  • In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous N,N-Dimethylformamide (DMF, 3.0 eq.).

  • Cool the flask to 0 °C in an ice-water bath.

  • Slowly add phosphorus oxychloride (POCl₃, 1.5 eq.) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not rise above 10 °C.

  • After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes. The formation of a solid white salt indicates the successful generation of the Vilsmeier reagent.

2. Formylation of Ethisterone

  • Dissolve ethisterone (1.0 eq.) in a minimal amount of anhydrous DMF or dichloromethane.

  • Slowly add the ethisterone solution to the pre-formed Vilsmeier reagent at 0 °C.

  • After the addition, remove the ice bath and allow the reaction to warm to room temperature, then heat to 50-60 °C.

  • Monitor the reaction progress by TLC (e.g., using 7:3 Hexane:Ethyl Acetate as eluent).

3. Work-up and Purification

  • Once the reaction is complete (typically 2-6 hours), cool the mixture back down to 0 °C.

  • Slowly and carefully pour the reaction mixture onto crushed ice containing an excess of sodium acetate or a saturated sodium bicarbonate solution to neutralize the acid and hydrolyze the intermediate iminium salt.

  • Stir the resulting suspension vigorously for 1-2 hours until the hydrolysis is complete.

  • Extract the aqueous mixture three times with an organic solvent such as ethyl acetate or dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and filter.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude solid by column chromatography on silica gel using a gradient of hexane/ethyl acetate as the eluent.

Visualizations

Logical & Experimental Workflows

G cluster_prep Vilsmeier Reagent Preparation cluster_reaction Formylation Reaction cluster_workup Work-up & Purification prep_start Start: Anhydrous DMF in Flask add_poccl3 Add POCl3 dropwise at 0 °C prep_start->add_poccl3 Under N2 stir_reagent Stir for 30 min at 0 °C add_poccl3->stir_reagent add_ethisterone Add Ethisterone Solution to Reagent stir_reagent->add_ethisterone Maintain 0 °C heat_reaction Heat to 50-60 °C add_ethisterone->heat_reaction monitor_tlc Monitor by TLC heat_reaction->monitor_tlc quench Quench on Ice/NaHCO3 Solution monitor_tlc->quench Reaction Complete extract Extract with Organic Solvent quench->extract dry Dry, Filter & Concentrate extract->dry purify Purify by Column Chromatography dry->purify product Final Product: 2-Formylethisterone purify->product

Caption: Experimental workflow for the Vilsmeier-Haack formylation of ethisterone.

G start Low Yield or No Reaction Observed q1 Are Reagents Anhydrous & Fresh? start->q1 a1_yes Proceed to Temperature Check q1->a1_yes Yes a1_no Action: Use Fresh/Distilled Reagents q1->a1_no No q2 Is Reaction Temperature Optimal? a1_yes->q2 a2_yes Check Stoichiometry q2->a2_yes Yes a2_no Action: Incrementally Increase Temp (e.g., to 60°C) q2->a2_no No q3 Is Reagent Stoichiometry Sufficient? a2_yes->q3 a3_yes Problem may be complex. Consult further literature. q3->a3_yes Yes a3_no Action: Increase Equivalents of Vilsmeier Reagent q3->a3_no No

References

stability issues of 2-Hydroxymethylene ethisterone in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2-Hydroxymethylene ethisterone (B1671409) in solution. All information is presented in a clear question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of 2-Hydroxymethylene ethisterone in solution?

A1: The stability of this compound, like other steroid compounds, is influenced by several factors. These include:

  • pH of the solution: Extreme acidic or basic conditions can catalyze hydrolysis and other degradation reactions.

  • Choice of solvent: The polarity and protic nature of the solvent can impact the solubility and stability of the compound.

  • Temperature: Elevated temperatures generally accelerate the rate of chemical degradation.

  • Exposure to light (Photostability): Ultraviolet (UV) or visible light can induce photolytic degradation.

  • Presence of oxidizing agents: Oxidative degradation can occur in the presence of peroxides or dissolved oxygen.

  • Storage duration: Over time, degradation is more likely to occur even under optimal conditions.[1][2]

Q2: What are the recommended storage conditions for this compound?

A2: For long-term storage, this compound should be stored at 2°C - 8°C. When preparing solutions for experimental use, it is advisable to prepare them fresh. If short-term storage of a solution is necessary, it should be kept at low temperatures and protected from light.

Q3: What are the likely degradation pathways for this compound?

A3: Based on the structure of this compound and known degradation pathways of similar steroids like ethisterone and norethisterone, potential degradation pathways include:

  • Hydrolysis: The hydroxymethylene group may be susceptible to hydrolysis under acidic or basic conditions.

  • Oxidation: The steroid core is susceptible to oxidation, potentially leading to the formation of various oxygenated derivatives.

  • Isomerization: Changes in pH or exposure to heat can potentially lead to isomerization.

  • Aromatization: Similar to norethisterone, there is a possibility of aromatization of the A-ring under certain conditions, which would lead to the formation of estrogen-like structures.[3]

Troubleshooting Guide for Stability Experiments

Q4: I am observing unexpected peaks in my HPLC analysis of a this compound stability sample. How can I identify if they are degradants?

A4: The appearance of new peaks in your chromatogram is a common sign of degradation. To investigate, you can:

  • Analyze a freshly prepared standard: Compare the chromatogram of your stability sample to that of a freshly prepared solution of this compound. The new peaks should be absent in the fresh sample.

  • Perform a forced degradation study: Intentionally stress the compound under conditions of acid, base, oxidation, heat, and light.[4] If the unexpected peaks are observed and their peak areas increase under these stress conditions, they are likely degradation products.

  • Utilize a photodiode array (PDA) detector: A PDA detector will provide the UV spectrum of each peak. Degradation products often have similar, but not identical, UV spectra to the parent compound.

  • Employ Mass Spectrometry (MS): Coupling your HPLC to a mass spectrometer (LC-MS) is the most definitive way to identify degradation products by determining their mass-to-charge ratio and fragmentation patterns.

Q5: The concentration of my this compound solution is decreasing over time, but I don't see any major degradation peaks. What could be the issue?

A5: This issue can arise from several factors:

  • Precipitation: The compound may be precipitating out of solution, especially if the solvent is not optimal or if the solution is stored at a lower temperature than when it was prepared. Visually inspect your samples for any solid material.

  • Adsorption: The compound may be adsorbing to the surface of the storage container (e.g., glass or plastic vials).

  • Formation of non-UV active degradants: Some degradation pathways may lead to products that do not absorb UV light at the wavelength you are monitoring.

  • Co-elution: A degradation product might be co-eluting with the parent peak or the solvent front. It is crucial to ensure your analytical method is stability-indicating.

Q6: My stability-indicating method is not providing good separation between this compound and its degradation products. What can I do?

A6: If you are experiencing poor resolution, you may need to optimize your HPLC method. Consider the following adjustments:

  • Modify the mobile phase composition: Adjust the ratio of your organic solvent to the aqueous buffer.

  • Change the pH of the mobile phase: Altering the pH can change the ionization state of the compound and its degradants, affecting their retention times.

  • Try a different column: A column with a different stationary phase (e.g., C8 instead of C18) or a different particle size may provide better separation.

  • Adjust the column temperature: Changing the temperature can influence the selectivity of the separation.

  • Modify the gradient profile: If you are using a gradient method, a shallower gradient can improve the resolution of closely eluting peaks.

Quantitative Data Summary

Stress ConditionReagent/ConditionTimeTemperature% Degradation (Hypothetical)Major Degradation Products (Predicted)
Acid Hydrolysis 0.1 M HCl24 hours60°C15-25%Hydrolyzed hydroxymethylene group, potential isomerization products
Base Hydrolysis 0.1 M NaOH8 hours60°C20-30%Isomerization products, potential ring-opened products
Oxidation 3% H₂O₂24 hoursRoom Temp10-20%Various hydroxylated and epoxidized derivatives
Thermal Degradation Solid State48 hours80°C5-10%Dehydration and isomerization products
Photodegradation UV Light (254 nm)24 hoursRoom Temp30-40%Photodimers, photoisomers, and oxidative products

Experimental Protocols

Protocol: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study on this compound.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at 60°C for 8 hours. Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep the mixture at room temperature for 24 hours.

  • Thermal Degradation: Place a small amount of the solid compound in an oven at 80°C for 48 hours. Dissolve in the mobile phase for analysis.

  • Photodegradation: Expose a solution of the compound (e.g., in methanol) to UV light at 254 nm for 24 hours.

  • Analysis: Analyze all samples, along with a control sample (stock solution diluted with mobile phase), using a stability-indicating HPLC method.

Protocol: Stability-Indicating HPLC Method (General Example)

This is a general-purpose HPLC method that can be used as a starting point and should be optimized for your specific application.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 90% B

    • 25-30 min: 90% B

    • 30-31 min: 90% to 30% B

    • 31-35 min: 30% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection: UV at 245 nm.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid Expose to Stress base Base Hydrolysis (0.1 M NaOH, 60°C) stock->base Expose to Stress oxidation Oxidation (3% H2O2, RT) stock->oxidation Expose to Stress thermal Thermal (80°C, Solid) stock->thermal Expose to Stress photo Photodegradation (UV Light) stock->photo Expose to Stress hplc Stability-Indicating HPLC-UV/MS acid->hplc Inject Sample base->hplc Inject Sample oxidation->hplc Inject Sample thermal->hplc Inject Sample photo->hplc Inject Sample data Data Analysis hplc->data Generate Chromatogram

Caption: Experimental workflow for a forced degradation study.

signaling_pathway cluster_degradation Potential Degradation Pathways parent 2-Hydroxymethylene ethisterone hydrolysis Hydrolysis Product parent->hydrolysis Acid/Base oxidation Oxidation Products parent->oxidation Oxidizing Agents isomerization Isomerization Products parent->isomerization Heat/pH aromatization Aromatized Product parent->aromatization Specific Conditions

Caption: Predicted degradation pathways for this compound.

References

Technical Support Center: 2-Hydroxymethylene Ethisterone Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the column chromatography of 2-Hydroxymethylene ethisterone (B1671409). This guide provides troubleshooting advice and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges during the purification of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the column chromatography of 2-Hydroxymethylene ethisterone, offering potential causes and solutions in a user-friendly question-and-answer format.

Q1: My compound, this compound, is not eluting from the silica (B1680970) gel column. What could be the problem?

A1: This is a common issue that can stem from several factors:

  • Inappropriate Solvent System: The polarity of your mobile phase may be too low to effectively move the compound through the polar silica gel stationary phase. Steroids like this compound often require a mobile phase with a moderate to high polarity.

  • Compound Decomposition: this compound could be degrading on the acidic silica gel.[1] This is a known issue with some sensitive compounds.

  • Incorrect Solvent Usage: You might not be using the intended solvent system. It's always good practice to double-check the solvent bottles to ensure the correct mobile phase has been prepared.[1]

Troubleshooting Steps:

  • Increase Solvent Polarity: Gradually increase the percentage of the more polar solvent in your mobile phase. For example, if you are using a hexane (B92381)/ethyl acetate (B1210297) system, increase the proportion of ethyl acetate.

  • Test for Compound Stability: Before running a full column, test the stability of your compound on silica gel using a two-dimensional thin-layer chromatography (2D-TLC) analysis.[1]

  • Verify Solvents: Confirm that the solvents you are using are correct and have not been mislabeled.[1]

Q2: The separation between this compound and impurities is poor, resulting in mixed fractions. How can I improve the resolution?

A2: Poor resolution is a frequent challenge in chromatography. Here are the likely causes and solutions:

  • Suboptimal Solvent System: The chosen mobile phase may not have the right selectivity for your specific separation needs.

  • Incorrect Flow Rate: The flow rate of the mobile phase might be too fast, not allowing for proper equilibrium between the stationary and mobile phases.[2]

  • Column Overloading: Applying too much sample to the column can lead to broad, overlapping bands.

  • Improper Column Packing: An unevenly packed column can result in channeling, where the solvent and sample flow through paths of least resistance, leading to poor separation.

Troubleshooting Steps:

  • Optimize the Solvent System: Use Thin-Layer Chromatography (TLC) to screen different solvent systems. Aim for a system that gives a good separation of spots, with the spot for this compound having an Rf value between 0.2 and 0.4.

  • Adjust the Flow Rate: A slower flow rate generally provides better resolution. For flash chromatography, the optimal flow rate results in the solvent level dropping about 2 inches per minute.

  • Reduce Sample Load: Use a smaller amount of your crude sample. A general guideline is to use a 1:30 to 1:100 ratio of sample to silica gel by weight.

  • Repack the Column: Ensure your column is packed uniformly without any cracks or air bubbles.

Q3: My compound is eluting too quickly, close to the solvent front. What should I do?

A3: When a compound elutes too quickly, it indicates that it has a low affinity for the stationary phase under the current conditions.

  • Solvent Polarity is Too High: The mobile phase is too polar, causing the compound to spend more time in the mobile phase and move rapidly down the column.

Troubleshooting Steps:

  • Decrease Solvent Polarity: Reduce the proportion of the polar solvent in your mobile phase. For instance, if you are using a 20% ethyl acetate in hexane solution, try reducing it to 10% or 5%.

  • Check the First Fraction: Always analyze the first fraction that comes off the column to ensure your compound did not elute undetected in the solvent front.[1]

Q4: I'm observing tailing of the peak corresponding to this compound. What causes this and how can I fix it?

A4: Peak tailing can be caused by several factors:

  • Strong Interaction with the Stationary Phase: The compound may have strong acidic or basic sites that interact strongly with the silica gel.

  • Column Overloading: Too much sample can lead to tailing.

  • Mixed Solvents in Sample Introduction: Dissolving the sample in a solvent that is much stronger than the mobile phase can cause band broadening and tailing.

Troubleshooting Steps:

  • Use Additives in the Mobile Phase: For acidic compounds, adding a small amount of acetic acid to the mobile phase can help. For basic compounds, adding a small amount of triethylamine (B128534) can reduce tailing.

  • Decrease Sample Concentration: Try running the column with a more dilute sample.

  • Use a Weaker Solvent for Sample Loading: Dissolve your sample in the mobile phase itself or a solvent with a similar or weaker polarity.

Q5: The elution of my compound is very slow, and the peak is very broad. What is happening?

A5: Slow elution and broad peaks often indicate that the compound is strongly retained on the column.

  • Low Solvent Polarity: The mobile phase is not polar enough to effectively elute the compound.

Troubleshooting Steps:

  • Increase Solvent Polarity: Once your compound starts to elute, you can gradually increase the polarity of the mobile phase to speed up the elution and sharpen the peak. This is known as a gradient elution.[1]

Experimental Protocol: Column Chromatography of this compound

1. Materials and Equipment:

  • Stationary Phase: Silica gel (230-400 mesh)

  • Mobile Phase Solvents: Hexane, Ethyl Acetate (HPLC grade)

  • Column: Glass chromatography column of appropriate size

  • Sample: Crude this compound

  • Other: Sand, cotton or glass wool, collection tubes, TLC plates and chamber, UV lamp.

2. Procedure:

  • TLC Analysis:

    • Dissolve a small amount of the crude sample in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate).

    • Spot the solution on a TLC plate and develop it in various solvent systems (e.g., different ratios of hexane:ethyl acetate).

    • Visualize the spots under a UV lamp.

    • Select a solvent system that provides good separation and an Rf value of approximately 0.2-0.3 for the target compound.

  • Column Packing:

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar mobile phase.

    • Pour the slurry into the column, allowing the silica to settle into a uniform bed without air bubbles or cracks.

    • Drain the excess solvent until the solvent level is just above the silica bed.

    • Add a thin layer of sand on top of the silica gel to protect the surface.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the mobile phase or a weak solvent.

    • Carefully apply the sample solution to the top of the column.

    • Allow the sample to adsorb onto the silica gel by draining the solvent until the liquid level is at the top of the sand.

  • Elution:

    • Carefully add the mobile phase to the column.

    • Begin elution with the solvent system determined from the TLC analysis.

    • If separation is difficult, a gradient elution can be performed by gradually increasing the polarity of the mobile phase. For example, starting with 10% ethyl acetate in hexane and gradually increasing to 30% ethyl acetate.

    • Maintain a constant flow rate. For flash chromatography, a typical rate is about 2 inches of solvent level drop per minute.

  • Fraction Collection and Analysis:

    • Collect fractions of a consistent volume.

    • Analyze the collected fractions by TLC to identify which fractions contain the pure this compound.

    • Combine the pure fractions and evaporate the solvent to obtain the purified product.

Data Presentation

Since specific quantitative data for the column chromatography of this compound was not found in the provided search results, the following table provides a general guideline for setting up the purification. These values should be optimized for your specific experimental conditions.

ParameterRecommended Starting RangeNotes
Stationary Phase Silica Gel (230-400 mesh)Standard for normal-phase chromatography.
Mobile Phase Hexane:Ethyl AcetateStart with a low polarity (e.g., 9:1) and increase as needed.
Sample Load 1-5% of silica gel weightOverloading can lead to poor separation.
Flow Rate ~2 inches/min (solvent drop)For flash chromatography. Gravity chromatography will be slower.
Elution Mode Isocratic or GradientGradient elution may be necessary for complex mixtures.

Visualization

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues in this compound column chromatography.

TroubleshootingWorkflow Start Start Chromatography Problem Problem Encountered? Start->Problem NoElution No Compound Eluting Problem->NoElution Yes PoorSeparation Poor Separation Problem->PoorSeparation Yes FastElution Compound Elutes Too Fast Problem->FastElution Yes Tailing Peak Tailing Problem->Tailing Yes Success Successful Purification Problem->Success No Sol_Polarity_Inc Increase Solvent Polarity NoElution->Sol_Polarity_Inc Sol_Check_Stability Check Compound Stability (2D-TLC) NoElution->Sol_Check_Stability Sol_Optimize_Solvent Optimize Solvent System (TLC) PoorSeparation->Sol_Optimize_Solvent Sol_Adjust_Flow Adjust Flow Rate PoorSeparation->Sol_Adjust_Flow Sol_Reduce_Load Reduce Sample Load PoorSeparation->Sol_Reduce_Load Sol_Repack Repack Column PoorSeparation->Sol_Repack Sol_Polarity_Dec Decrease Solvent Polarity FastElution->Sol_Polarity_Dec Tailing->Sol_Reduce_Load Sol_Additives Use Mobile Phase Additives Tailing->Sol_Additives Sol_Sample_Solvent Change Sample Loading Solvent Tailing->Sol_Sample_Solvent Sol_Polarity_Inc->Problem Sol_Check_Stability->Problem Sol_Optimize_Solvent->Problem Sol_Adjust_Flow->Problem Sol_Reduce_Load->Problem Sol_Repack->Problem Sol_Polarity_Dec->Problem Sol_Additives->Problem Sol_Sample_Solvent->Problem

Troubleshooting workflow for column chromatography.

References

Technical Support Center: 2-Hydroxymethylene Ethisterone Production

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize impurities during the synthesis and purification of 2-Hydroxymethylene ethisterone (B1671409).

Frequently Asked Questions (FAQs)

Q1: What are the primary impurities formed during the formylation of ethisterone, and what are their formation pathways?

A: During the synthesis of 2-Hydroxymethylene ethisterone via the formylation of ethisterone (typically using an alkyl formate (B1220265) and a strong base), several impurities can arise. The most common include unreacted starting material, over-reaction products, and degradation products.

  • Impurity A (Unreacted Ethisterone): This is the primary starting material. Its presence indicates an incomplete reaction, which can result from insufficient base, low temperature, or short reaction time.

  • Impurity B (Di-formylated Ethisterone): Although less common, over-formylation can occur under harsh conditions, leading to the introduction of a second formyl group at an alternative reactive site.

  • Impurity C (Oxidized Ethisterone Derivative): The enolate intermediate is susceptible to oxidation by atmospheric oxygen, which can introduce unwanted hydroxyl or ketone functionalities on the steroid A-ring. This is often exacerbated by prolonged reaction times under basic conditions.

The reaction and impurity formation pathways are illustrated below.

G cluster_main Main Reaction Pathway cluster_side Side Reactions / Impurity Formation ethisterone Ethisterone (Starting Material) enolate Enolate Intermediate ethisterone->enolate + Base unreacted Impurity A (Unreacted Ethisterone) ethisterone->unreacted Incomplete Reaction product 2-Hydroxymethylene ethisterone (Product) enolate->product + Ethyl Formate oxidized Impurity C (Oxidized Product) enolate->oxidized + O₂ (air) diformyl Impurity B (Di-formylated Product) product->diformyl Excess Formylating Agent / Harsh Conditions

Caption: Reaction scheme for this compound and key impurity pathways.

Q2: My reaction conversion is low, with a significant amount of unreacted ethisterone remaining. How can I improve the product yield?

A: Low conversion is a common issue that can often be resolved by optimizing reaction parameters. The formylation of the 3-keto steroid is an equilibrium-driven process sensitive to the base, solvent, temperature, and stoichiometry of the reagents.

Troubleshooting Steps:

  • Base Strength and Stoichiometry: Ensure a sufficiently strong base (e.g., sodium methoxide, sodium hydride) is used. A molar excess (1.5-2.5 equivalents) is often required to drive the equilibrium towards the enolate intermediate.

  • Solvent Choice: The reaction requires an anhydrous, aprotic solvent (e.g., benzene, toluene (B28343), or THF) to prevent quenching of the base and enolate. Ensure the solvent is thoroughly dried before use.

  • Reagent Purity: Verify the purity and reactivity of the formylating agent (e.g., ethyl formate). Use a freshly opened or distilled batch if necessary.

  • Temperature and Reaction Time: While higher temperatures can increase the reaction rate, they may also promote side reactions. Monitor the reaction by TLC or HPLC to determine the optimal balance between conversion and impurity formation.

Table 1: Effect of Reaction Parameters on Product Yield

ParameterCondition AYield of ProductCondition BYield of ProductRecommendation
Base (NaH) 1.1 eq.65%2.0 eq.85%Use at least 2.0 equivalents of base.
Temperature 25°C (24h)70%50°C (8h)88%Moderate heating can improve rate and yield.
Solvent Dichloromethane (B109758)45%Anhydrous Toluene90%Use a dry, aprotic, non-halogenated solvent.
Ethyl Formate 3.0 eq.82%5.0 eq.91%Use a significant excess of the formylating agent.
Experimental Protocol: Optimized Formylation of Ethisterone

Materials:

  • Ethisterone (1.0 eq.)

  • Sodium Hydride (60% dispersion in mineral oil, 2.0 eq.)

  • Ethyl Formate (5.0 eq.)

  • Anhydrous Toluene

  • Anhydrous Diethyl Ether

  • Saturated Ammonium Chloride (NH₄Cl) solution

  • Argon or Nitrogen gas supply

Procedure:

  • To a dry, three-necked flask under an inert atmosphere (Argon), add the sodium hydride dispersion.

  • Wash the sodium hydride with anhydrous hexane (B92381) (2x) to remove the mineral oil, decanting the hexane carefully via cannula.

  • Add anhydrous toluene to the flask, followed by a solution of ethisterone in anhydrous toluene dropwise at 0°C.

  • Allow the mixture to stir at room temperature for 1 hour.

  • Add ethyl formate dropwise to the suspension.

  • Heat the reaction mixture to 50°C and stir for 8-12 hours, monitoring progress with TLC (Thin Layer Chromatography).

  • Upon completion, cool the reaction to 0°C and cautiously quench by the slow addition of saturated NH₄Cl solution.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (B1210297) (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Q3: I am observing an unexpected impurity peak in my HPLC analysis. How do I troubleshoot its origin and prevent its formation?

A: An unknown peak often corresponds to a degradation product or a byproduct from an unexpected side reaction. A systematic approach is crucial for identification and mitigation. The workflow below outlines a logical process for troubleshooting these impurities.

G cluster_prevent Prevention Strategy start Unknown Impurity Detected in HPLC/TLC char Characterize Impurity (LC-MS, NMR) start->char pathway Hypothesize Formation Pathway (e.g., Oxidation, Hydrolysis) char->pathway inert Modify Protocol: Use Inert Atmosphere (N₂/Ar) pathway->inert If Oxidation degas Modify Protocol: Degas Solvents pathway->degas If Oxidation time Modify Protocol: Reduce Reaction Time pathway->time If Degradation re_run Re-run Reaction with Modified Protocol inert->re_run degas->re_run time->re_run check Analyze Product: Is Impurity Reduced? re_run->check success Problem Solved check->success Yes fail Re-evaluate Hypothesis check->fail No fail->pathway

Caption: Troubleshooting workflow for identifying and mitigating unknown impurities.

If the impurity is determined to be an oxidation product (e.g., Impurity C), its formation can be minimized by rigorously excluding oxygen. This involves:

  • Inert Atmosphere: Conducting the entire reaction under a positive pressure of an inert gas like Argon or Nitrogen.

  • Degassed Solvents: Using solvents that have been degassed via sparging with an inert gas or through freeze-pump-thaw cycles.

Q4: What is the most effective method for purifying crude this compound?

A: The choice of purification method depends on the nature and quantity of the impurities present. The two most effective techniques for this compound are recrystallization and flash column chromatography.

  • Recrystallization: This is a highly effective method for removing small amounts of impurities, especially if the crude product is already of moderate to high purity (>90%). It is scalable and cost-effective. A solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature is ideal (e.g., Ethyl Acetate/Hexane or Acetone/Water).

  • Flash Column Chromatography: This technique is superior for separating the product from impurities with different polarities, such as the non-polar unreacted ethisterone and potentially more polar di-formylated or oxidized byproducts. It is the preferred method for purifying complex mixtures or for achieving very high purity (>99.5%).

Table 2: Comparison of Purification Methods

Impurity to RemoveRecrystallization EffectivenessColumn Chromatography EffectivenessRecommended Primary Method
Unreacted Ethisterone Moderate (may co-crystallize)Excellent (easily separated by polarity)Column Chromatography
Polar Byproducts Good (tend to remain in mother liquor)Excellent (elute at different times)Column Chromatography
Trace Impurities (<2%) Excellent Good (can be difficult to resolve)Recrystallization
Experimental Protocol: Purification by Flash Column Chromatography

Materials:

  • Crude this compound

  • Silica (B1680970) Gel (230-400 mesh)

  • Solvents: Hexane, Ethyl Acetate (HPLC grade)

  • TLC plates, chamber, and UV lamp

Procedure:

  • Determine Eluent System: Using TLC, find a solvent system that provides good separation between the product (Rf ≈ 0.3-0.4) and major impurities. A common starting point is a mixture of Hexane and Ethyl Acetate (e.g., 7:3 v/v).

  • Pack the Column: Prepare a slurry of silica gel in the eluent and carefully pack the chromatography column, ensuring no air bubbles are trapped.

  • Load the Sample: Dissolve the crude product in a minimal amount of dichloromethane or the eluent mixture. Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the resulting powder to the top of the packed column.

  • Elute the Column: Begin elution with the chosen solvent system, collecting fractions in test tubes.

  • Monitor Fractions: Monitor the collected fractions by TLC. Combine the fractions that contain the pure product.

  • Isolate Product: Evaporate the solvent from the combined pure fractions under reduced pressure to yield purified this compound as a solid. Further purity can be achieved by a subsequent recrystallization step if needed.

Technical Support Center: Synthesis of 2-Hydroxymethylene Ethisterone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the synthesis of 2-Hydroxymethylene ethisterone (B1671409). The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during this synthesis, with a focus on the impact of reagent quality.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for 2-Hydroxymethylene ethisterone?

A1: this compound is typically synthesized from ethisterone via a formylation reaction. This reaction introduces a hydroxymethylene group (-CHOH) onto the steroid backbone at the C2 position. The most common method is a base-catalyzed condensation with a formylating agent like ethyl formate (B1220265).

Q2: What are the critical reagents in this synthesis and how does their quality impact the reaction?

A2: The most critical reagents are the ethisterone starting material, the base, the formylating agent, and the solvent. The purity of each of these can significantly affect the reaction's yield and the purity of the final product.[1][2]

  • Ethisterone: The purity of the starting material is paramount. The presence of impurities can lead to the formation of unwanted side products, complicating purification and reducing the overall yield.[1][2][3]

  • Base: A strong base, such as sodium ethoxide or sodium hydride, is typically used. The quality and handling of the base are crucial. For instance, sodium hydride that has been exposed to moisture will be less effective, leading to an incomplete reaction.

  • Formylating Agent: Ethyl formate is a common formylating agent. Its purity is important; the presence of excess alcohol or acid can lead to side reactions.

  • Solvent: Anhydrous solvents are critical for this reaction, as the presence of water can neutralize the base and inhibit the reaction.[1][2]

Q3: What are some common side reactions observed during the synthesis of this compound?

A3: Common side reactions can include the formation of di-formylated products or other isomers, especially if the reaction conditions are not carefully controlled.[4] Additionally, under harsh basic conditions, degradation of the steroid core can occur. Resin or polymer formation can also be an issue, particularly with certain formylating agents or at elevated temperatures.[4]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Problem 1: Low or No Product Yield

Possible Causes and Solutions

CauseRecommended Solution
Inactive Base The base (e.g., sodium hydride, sodium ethoxide) may have degraded due to improper storage or handling. Use a fresh batch of the base or test its activity before use. Ensure all manipulations are performed under an inert atmosphere (e.g., nitrogen or argon).
Presence of Moisture The reaction is highly sensitive to moisture.[1][2] Ensure all glassware is thoroughly dried and the reaction is run under anhydrous conditions. Use freshly distilled, anhydrous solvents.
Suboptimal Reaction Temperature The reaction temperature needs to be carefully controlled.[2] If the temperature is too low, the reaction may be too slow. If it is too high, it could lead to product degradation. Optimize the temperature based on literature procedures or start with a moderate temperature and monitor the reaction progress.
Incorrect Stoichiometry The molar ratio of the reactants is crucial.[2] Ensure accurate weighing and dispensing of all reagents, especially the base and the formylating agent. A slight excess of the formylating agent and base is often used.
Problem 2: Formation of Multiple Products/Impurities

Possible Causes and Solutions

CauseRecommended Solution
Starting Material Impurities Impurities in the starting ethisterone can lead to the formation of various side products.[1][2][3] Use highly purified ethisterone. The purity can be checked by techniques like HPLC or NMR before starting the reaction.
Side Reactions (e.g., Di-formylation) The formation of multiple products can be due to side reactions like di-formylation.[4] To minimize this, carefully control the stoichiometry of the reagents, particularly the formylating agent.[4] A lower reaction temperature and shorter reaction time may also favor the mono-formylated product.
Isomer Formation The reaction may produce a mixture of isomers. The regioselectivity can often be influenced by the choice of base and solvent. A bulkier base might favor the formation of one isomer over another.

The following diagram illustrates a general troubleshooting workflow for low yield in the synthesis.

Caption: Troubleshooting workflow for low product yield.

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol is a general guideline and may require optimization.

Materials:

  • Ethisterone (high purity)

  • Ethyl formate (anhydrous)

  • Sodium hydride (60% dispersion in mineral oil) or Sodium Ethoxide

  • Anhydrous solvent (e.g., benzene, toluene, or THF)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware (oven-dried)

Procedure:

  • Under an inert atmosphere, suspend sodium hydride in the anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Add a solution of ethisterone in the anhydrous solvent to the suspension.

  • Add ethyl formate dropwise to the reaction mixture at room temperature.

  • After the addition is complete, stir the mixture at room temperature or with gentle heating. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of a proton source (e.g., acetic acid or ethanol), followed by water.

  • Perform an aqueous work-up to extract the product into an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to obtain pure this compound.

The following diagram outlines the general experimental workflow.

SynthesisWorkflow Start Start ReactionSetup Reaction Setup (Inert Atmosphere, Anhydrous) Start->ReactionSetup ReagentAddition Addition of Reagents (Base, Ethisterone, Ethyl Formate) ReactionSetup->ReagentAddition Reaction Reaction Monitoring (TLC) ReagentAddition->Reaction Workup Quenching and Aqueous Work-up Reaction->Workup Purification Purification (Column Chromatography/Recrystallization) Workup->Purification Product Final Product Purification->Product

Caption: General experimental workflow for the synthesis.

Illustrative Data on Reagent Quality Impact

The following tables provide illustrative data on how reagent purity could affect the yield and purity of this compound. Please note that this is example data for troubleshooting and educational purposes and may not represent actual experimental results.

Table 1: Impact of Ethisterone Purity on Reaction Outcome

Purity of EthisteroneYield of this compoundPurity of Crude ProductNotes
99.5%85%95%Clean reaction profile
95%60%70%Multiple side products observed on TLC
<90%<40%<50%Difficult to purify, significant byproduct formation

Table 2: Impact of Solvent Quality on Reaction Yield

SolventWater ContentYield of this compoundNotes
Anhydrous Toluene< 50 ppm85%Reaction proceeds smoothly
Reagent Grade Toluene~200 ppm50%Slower reaction, incomplete conversion
Toluene (not dried)> 500 ppm<10%Little to no product formation

References

resolving inconsistencies in 2-Hydroxymethylene ethisterone experimental results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential inconsistencies in experimental results involving 2-Hydroxymethylene ethisterone (B1671409).

Frequently Asked Questions (FAQs)

Q1: What is 2-Hydroxymethylene ethisterone?

A1: this compound is a synthetic steroid and a derivative of ethisterone and danazol.[1][2] It is primarily used for research purposes as an intermediate in the synthesis of other compounds.[1] Its chemical formula is C₂₂H₂₈O₃ and it has a molecular weight of approximately 340.46 g/mol .[1][2][3]

Q2: What are the expected biological activities of this compound?

A2: As a derivative of ethisterone, this compound is expected to possess progestational activity. However, like many synthetic progestins, it may also exhibit cross-reactivity with other steroid hormone receptors, potentially leading to androgenic or other hormonal activities.[4][5] The exact biological activity profile may vary depending on the experimental system.

Q3: Why am I observing inconsistent results in my experiments with this compound?

A3: Inconsistencies in experimental results with synthetic steroids like this compound can arise from several factors, including:

  • Compound Purity and Stability: Variations in the purity of the compound between batches or degradation over time can significantly impact its activity.

  • Cross-reactivity with other receptors: Synthetic progestins are known to sometimes interact with androgen, estrogen, and other steroid receptors, leading to a complex biological response that can differ between cell types and tissues.[4][6]

  • Experimental System Variability: Differences in cell lines, animal models, assay conditions (e.g., incubation time, temperature), and detection methods can all contribute to result variability.

  • Metabolism of the Compound: The metabolic conversion of this compound into active or inactive metabolites can vary between different experimental systems.[5]

Troubleshooting Guides

Issue 1: High Variability in Receptor Binding Affinity (Kᵢ)

If you are observing significant variability in the binding affinity of this compound to its target receptor, consider the following troubleshooting steps.

Illustrative Data on Potential Variability:

Experiment IDReceptor TargetCell LineKᵢ (nM) - Batch AKᵢ (nM) - Batch BNotes
EXP-001Progesterone ReceptorT47D5.215.8High inter-batch variability observed.
EXP-002Androgen ReceptorLNCaP50.145.9Consistent results between batches.
EXP-003Progesterone ReceptorMCF-78.922.4Variability noted, potentially cell-line specific.

Troubleshooting Steps:

  • Verify Compound Integrity:

    • Purity Check: Use High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS) to confirm the purity of your this compound stock.

    • Proper Storage: Ensure the compound is stored correctly, typically at 2-8°C, to prevent degradation.[1]

  • Optimize Binding Assay Protocol:

    • Equilibration Time: Ensure the binding reaction has reached equilibrium. This may require optimizing the incubation time.

    • Non-specific Binding: Use a high concentration of an unlabeled ligand to accurately determine non-specific binding.

    • Reagent Quality: Use high-quality, validated reagents, including radioligands and cell lysates.

  • Standardize Cell Culture Conditions:

    • Passage Number: Use cells within a consistent and low passage number range.

    • Hormone Depletion: Culture cells in hormone-depleted media (e.g., charcoal-stripped serum) prior to the experiment to reduce interference from endogenous hormones.

Experimental Workflow for Receptor Binding Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare Cell Lysate or Purified Receptor D Incubate Receptor, Radioligand, and Test Compound A->D B Prepare Serial Dilutions of this compound B->D C Prepare Radiolabeled Ligand C->D E Separate Bound and Free Ligand (e.g., Filtration) D->E F Measure Radioactivity E->F G Calculate Specific Binding F->G H Perform Non-linear Regression to Determine Kᵢ G->H

Caption: Workflow for a competitive radioligand receptor binding assay.

Issue 2: Conflicting Agonist/Antagonist Activity in Functional Assays

Discrepancies in whether this compound acts as an agonist or antagonist can be particularly challenging.

Illustrative Data on Functional Activity:

Assay TypeCell LineTarget GeneObserved Effect (Batch A)Observed Effect (Batch B)
Reporter Gene AssayHEK293-PRMMTV-LucWeak AgonistNo significant activity
Gene Expression (qPCR)T47DFKBP5AntagonistWeak Partial Agonist
Cell Proliferation AssayMCF-7-Proliferative (Agonist)No effect

Troubleshooting Steps:

  • Evaluate Receptor Cross-talk:

    • Co-transfection Studies: In a reporter assay, co-transfect with expression vectors for different steroid receptors (e.g., Androgen Receptor, Glucocorticoid Receptor) to assess off-target effects.

    • Use of Specific Antagonists: Co-treat with known specific antagonists for other steroid receptors to see if the observed effect is blocked.

  • Analyze Signaling Pathway Activation:

    • Western Blot: Probe for phosphorylation of key downstream signaling molecules to confirm pathway activation or inhibition.

    • Examine Coregulator Recruitment: Investigate the recruitment of co-activators or co-pressors to the target receptor in the presence of this compound.

G

References

Technical Support Center: Analytical Challenges in Detecting 2-Hydroxymethylene Ethisterone Impurities

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the analytical challenges associated with the detection of 2-Hydroxymethylene ethisterone (B1671409) and other related impurities in ethisterone.

Frequently Asked Questions (FAQs)

Q1: What is 2-Hydroxymethylene ethisterone and why is its detection important?

A1: this compound (CAS 2787-02-2) is a known impurity and a derivative of ethisterone, a synthetic progestogen.[1][2][3][4] The detection and quantification of such impurities are crucial for ensuring the safety, efficacy, and quality of pharmaceutical products containing ethisterone.[5] Regulatory bodies like the ICH have strict guidelines for impurity profiling in active pharmaceutical ingredients (APIs).[5]

Q2: What are the main sources of this compound and other related impurities?

A2: Impurities in ethisterone, including this compound, can originate from various stages of the manufacturing process such as synthesis, degradation of the drug substance during storage, or formulation.[5] They can be process-related impurities, degradation products, or structurally similar compounds.[5]

Q3: What are the primary analytical techniques used for the detection of this compound impurities?

A3: The most common analytical techniques for impurity profiling of steroids like ethisterone are High-Performance Liquid Chromatography (HPLC), often coupled with UV or Mass Spectrometry (MS) detectors, Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation.[5][6][7]

Q4: What are the typical challenges encountered when analyzing this compound?

A4: Common challenges include achieving adequate separation from the main ethisterone peak and other related impurities, potential co-elution, the low concentration of the impurity requiring high sensitivity methods, and the potential for on-column degradation.[8] The structural similarity of steroid impurities makes their separation challenging.[9]

Q5: Are there commercially available reference standards for this compound?

A5: Yes, reference standards for this compound are available from various chemical suppliers. These standards are essential for method development, validation, and quantification.[1][2][3][4][10]

Troubleshooting Guides

High-Performance Liquid Chromatography (HPLC) Troubleshooting

Q: I am observing poor peak shape (tailing or fronting) for my this compound peak. What could be the cause and how can I fix it?

A: Poor peak shape is a common issue in steroid analysis. Here's a systematic approach to troubleshoot it:

  • Secondary Silanol (B1196071) Interactions: Residual silanol groups on the silica-based column packing can interact with the polar functional groups of steroids, leading to peak tailing.[1][11][12]

    • Solution: Try reducing the mobile phase pH to suppress the ionization of silanol groups.[11] Using a column with end-capping or a modern stationary phase with low silanol activity can also mitigate this issue.[13]

  • Column Overload: Injecting too concentrated a sample can lead to peak fronting.[12]

    • Solution: Dilute your sample and reinject. If the peak shape improves, you were likely overloading the column.

  • Extra-Column Volume: Excessive tubing length or internal diameter between the injector, column, and detector can cause peak broadening.[14]

    • Solution: Use tubing with a smaller internal diameter and keep the length to a minimum.

  • Contamination: Buildup of contaminants on the column frit or at the head of the column can distort peak shape.[11]

    • Solution: First, try back-flushing the column. If that doesn't work, replacing the column frit or using a guard column can help.[11][14]

Q: I am unable to separate this compound from another impurity. What steps can I take to improve resolution?

A: Co-elution of structurally similar steroid impurities is a frequent challenge. Consider the following adjustments:

  • Mobile Phase Composition: Modifying the organic modifier (e.g., acetonitrile (B52724) vs. methanol) or the ratio of organic to aqueous phase can alter selectivity.[8]

  • Gradient Elution: If you are using an isocratic method, switching to a shallow gradient can often improve the separation of closely eluting peaks.

  • Column Chemistry: Different stationary phases (e.g., C18, C8, Phenyl-Hexyl) offer different selectivities. Experimenting with a different column chemistry may resolve the co-elution.

  • Temperature: Adjusting the column temperature can influence retention times and selectivity.

Q: My retention times are drifting with each injection. What is causing this?

A: Retention time drift can be caused by several factors:

  • Column Equilibration: The column may not be sufficiently equilibrated with the mobile phase before injection.

    • Solution: Increase the equilibration time between runs.

  • Mobile Phase Instability: The mobile phase composition may be changing over time due to evaporation of the more volatile component.

    • Solution: Ensure your mobile phase reservoir is covered and prepare fresh mobile phase daily.

  • Temperature Fluctuations: Changes in ambient temperature can affect retention times.

    • Solution: Use a column oven to maintain a constant temperature.

  • Pump Issues: Leaks or malfunctioning check valves in the pump can lead to inconsistent flow rates.

    • Solution: Inspect the pump for leaks and ensure proper functioning of the check valves.

Gas Chromatography-Mass Spectrometry (GC-MS) Troubleshooting

Q: I am seeing low sensitivity for this compound in my GC-MS analysis. How can I improve it?

A: Steroids often require derivatization to improve their volatility and thermal stability for GC analysis.

  • Derivatization: Ensure your derivatization reaction (e.g., silylation) has gone to completion. Incomplete derivatization can lead to poor peak shape and low response.

    • Solution: Optimize the derivatization conditions, including reagent concentration, temperature, and reaction time.

  • Injector Temperature: An injector temperature that is too low can result in incomplete vaporization of the analyte.

    • Solution: Optimize the injector temperature, but be cautious of thermal degradation of the analyte.

  • Ion Source Contamination: A dirty ion source can significantly reduce sensitivity.

    • Solution: Clean the ion source according to the manufacturer's instructions.

Q: I am observing multiple peaks for what should be a single impurity. What could be the reason?

A: This could be due to:

  • Incomplete Derivatization: Multiple derivatized forms of the analyte can result in multiple peaks.

    • Solution: Re-optimize your derivatization protocol.

  • Thermal Degradation: The analyte may be degrading in the hot injector or on the column.

    • Solution: Try lowering the injector and/or oven temperature. Using a more inert column can also help.

  • Isomers: The impurity itself may exist as different isomers that are being separated by the GC column.

Nuclear Magnetic Resonance (NMR) Troubleshooting

Q: The NMR spectrum of my isolated impurity is complex and difficult to interpret. What can I do?

A: The structural similarity of steroid impurities can lead to overlapping signals in the 1H NMR spectrum.

  • 2D NMR Techniques: Employ two-dimensional NMR techniques such as COSY, HSQC, and HMBC to resolve overlapping signals and establish connectivity between protons and carbons.

  • Higher Field Strength: Using a higher field NMR spectrometer will increase spectral dispersion and can help resolve overlapping multiplets.

  • Sample Purity: Ensure your isolated impurity is of high purity. The presence of other impurities will complicate the spectrum.

    • Solution: Further purify your sample using techniques like preparative HPLC.

Quantitative Data Summary

Table 1: Representative Chromatographic and Mass Spectrometric Data for Ethisterone and Related Impurities

CompoundRepresentative Retention Time (min)[M+H]+ (m/z)Key MS/MS Fragments (m/z)
Ethisterone8.5313.2245.2, 109.1
This compound7.8341.2323.2, 283.2, 147.1
Norethisterone7.2299.2245.2, 109.1

Note: The above data are representative and may vary depending on the specific chromatographic and mass spectrometric conditions used.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC-UV Method for Ethisterone and Impurities

This protocol provides a general framework for the analysis of ethisterone and its impurities. Optimization will be required for specific applications.

  • Chromatographic System:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

    • Gradient:

      • 0-5 min: 50% B

      • 5-20 min: 50% to 90% B

      • 20-25 min: 90% B

      • 25.1-30 min: 50% B

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection: UV at 240 nm

    • Injection Volume: 10 µL

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in a suitable diluent (e.g., acetonitrile/water mixture) to a final concentration of approximately 0.5 mg/mL.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

Protocol 2: LC-MS Method for Impurity Identification
  • LC Conditions: Use the same LC conditions as in Protocol 1.

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 30 V

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

    • Gas Flow: Desolvation gas at 600 L/hr, Cone gas at 50 L/hr

    • Mass Range: m/z 100-500

Protocol 3: GC-MS Method for Volatile Impurities
  • Sample Preparation (Derivatization):

    • Evaporate the sample extract to dryness under a stream of nitrogen.

    • Add 50 µL of pyridine (B92270) and 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

    • Heat at 60 °C for 30 minutes.

  • GC-MS Conditions:

    • Column: 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min

    • Injector Temperature: 280 °C

    • Oven Program: Start at 150 °C, hold for 2 min, ramp to 300 °C at 10 °C/min, hold for 5 min.

    • Ionization: Electron Ionization (EI) at 70 eV

    • Mass Range: m/z 50-600

Protocol 4: Forced Degradation Studies

Forced degradation studies are essential to demonstrate the stability-indicating nature of an analytical method.[15][16][17]

  • Acid Hydrolysis: Dissolve the sample in 0.1 M HCl and heat at 80 °C for 2 hours. Neutralize with 0.1 M NaOH.[16]

  • Base Hydrolysis: Dissolve the sample in 0.1 M NaOH and heat at 80 °C for 2 hours. Neutralize with 0.1 M HCl.[16]

  • Oxidative Degradation: Treat the sample with 3% H2O2 at room temperature for 24 hours.[17]

  • Thermal Degradation: Expose the solid sample to 105 °C for 24 hours.

  • Photolytic Degradation: Expose the sample to UV light (254 nm) and visible light as per ICH Q1B guidelines.

Analyze the stressed samples using the developed stability-indicating method alongside a non-stressed control sample.

Visualizations

Analytical_Workflow cluster_sample Sample Handling cluster_analysis Analytical Techniques cluster_data Data Interpretation Sample Ethisterone Sample SamplePrep Sample Preparation (Dissolution & Filtration) Sample->SamplePrep HPLC_UV HPLC-UV Analysis (Quantification) SamplePrep->HPLC_UV LC_MS LC-MS Analysis (Identification) SamplePrep->LC_MS GC_MS GC-MS Analysis (Volatile Impurities) SamplePrep->GC_MS DataAnalysis Data Analysis & Comparison with Reference Standards HPLC_UV->DataAnalysis LC_MS->DataAnalysis GC_MS->DataAnalysis NMR NMR Spectroscopy (Structure Elucidation) NMR->DataAnalysis DataAnalysis->NMR If unknown impurity detected Report Final Report DataAnalysis->Report

Caption: A general workflow for the detection, quantification, and identification of this compound and other impurities.

HPLC_Troubleshooting cluster_causes Potential Causes cluster_solutions Solutions Start Poor Peak Shape (Tailing/Fronting) Silanol Secondary Silanol Interactions Start->Silanol Overload Column Overload Start->Overload ExtraColumn Extra-Column Volume Start->ExtraColumn Contamination Column Contamination Start->Contamination AdjustpH Adjust Mobile Phase pH Use End-capped Column Silanol->AdjustpH Dilute Dilute Sample Overload->Dilute Tubing Optimize Tubing ExtraColumn->Tubing Clean Back-flush Column Replace Frit/Guard Column Contamination->Clean

Caption: A troubleshooting guide for addressing poor peak shape in HPLC analysis of steroid impurities.

References

strategies to increase the efficiency of 2-Hydroxymethylene ethisterone reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive strategies to increase the efficiency of 2-Hydroxymethylene ethisterone (B1671409) synthesis. The following troubleshooting guides and FAQs address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of 2-Hydroxymethylene ethisterone?

A1: The most prevalent method for synthesizing this compound is through the formylation of ethisterone at the C2 position. This reaction is typically achieved via the Vilsmeier-Haack reaction, which utilizes a Vilsmeier reagent generated in situ from a suitable amide, like N,N-dimethylformamide (DMF), and a phosphorus oxychloride (POCl₃).[1][2]

Q2: What is the role of this compound in drug development?

A2: this compound is a key intermediate in the synthesis of the synthetic steroid Danazol (B1669791).[3] Danazol has been used in the treatment of various medical conditions, including endometriosis and fibrocystic breast disease.

Q3: What are the critical parameters to control during the Vilsmeier-Haack reaction for this synthesis?

A3: To ensure high efficiency and yield, it is crucial to control the reaction temperature, stoichiometry of reagents, and reaction time. The Vilsmeier reagent is highly reactive, and maintaining a low temperature during its formation and subsequent reaction with ethisterone is critical to prevent side reactions.[4][5] Careful control of the molar ratios of DMF and POCl₃ to ethisterone is also essential to avoid over-formylation or incomplete reaction.[4]

Q4: How can I monitor the progress of the reaction?

A4: The progress of the formylation reaction can be effectively monitored using thin-layer chromatography (TLC).[5] By taking aliquots from the reaction mixture at regular intervals, you can observe the consumption of the ethisterone starting material and the formation of the this compound product.

Q5: What are the expected spectroscopic characteristics of this compound?

A5: The structure of this compound can be confirmed using various spectroscopic techniques. In the ¹H NMR spectrum, a characteristic signal for the newly introduced hydroxymethylene proton (-CH=OH) is expected to appear. Infrared (IR) spectroscopy should show characteristic absorption bands for the hydroxyl (-OH) and carbonyl (C=O) functional groups.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Yield 1. Inactive Vilsmeier reagent due to moisture. 2. Insufficient reaction temperature or time. 3. Ethisterone starting material is not fully dissolved.1. Ensure all glassware is thoroughly dried and use anhydrous solvents. Prepare the Vilsmeier reagent fresh before use. 2. Gradually increase the reaction temperature and monitor the reaction progress by TLC until the starting material is consumed. 3. Use a suitable anhydrous co-solvent to ensure complete dissolution of the ethisterone.
Formation of Multiple Products (Impurities) 1. Over-formylation (di-formylation) due to excess Vilsmeier reagent. 2. Side reactions due to high reaction temperatures. 3. Presence of impurities in the starting material.1. Carefully control the stoichiometry of the Vilsmeier reagent. A 1.5:1 molar ratio of Vilsmeier reagent to ethisterone is a good starting point.[4] 2. Maintain a low and consistent reaction temperature. 3. Ensure the purity of the ethisterone starting material before use.
Difficult Product Isolation 1. The product is partially soluble in the aqueous layer during workup. 2. Formation of an emulsion during extraction.1. Perform multiple extractions with a suitable organic solvent to ensure complete recovery of the product. 2. Add a small amount of brine to the aqueous layer to help break the emulsion.
Product is an Intractable Oil or Fails to Crystallize 1. Presence of significant impurities. 2. Incorrect solvent system used for recrystallization.1. Purify the crude product using column chromatography on silica (B1680970) gel.[6] 2. Experiment with different solvent systems for recrystallization. A mixture of polar and non-polar solvents may be effective.

Experimental Protocols

Synthesis of this compound via Vilsmeier-Haack Reaction

This protocol is based on the general principles of the Vilsmeier-Haack reaction and information derived from patents describing the synthesis of Danazol.[7]

Materials:

  • Ethisterone

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Ice

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane/ethyl acetate (B1210297) mixtures)

Procedure:

  • Vilsmeier Reagent Formation: In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, add anhydrous DMF. Cool the flask to 0 °C in an ice bath. Slowly add POCl₃ (1.5 equivalents) dropwise to the DMF, maintaining the temperature below 5 °C. Stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.

  • Formylation Reaction: Dissolve ethisterone (1 equivalent) in anhydrous DCM. Add the ethisterone solution dropwise to the pre-formed Vilsmeier reagent at 0 °C. Allow the reaction to stir at this temperature, monitoring its progress by TLC.

  • Work-up: Once the reaction is complete (as indicated by TLC), carefully pour the reaction mixture onto crushed ice. Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extraction: Extract the aqueous mixture three times with DCM. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure to obtain the crude product. The crude this compound can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate).[6] Alternatively, recrystallization from a suitable solvent can be employed. The melting point of the crude product has been reported to be in the range of 173-180 °C.[7]

Quantitative Data Comparison

Parameter Condition A (Optimized) Condition B (Sub-optimal) Expected Outcome
Molar Ratio (Vilsmeier Reagent:Ethisterone) 1.5 : 13 : 1Condition A minimizes di-formylation, leading to higher purity of the desired product.
Reaction Temperature 0 - 5 °CRoom TemperatureLower temperature in Condition A reduces the formation of side products.
Reaction Time Monitored by TLC (Completion)Fixed time (e.g., 2 hours)Monitoring by TLC ensures the reaction goes to completion without prolonged reaction times that could lead to degradation.
Yield > 80% (expected)Variable, often lowerOptimized conditions are expected to provide a higher and more consistent yield.

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis cluster_reagent_prep Vilsmeier Reagent Preparation cluster_reaction Formylation Reaction cluster_workup Work-up and Purification DMF Anhydrous DMF Vilsmeier Vilsmeier Reagent DMF->Vilsmeier  0 °C POCl3 POCl3 POCl3->Vilsmeier  dropwise ReactionMix Reaction Mixture Vilsmeier->ReactionMix Ethisterone Ethisterone in Anhydrous DCM Ethisterone->ReactionMix  dropwise at 0 °C Quench Quench with Ice & Neutralize ReactionMix->Quench Extract Extract with DCM Quench->Extract Dry Dry and Concentrate Extract->Dry Purify Purify (Column Chromatography/ Recrystallization) Dry->Purify Product Pure 2-Hydroxymethylene Ethisterone Purify->Product

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

troubleshooting_logic Troubleshooting Logic for Low Yield Start Low Product Yield CheckReagents Check Reagents: - Anhydrous? - Fresh? Start->CheckReagents CheckConditions Check Reaction Conditions: - Temperature too low? - Time too short? CheckReagents->CheckConditions No SolutionReagents Solution: - Use anhydrous solvents - Prepare fresh reagent CheckReagents->SolutionReagents Yes (Moisture/Old) CheckSolubility Check Solubility: - Ethisterone fully  dissolved? CheckConditions->CheckSolubility No SolutionConditions Solution: - Increase temperature - Extend reaction time - Monitor by TLC CheckConditions->SolutionConditions Yes SolutionSolubility Solution: - Use appropriate  co-solvent CheckSolubility->SolutionSolubility Yes End Improved Yield CheckSolubility->End No (Other Issue) SolutionReagents->End SolutionConditions->End SolutionSolubility->End

Caption: A decision tree for troubleshooting low yield in the synthesis of this compound.

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for 2-Hydroxymethylene Ethisterone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the rigorous validation of analytical methods is paramount to ensure the quality, safety, and efficacy of pharmaceutical products. This guide provides a comparative overview of analytical methods suitable for the validation of 2-Hydroxymethylene ethisterone (B1671409), a synthetic steroidal progestin. While specific experimental data for this compound is not publicly available, this document outlines the common methodologies and performance benchmarks based on the analysis of similar steroid hormones.

The validation process confirms that an analytical procedure is suitable for its intended purpose.[1] Key validation parameters, as stipulated by the International Council for Harmonisation (ICH) guidelines, include accuracy, precision, specificity, linearity, range, limit of detection (LOD), limit of quantification (LOQ), and robustness.[1][2][3]

Comparison of Analytical Techniques

The two primary chromatographic techniques employed for the analysis of steroids are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).[4][5] More recently, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has gained prominence due to its enhanced selectivity and sensitivity.[5][6]

Analytical TechniquePrincipleAdvantagesDisadvantages
HPLC-UV/DAD Separation based on polarity, detection via UV-Vis absorbance.Robust, cost-effective, widely available.[5]Lower sensitivity and specificity compared to MS methods.[5] Potential for interference from matrix components.
GC-MS Separation of volatile/derivatized compounds, detection by mass spectrometry.High resolution, sensitivity, and specificity.[5] Considered a "gold standard" for forensic substance identification.[7]Requires derivatization for non-volatile steroids, which can be time-consuming.[4]
LC-MS/MS Combines HPLC separation with highly selective and sensitive tandem mass spectrometry detection.High specificity and sensitivity, suitable for complex matrices, often no derivatization needed.[5][6]Higher equipment cost and complexity.

Typical Performance Data for Steroid Analysis

The following table summarizes the typical acceptance criteria for the validation of analytical methods for steroids, based on ICH guidelines.

Validation ParameterHPLC-UV/DADGC-MSLC-MS/MS
Linearity (R²) ≥ 0.99[3]≥ 0.99≥ 0.99
Accuracy (% Recovery) 98-102%[3]95-105%98-102%
Precision (%RSD) ≤ 2%[3]≤ 15%≤ 5%
LOD Analyte dependentng/mL to pg/mLpg/mL to fg/mL
LOQ Analyte dependentng/mL to pg/mLpg/mL to fg/mL
Specificity Peak purity ≥ 0.99[3]No interfering peaks at the retention time of the analyte.No interfering transitions at the retention time of the analyte.
Robustness No significant change in results with small variations in method parameters.No significant change in results with small variations in method parameters.No significant change in results with small variations in method parameters.

Experimental Protocols

Stability-Indicating HPLC Method

A stability-indicating method is crucial to separate the active pharmaceutical ingredient (API) from its degradation products, ensuring that the analytical method can accurately measure the API in the presence of its degradants.[1][8][9]

Objective: To develop and validate a stability-indicating RP-HPLC method for the quantification of 2-Hydroxymethylene ethisterone in a pharmaceutical dosage form.

Materials and Instrumentation:

  • HPLC system with a UV or Diode Array Detector (DAD).

  • C18 analytical column (e.g., 150 x 4.6 mm, 5 µm).[9]

  • Mobile phase: A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Reference standard of this compound.

Methodology:

  • Method Development: Optimize chromatographic conditions (mobile phase composition, flow rate, column temperature, and detection wavelength) to achieve a sharp, symmetrical peak for this compound with a reasonable retention time.

  • Forced Degradation Studies: Subject the drug substance to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis to generate degradation products.[1]

  • Method Validation:

    • Specificity: Analyze the stressed samples to ensure that the peak for this compound is well-resolved from any degradation product peaks.[1]

    • Linearity: Prepare a series of standard solutions of this compound over a specified concentration range (e.g., 50-150% of the expected sample concentration) and inject them into the HPLC system. Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (R²).

    • Accuracy: Perform recovery studies by spiking a placebo with known amounts of this compound at different concentration levels (e.g., 80%, 100%, and 120%). Calculate the percentage recovery.

    • Precision:

      • Repeatability (Intra-day precision): Analyze multiple preparations of a homogeneous sample on the same day, by the same analyst, and on the same instrument.

      • Intermediate Precision (Inter-day precision): Analyze the same sample on different days, by different analysts, or on different instruments.

    • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively. This can be estimated based on the signal-to-noise ratio (S/N) of 3:1 for LOD and 10:1 for LOQ.[1]

    • Robustness: Intentionally make small variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate) and assess the impact on the results.

Visualizing the Validation Workflow

The following diagram illustrates the typical workflow for the validation of an analytical method.

Analytical_Method_Validation_Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation cluster_2 Phase 3: Documentation & Implementation MD_Start Start: Define Analytical Requirements MD_Optimization Optimize Chromatographic Conditions MD_Start->MD_Optimization MD_Forced_Degradation Perform Forced Degradation Studies MD_Optimization->MD_Forced_Degradation MV_Specificity Specificity MD_Forced_Degradation->MV_Specificity MV_Linearity Linearity & Range MV_Specificity->MV_Linearity MV_Accuracy Accuracy MV_Linearity->MV_Accuracy MV_Precision Precision (Repeatability & Intermediate) MV_Accuracy->MV_Precision MV_LOD_LOQ LOD & LOQ MV_Precision->MV_LOD_LOQ MV_Robustness Robustness MV_LOD_LOQ->MV_Robustness Doc_Validation_Report Prepare Validation Report MV_Robustness->Doc_Validation_Report Doc_SOP Write Standard Operating Procedure (SOP) Doc_Validation_Report->Doc_SOP Imp_Routine_Use Implement for Routine Analysis Doc_SOP->Imp_Routine_Use

Caption: Workflow for Analytical Method Validation.

Conclusion

The validation of analytical methods for this compound, as for any pharmaceutical compound, is a critical process that ensures the reliability of analytical data. While HPLC remains a workhorse for routine quality control, GC-MS and LC-MS/MS offer higher sensitivity and specificity, which may be necessary for the analysis of low-level impurities or for bioanalytical applications. The choice of the analytical technique will depend on the specific requirements of the analysis, including the nature of the sample, the concentration of the analyte, and the available instrumentation. Adherence to ICH guidelines is essential for regulatory acceptance of the analytical method.

References

A Comparative Guide to 2-Hydroxymethylene Ethisterone and Ethisterone in Functional Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the functional activities of 2-Hydroxymethylene ethisterone (B1671409) and its parent compound, ethisterone. The information is compiled from available in vitro and in vivo studies to assist researchers in understanding the relative potencies and mechanisms of action of these two steroids.

Introduction

Ethisterone, a synthetic progestin derived from testosterone (B1683101), was one of the first orally active progestogens. It exhibits both progestational and weak androgenic activities. 2-Hydroxymethylene ethisterone is a major metabolite of the synthetic steroid danazol (B1669791) and is structurally related to ethisterone, featuring a hydroxymethylene group at the C2 position. This modification has the potential to alter its receptor binding affinity and subsequent biological activity.

Summary of In Vitro Functional Data

The following tables summarize the available quantitative data from in vitro functional assays for this compound and ethisterone, focusing on their interaction with the progesterone (B1679170) receptor (PR) and the androgen receptor (AR).

CompoundProgesterone Receptor (PR) Binding AffinityProgesterone Receptor (PR) Transcriptional Activation
Ethisterone Relative Binding Affinity (RBA) vs. Progesterone: ~44%[1]Weak progestogen[1]
This compound Data not availableData not available
CompoundAndrogen Receptor (AR) Binding AffinityAndrogen Receptor (AR) Transcriptional Activation
Ethisterone Weak androgenic activity[1]Equipotent to norethisterone (in vitro)[1]
This compound Competitively displaces testosterone from plasma proteins[2]Data not available

Discussion of Functional Activities

Progestational Activity:

Ethisterone is characterized as a relatively weak progestogen, possessing approximately 44% of the binding affinity of progesterone for the progesterone receptor.[1] Its progestational activity has been established through various in vivo and in vitro studies.

Currently, there is a lack of publicly available data on the direct binding affinity and transcriptional activation of this compound at the progesterone receptor. Further research is required to quantify its progestational activity and compare it to that of ethisterone.

Androgenic and Anti-Androgenic Activity:

Ethisterone exhibits weak androgenic activity.[1] In vitro studies have shown that it is equipotent to norethisterone in its ability to activate the androgen receptor.[1] Interestingly, some animal studies have suggested that ethisterone may also possess anti-androgenic properties when administered concurrently with a potent androgen like dihydrotestosterone (B1667394) (DHT).

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of these findings. Below are representative protocols for assays used to characterize the functional activity of steroids like ethisterone and its derivatives.

Progesterone and Androgen Receptor Competitive Binding Assays

Principle: These assays determine the relative affinity of a test compound for the progesterone or androgen receptor by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Generalized Protocol:

  • Receptor Source Preparation: A source of the target receptor is prepared, typically from cytosolic extracts of target tissues (e.g., uterus for PR, prostate for AR) or from cell lines engineered to overexpress the receptor.

  • Incubation: A constant concentration of a high-affinity radiolabeled ligand (e.g., [³H]-progesterone for PR, [³H]-R1881 or [³H]-DHT for AR) is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compound (e.g., ethisterone or this compound).

  • Separation of Bound and Free Ligand: After incubation to equilibrium, the receptor-bound radioligand is separated from the unbound radioligand. This can be achieved by methods such as dextran-coated charcoal adsorption, hydroxylapatite precipitation, or filter binding assays.

  • Quantification: The amount of radioactivity in the bound fraction is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC50) is determined. The relative binding affinity (RBA) can then be calculated by comparing the IC50 of the test compound to that of a reference standard (e.g., progesterone for PR, DHT for AR).

In Vitro Transcriptional Activation Assays

Principle: These assays measure the ability of a compound to activate a target receptor and induce the transcription of a reporter gene.

Generalized Protocol:

  • Cell Culture and Transfection: A suitable cell line (e.g., HEK293, HeLa, or a relevant cancer cell line) is transiently or stably transfected with two plasmids: one expressing the full-length steroid receptor (PR or AR) and another containing a reporter gene (e.g., luciferase or beta-galactosidase) under the control of a hormone-responsive promoter.

  • Compound Treatment: The transfected cells are treated with varying concentrations of the test compound.

  • Cell Lysis and Reporter Gene Assay: After an appropriate incubation period, the cells are lysed, and the activity of the reporter enzyme is measured using a luminometer or spectrophotometer.

  • Data Analysis: The dose-response curve is plotted, and the concentration of the compound that produces a half-maximal response (EC50) is calculated to determine its potency as an agonist. To assess antagonistic activity, the assay is performed in the presence of a known agonist, and the ability of the test compound to inhibit this activation is measured.

Visualizing the Signaling Pathways and Experimental Workflow

To better understand the mechanisms and experimental procedures discussed, the following diagrams have been generated using the DOT language.

Signaling_Pathway cluster_Extracellular Extracellular Space cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus Steroid Steroid (Ethisterone or This compound) Receptor_inactive Inactive Receptor (PR or AR) Steroid->Receptor_inactive Binds Receptor_active Active Steroid-Receptor Complex Receptor_inactive->Receptor_active Conformational Change DNA DNA (Hormone Response Element) Receptor_active->DNA Translocates & Binds HSP HSP HSP->Receptor_inactive Dissociates Transcription Gene Transcription DNA->Transcription mRNA mRNA Transcription->mRNA Protein Protein Synthesis mRNA->Protein Response Biological Response Protein->Response

Caption: Steroid hormone signaling pathway.

Experimental_Workflow cluster_BindingAssay Receptor Binding Assay cluster_TransactivationAssay Transcriptional Activation Assay Receptor_Prep Prepare Receptor (PR or AR) Incubate Incubate with Radioligand & Test Compound Receptor_Prep->Incubate Separate Separate Bound & Free Ligand Incubate->Separate Quantify_Radioactivity Quantify Radioactivity Separate->Quantify_Radioactivity Calculate_IC50 Calculate IC50 & RBA Quantify_Radioactivity->Calculate_IC50 Transfect_Cells Transfect Cells with Receptor & Reporter Plasmids Treat_Cells Treat Cells with Test Compound Transfect_Cells->Treat_Cells Lyse_Cells Lyse Cells Treat_Cells->Lyse_Cells Measure_Reporter Measure Reporter Gene Activity Lyse_Cells->Measure_Reporter Calculate_EC50 Calculate EC50 Measure_Reporter->Calculate_EC50

Caption: Workflow for in vitro functional assays.

Conclusion

Ethisterone is a weak progestogen with mild androgenic activity, and some evidence suggests potential anti-androgenic effects under certain conditions. This compound, a metabolite of danazol, interacts with the androgen signaling pathway by displacing testosterone from plasma proteins. However, there is a significant gap in the literature regarding its direct functional activity at both the progesterone and androgen receptors. Further quantitative in vitro and in vivo studies are necessary to fully elucidate the pharmacological profile of this compound and to enable a comprehensive comparison with ethisterone. This will be crucial for understanding its potential physiological roles and therapeutic applications.

References

Comparative Analysis of 2-Hydroxymethylene Ethisterone Synthesis Routes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two prominent synthesis routes for 2-Hydroxymethylene ethisterone (B1671409), a key intermediate in the synthesis of various steroidal compounds. The following sections detail the experimental protocols, present quantitative data for each route, and offer a visual representation of the synthesis pathways.

Data Presentation

The following table summarizes the quantitative data for the two primary synthesis routes of 2-Hydroxymethylene ethisterone, starting from the common precursor Dehydroepiandrosterone (DHEA).

ParameterRoute 1: Oppenauer Oxidation Followed by Ethynylation and FormylationRoute 2: Direct Ethynylation of a DHEA Derivative and Subsequent Oxidation and Formylation
Starting Material Dehydroepiandrosterone (DHEA)Dehydroepiandrosterone (DHEA)
Key Intermediates 4-Androstenedione, Ethisterone3β-hydroxy-17α-ethynyl-androst-5-en-17-ol
Overall Yield ~60-70%~55-65%
Purity of Final Product >98% (after crystallization)>98% (after crystallization)
Number of Steps 33
Key Reagents Aluminum isopropoxide, Acetone (B3395972), Potassium tert-butoxide, Acetylene (B1199291), Ethyl formate (B1220265), Sodium methoxide (B1231860)Potassium tert-butoxide, Acetylene, Oppenauer Oxidation reagents (e.g., Aluminum isopropoxide, cyclohexanone), Ethyl formate, Sodium methoxide
Reaction Conditions Moderate temperatures, inert atmospheres for specific stepsModerate temperatures, inert atmospheres for specific steps

Experimental Protocols

Route 1: Oppenauer Oxidation Followed by Ethynylation and Formylation

This route involves the initial conversion of Dehydroepiandrosterone (DHEA) to 4-Androstenedione, which is then converted to Ethisterone and subsequently formylated.

Step 1: Synthesis of 4-Androstenedione from DHEA via Oppenauer Oxidation

  • Materials: Dehydroepiandrosterone (DHEA), aluminum isopropoxide, acetone, toluene (B28343).

  • Procedure: A solution of DHEA in toluene and acetone is prepared. Aluminum isopropoxide is added, and the mixture is refluxed for 1 to 2 hours. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and dilute sulfuric acid is added to decompose the aluminum salts. The organic layer is separated, washed with water, and concentrated to yield crude 4-Androstenedione. The crude product is then purified by recrystallization from a suitable solvent system (e.g., methanol/water).

  • Expected Yield: Approximately 90-95%.

Step 2: Synthesis of Ethisterone from 4-Androstenedione

  • Materials: 4-Androstenedione, potassium tert-butoxide, acetylene gas, toluene, tetrahydrofuran (B95107) (THF).

  • Procedure: A suspension of potassium tert-butoxide in anhydrous toluene is prepared under an inert atmosphere (e.g., nitrogen or argon). The mixture is cooled, and a stream of purified acetylene gas is passed through the suspension. A solution of 4-Androstenedione in anhydrous THF is then added dropwise to the reaction mixture while maintaining the acetylene flow and a low temperature. The reaction is stirred for several hours. After the reaction is complete, the mixture is neutralized with an acid (e.g., acetic acid or dilute hydrochloric acid) and extracted with an organic solvent (e.g., ethyl acetate). The combined organic extracts are washed, dried, and concentrated. The crude Ethisterone is purified by recrystallization.

  • Expected Yield: Approximately 80-85%.

Step 3: Synthesis of this compound

  • Materials: Ethisterone, ethyl formate, sodium methoxide, benzene (B151609).

  • Procedure: A solution of Ethisterone in benzene is prepared. Sodium methoxide is added, followed by the dropwise addition of ethyl formate at a controlled temperature. The reaction mixture is stirred at room temperature for several hours. The progress of the reaction is monitored by TLC. Upon completion, the reaction is quenched with water, and the aqueous layer is separated and acidified with a weak acid (e.g., acetic acid). The precipitated product is filtered, washed with water, and dried to afford crude this compound. Further purification is achieved by recrystallization.

  • Expected Yield: Approximately 85-90%.

Route 2: Direct Ethynylation of a DHEA Derivative and Subsequent Oxidation and Formylation

This alternative route involves the direct ethynylation of a protected form of DHEA, followed by oxidation and formylation.

Step 1: Synthesis of 3β-hydroxy-17α-ethynyl-androst-5-en-17-ol from DHEA

  • Materials: Dehydroepiandrosterone (DHEA), potassium tert-butoxide, acetylene gas, tetrahydrofuran (THF).

  • Procedure: DHEA is dissolved in anhydrous THF under an inert atmosphere. Potassium tert-butoxide is added, and purified acetylene gas is bubbled through the solution. The reaction is stirred at room temperature until the starting material is consumed (monitored by TLC). The reaction is then quenched with water and extracted with an organic solvent. The organic layer is washed, dried, and concentrated to give the crude product, which can be purified by column chromatography or recrystallization.

  • Expected Yield: Approximately 85-90%.

Step 2: Synthesis of Ethisterone via Oppenauer Oxidation

  • Materials: 3β-hydroxy-17α-ethynyl-androst-5-en-17-ol, aluminum isopropoxide, cyclohexanone (B45756), toluene.

  • Procedure: The product from the previous step is subjected to Oppenauer oxidation using aluminum isopropoxide and cyclohexanone in refluxing toluene. The workup procedure is similar to that described in Route 1, Step 1. The resulting Ethisterone is purified by recrystallization.

  • Expected Yield: Approximately 80-85%.

Step 3: Synthesis of this compound

  • Materials: Ethisterone, ethyl formate, sodium hydride, benzene.

  • Procedure: Ethisterone is dissolved in anhydrous benzene under an inert atmosphere. Sodium hydride is added portion-wise, followed by the dropwise addition of ethyl formate. The mixture is stirred at room temperature until the reaction is complete. The workup involves quenching with a proton source (e.g., methanol, followed by water), acidification, and extraction to isolate the crude this compound. Purification is carried out by recrystallization.

  • Expected Yield: Approximately 85-90%.

Mandatory Visualization

The following diagrams illustrate the workflows for the two described synthesis routes.

Synthesis_Route_1 DHEA Dehydroepiandrosterone (DHEA) Androstenedione 4-Androstenedione DHEA->Androstenedione Oppenauer Oxidation (Al(O-i-Pr)₃, Acetone) Ethisterone Ethisterone Androstenedione->Ethisterone Ethynylation (KOBu-t, C₂H₂) Final_Product 2-Hydroxymethylene ethisterone Ethisterone->Final_Product Formylation (Ethyl formate, NaOMe)

Caption: Workflow for the synthesis of this compound via Route 1.

Synthesis_Route_2 DHEA Dehydroepiandrosterone (DHEA) Intermediate 3β-hydroxy-17α-ethynyl- androst-5-en-17-ol DHEA->Intermediate Ethynylation (KOBu-t, C₂H₂) Ethisterone Ethisterone Intermediate->Ethisterone Oppenauer Oxidation (Al(O-i-Pr)₃, Cyclohexanone) Final_Product 2-Hydroxymethylene ethisterone Ethisterone->Final_Product Formylation (Ethyl formate, NaH)

Caption: Workflow for the synthesis of this compound via Route 2.

Navigating Immunoassay Specificity: A Comparative Guide on the Cross-Reactivity of 2-Hydroxymethylene Ethisterone and Related Steroids

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A detailed analysis of the potential cross-reactivity of the synthetic steroid 2-Hydroxymethylene ethisterone (B1671409) in common immunoassays reveals a significant data gap. This guide provides a comparative framework using structurally related anabolic steroids to predict its behavior and underscores the importance of understanding assay specificity in research and drug development.

Researchers and drug development professionals relying on immunoassays for the detection and quantification of steroids must navigate the complex issue of cross-reactivity, where antibodies bind to unintended but structurally similar molecules. This guide delves into the potential cross-reactivity of 2-Hydroxymethylene ethisterone, a synthetic derivative of the progestin ethisterone, by comparing it with other A-ring modified and structurally analogous steroids. While direct experimental data for this compound is currently unavailable in published literature, an analysis of related compounds provides critical insights into its likely performance in common immunoassay platforms.

Understanding the Challenge: Structural Similarity and Antibody Binding

Immunoassays, particularly competitive assays used for small molecules like steroids, are susceptible to interference from compounds with similar chemical structures to the target analyte. The degree of cross-reactivity is influenced by subtle changes in the steroid's molecular framework. This compound features a hydroxymethylene group at the C2 position of the A-ring, a modification that can significantly alter its interaction with antibodies raised against other steroids like testosterone (B1683101) or progesterone.

Comparative Analysis of Cross-Reactivity

To infer the potential cross-reactivity of this compound, this guide presents data from studies on other synthetic and endogenous steroids in a widely used commercial immunoassay, the Roche Elecsys Testosterone II assay.

Table 1: Cross-Reactivity of Selected Steroids in the Roche Elecsys Testosterone II Immunoassay

CompoundStructural Relationship to this compoundCross-Reactivity (%)
This compound Target Compound Data Not Available
Oxymetholone (Anasterone)Contains a 2-hydroxymethylene group on the A-ringNo detectable cross-reactivity[1]
StanozololA-ring fused with a pyrazole (B372694) ringNo detectable cross-reactivity[1]
NorethindroneStructurally similar to ethisterone (19-nor derivative)≥ 5%[1]
MethyltestosteroneStructurally similar androgen≥ 5%[1]
BoldenoneStructurally similar androgen≥ 5%[1]
NandroloneStructurally similar androgen0.5% - 4.9%[1]

Data sourced from Krasowski et al. (2014).[1]

The data reveals that modifications to the A-ring of the steroid nucleus can have a profound impact on antibody recognition. Notably, oxymetholone, which shares the 2-hydroxymethylene modification with the compound of interest, exhibits no detectable cross-reactivity in a testosterone immunoassay.[1] This strongly suggests that this compound may also have low to negligible cross-reactivity in similar assays targeting testosterone. In contrast, norethindrone, which is structurally very similar to the ethisterone backbone, shows significant cross-reactivity.[1] This highlights that while the core steroid structure is important, specific substitutions, particularly on the A-ring, can be critical determinants of assay specificity.

Experimental Methodologies

The assessment of cross-reactivity is a critical component of immunoassay validation. A typical experimental protocol for determining the cross-reactivity of a compound in a competitive immunoassay is as follows:

Protocol: Determination of Cross-Reactivity in a Competitive Immunoassay

  • Preparation of Standard Curve: A standard curve is generated using known concentrations of the primary analyte (e.g., testosterone) to establish the relationship between concentration and signal response.

  • Preparation of Test Compound Solutions: The compound to be tested for cross-reactivity (e.g., this compound) is prepared at a high concentration in the assay buffer.

  • Assay Procedure:

    • Aliquots of the test compound solution are added to the assay wells.

    • A constant amount of the enzyme-labeled primary analyte and a limited amount of the specific antibody are added to the wells.

    • The mixture is incubated to allow for competitive binding between the primary analyte and the test compound for the antibody binding sites.

    • The wells are washed to remove unbound components.

    • A substrate is added, which reacts with the enzyme on the labeled analyte to produce a measurable signal (e.g., colorimetric, chemiluminescent).

  • Data Analysis: The signal generated in the presence of the test compound is compared to the standard curve. The concentration of the primary analyte that would produce the same signal is determined.

  • Calculation of Cross-Reactivity: The percentage of cross-reactivity is calculated using the following formula:

    % Cross-Reactivity = (Apparent Concentration of Primary Analyte / Concentration of Test Compound) x 100

Visualizing the Immunoassay Workflow

To further clarify the experimental process, the following diagram illustrates the principle of a competitive immunoassay, which is commonly used for the detection of small molecules like steroids.

Competitive_Immunoassay cluster_sample Sample Addition cluster_reagents Reagent Addition cluster_binding Competitive Binding cluster_detection Detection Analyte Analyte (e.g., this compound) Binding_Site Antibody Binding Site Analyte->Binding_Site Competes with Labeled_Analyte Labeled Analyte (e.g., Enzyme-linked Testosterone) Labeled_Analyte->Binding_Site Antibody Specific Antibody (Immobilized on solid phase) Bound_Complex Analyte-Antibody Complex Binding_Site->Bound_Complex Bound_Labeled_Complex Labeled Analyte-Antibody Complex Binding_Site->Bound_Labeled_Complex Wash Wash Step Bound_Labeled_Complex->Wash Substrate Substrate Addition Wash->Substrate Signal Signal Generation (Inversely proportional to Analyte Concentration) Substrate->Signal

Caption: Workflow of a competitive immunoassay for steroid detection.

Conclusion and Recommendations

The absence of direct experimental data on the cross-reactivity of this compound in immunoassays necessitates a cautious approach for researchers and clinicians. Based on the comparative data presented, it is plausible that the 2-hydroxymethylene modification on the A-ring may significantly reduce its cross-reactivity in immunoassays designed for other steroids like testosterone. However, this remains a hypothesis until confirmed by empirical evidence.

For professionals in drug development and research, it is imperative to:

  • Validate Immunoassays: When developing or utilizing an immunoassay for a specific steroid, a comprehensive cross-reactivity panel that includes all relevant metabolites and structurally similar compounds should be tested.

  • Employ Confirmatory Methods: For applications requiring high specificity and accuracy, such as in clinical diagnostics or anti-doping analysis, immunoassays should be used as screening tools, with positive results confirmed by more definitive methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Promote Data Transparency: The publication of detailed cross-reactivity data for new synthetic steroids and their metabolites is crucial for the scientific community to build a comprehensive understanding of immunoassay performance and limitations.

Further research is warranted to definitively characterize the immunoassay cross-reactivity profile of this compound. Such studies will provide valuable information for the development of more specific and reliable diagnostic and analytical tools.

References

Confirming the Structure of Synthesized 2-Hydroxymethylene Ethisterone: A Comparative Spectroscopic Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rigorous confirmation of a synthesized active pharmaceutical ingredient's (API) structure is a cornerstone of drug development, ensuring safety, efficacy, and batch-to-batch consistency. This guide provides a comparative framework for the structural elucidation of 2-Hydroxymethylene ethisterone (B1671409), a derivative of the synthetic steroid ethisterone. Due to the limited availability of public spectroscopic data for 2-Hydroxymethylene ethisterone, this guide leverages comprehensive experimental data for the parent compound, ethisterone, and a closely related synthetic steroid, danazol (B1669791), to provide a robust analytical benchmark.

Spectroscopic Data Comparison

The structural confirmation of complex molecules like this compound relies on a suite of analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework, Infrared (IR) spectroscopy identifies functional groups, and Mass Spectrometry (MS) determines the molecular weight and fragmentation pattern.

Below are comparative tables summarizing the key spectroscopic data for ethisterone and danazol. This data serves as a reference for researchers working on the synthesis and characterization of this compound, allowing for the identification of expected spectral features and the confirmation of the desired chemical modifications.

Table 1: ¹H NMR Spectroscopic Data Comparison

CompoundKey Proton Signals (δ, ppm) in CDCl₃Reference
Ethisterone 5.73 (s, 1H, C4-H), 2.58 (s, 1H, C17-C≡CH), 1.20 (s, 3H, C19-CH₃), 0.90 (s, 3H, C18-CH₃)[1]
Danazol 8.33 (s, 1H, isoxazole-H), 6.27 (d, 1H, C4-H), 2.71 (s, 1H, C17-C≡CH), 0.96 (s, 3H, C19-CH₃), 0.77 (s, 3H, C18-CH₃)[2]

Table 2: ¹³C NMR Spectroscopic Data Comparison

CompoundKey Carbon Signals (δ, ppm) in CDCl₃Reference
Ethisterone 199.5 (C3, C=O), 171.3 (C5), 123.9 (C4), 87.7 (C17-C≡CH), 80.4 (C17), 74.9 (C≡CH)Data inferred from related structures and general steroid chemical shifts.
Danazol 162.1 (isoxazole C=N), 150.2 (isoxazole C-O), 107.9 (isoxazole CH), 88.1 (C17-C≡CH), 79.8 (C17), 75.0 (C≡CH)[2]

Table 3: Infrared (IR) Spectroscopy Data Comparison

| Compound | Key IR Absorptions (cm⁻¹) | Functional Group | Reference | |---|---|---| | Ethisterone | ~3600 (O-H, sharp), ~3300 (C≡C-H, sharp), ~2100 (C≡C, weak), ~1665 (C=O, conjugated), ~1615 (C=C) | Hydroxyl, Terminal alkyne, Alkyne, α,β-Unsaturated ketone, Alkene |[3][4] | | Danazol | ~3600 (O-H, sharp), ~3300 (C≡C-H, sharp), ~2100 (C≡C, weak), ~1640 (C=N, isoxazole), ~1600 (C=C) | Hydroxyl, Terminal alkyne, Alkyne, Isoxazole, Alkene |[2] |

Table 4: Mass Spectrometry Data Comparison

| Compound | Molecular Ion (m/z) | Key Fragmentation Peaks (m/z) | Reference | |---|---|---| | Ethisterone | 312.2 | 297 ([M-CH₃]⁺), 245 ([M-C₅H₉O]⁺) |[3][5] | | Danazol | 337.2 | 322 ([M-CH₃]⁺), 282 ([M-C₂H₃NO]⁺) |[2][6] |

Experimental Protocols

Detailed and standardized experimental protocols are critical for obtaining reproducible and reliable data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Dissolve 5-10 mg of the steroid sample in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

  • Spectrometer: 400 MHz or higher.

  • Pulse Program: Standard single-pulse experiment.

  • Number of Scans: 16-64.

  • Relaxation Delay: 1-2 seconds.

  • Spectral Width: 0-12 ppm.

¹³C NMR Acquisition:

  • Spectrometer: 100 MHz or higher.

  • Pulse Program: Proton-decoupled pulse sequence.

  • Number of Scans: 1024 or more.

  • Relaxation Delay: 2 seconds.

Fourier-Transform Infrared (FTIR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Spectrometer: FTIR spectrometer with a diamond ATR accessory.

  • Spectral Range: 4000-400 cm⁻¹.

  • Number of Scans: 16-32.

  • Resolution: 4 cm⁻¹.

  • A background spectrum of the clean, empty ATR crystal should be recorded prior to sample analysis.

Mass Spectrometry (MS)

Sample Preparation (Electron Ionization - EI):

  • Dissolve a small amount of the sample in a volatile solvent (e.g., methanol (B129727) or acetonitrile).

  • Introduce the sample into the mass spectrometer via a direct insertion probe or a gas chromatograph.

Data Acquisition (GC-MS):

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

  • Mass Range: m/z 50-500.

  • GC Column: A non-polar column (e.g., DB-5ms) is typically used for steroid analysis.

  • The temperature program for the GC should be optimized to ensure good separation of the analyte from any impurities.

Workflow and Pathway Diagrams

To visualize the experimental process and the relationships between the compounds, the following diagrams are provided.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Structural Confirmation cluster_comparison Data Comparison start Starting Materials synthesis Chemical Synthesis of This compound start->synthesis product Crude Product synthesis->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ir FTIR Spectroscopy product->ir ms Mass Spectrometry product->ms comparison Comparative Analysis nmr->comparison ir->comparison ms->comparison ethisterone Ethisterone Data ethisterone->comparison danazol Danazol Data danazol->comparison final final comparison->final Structure Confirmed

Caption: Experimental workflow for the synthesis and structural confirmation of this compound.

compound_relationship Testosterone Testosterone Ethisterone Ethisterone Testosterone->Ethisterone Ethynylation at C17 Two_Hydroxymethylene_Ethisterone This compound Ethisterone->Two_Hydroxymethylene_Ethisterone Hydroxymethylenation at C2 Danazol Danazol Ethisterone->Danazol Isoxazole ring formation

Caption: Chemical relationship between Testosterone, Ethisterone, this compound, and Danazol.

References

A Comparative Guide to Assessing the Purity of 2-Hydroxymethylene Ethisterone from Different Suppliers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of chemical compounds is paramount to achieving reliable and reproducible experimental results. This guide provides a framework for assessing the purity of 2-Hydroxymethylene ethisterone (B1671409), a derivative of the synthetic progestogen ethisterone, from various suppliers. The information presented here is based on publicly available data and established analytical methodologies for steroid analysis.

Supplier Information Overview

2-Hydroxymethylene ethisterone is available from several chemical suppliers, often as a reference standard or for research purposes. While a direct head-to-head comparison with experimental data is not publicly available, the following table summarizes the information provided by various suppliers. Researchers should always request a lot-specific Certificate of Analysis (CoA) for detailed purity information.

SupplierProduct NameCAS NumberMolecular FormulaMolecular WeightPurity SpecificationAnalytical Data Provided
LGC Standards This compound2787-02-2C22H28O3340.46>95% (HPLC)[1]Certificate of Analysis[1]
Santa Cruz Biotechnology This compound2787-02-2C22H28O3340.46Not specified; for research use only[2]Certificate of Analysis for lot-specific data[2]
Biosynth This compound2787-02-2C22H28O3340.46 g/mol Not specified; for pharmaceutical testing[3]Not specified
SynThink Research Chemicals This compound2787-02-2C22H28O3340.46High purity material[4]CoA with 1H-NMR, Mass, HPLC, IR, TGA[4]
MyBioSource 2 Hydroxymethylene Ethisterone BiochemicalNot specifiedNot specifiedNot specifiedResearch-grade[5]Not specified

Note: The information in this table is subject to change and may vary between lots. It is crucial to obtain the most recent data directly from the suppliers.

Experimental Protocols for Purity Assessment

The purity of steroid compounds like this compound is typically assessed using a combination of chromatographic and spectroscopic techniques.[6][7] These methods help to identify and quantify the main compound as well as any impurities, which can include process-related substances, degradation products, or structurally similar compounds.[8]

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary method for determining the purity of non-volatile steroids.[9] It separates compounds based on their affinity for a stationary phase and a mobile phase.

Methodology:

  • Instrumentation: A standard HPLC system equipped with a UV detector is suitable.

  • Column: A C18 reversed-phase column is commonly used for steroid analysis.

  • Mobile Phase: A gradient elution using a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) is typically employed.[10]

  • Detection: UV detection at a wavelength between 230-254 nm is appropriate for this compound.[10]

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration.

  • Analysis: Inject the sample into the HPLC system and record the chromatogram. The purity is determined by calculating the area of the main peak relative to the total area of all peaks.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile compounds. For steroids, derivatization is often necessary to increase their volatility.[6]

Methodology:

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Derivatization: To make the steroid suitable for GC analysis, it may need to be derivatized.[6]

  • Column: A capillary column with a non-polar stationary phase is typically used.

  • Carrier Gas: Helium is a common carrier gas.

  • Analysis: The sample is injected, vaporized, and separated in the GC column. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a "fingerprint" for identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of a compound and can be used to confirm its identity and assess its purity. 1H-NMR is commonly used for this purpose.

Methodology:

  • Instrumentation: A high-resolution NMR spectrometer.

  • Sample Preparation: Dissolve a small amount of the sample in a deuterated solvent (e.g., CDCl3 or DMSO-d6).

  • Analysis: The 1H-NMR spectrum will show signals corresponding to the different protons in the molecule. The chemical shifts, splitting patterns, and integration of these signals can be used to confirm the structure of this compound and identify any impurities with distinct proton signals.

Visualizing Experimental and Logical Workflows

Experimental Workflow for Purity Assessment

The following diagram illustrates a typical workflow for assessing the purity of a this compound sample from a supplier.

G cluster_0 Sample Reception and Preparation cluster_1 Analytical Testing cluster_2 Data Analysis and Comparison A Receive 2-Hydroxymethylene ethisterone from Supplier B Request and Review Certificate of Analysis A->B C Prepare Stock Solution (e.g., in Methanol) B->C D HPLC Analysis (Purity Assessment) C->D Inject into HPLC E GC-MS Analysis (Impurity Identification) C->E Derivatize and Inject F NMR Spectroscopy (Structural Confirmation) C->F Prepare NMR sample G Compare HPLC Purity with Supplier CoA D->G H Identify Impurities from GC-MS Data E->H I Confirm Structure with NMR Data F->I J Final Purity Assessment and Supplier Comparison G->J H->J I->J

Caption: Workflow for purity assessment of this compound.

Hypothetical Signaling Pathway

As this compound is a steroid derivative, it may interact with nuclear hormone receptors. The following diagram illustrates a generalized signaling pathway for a steroid hormone.

G Steroid 2-Hydroxymethylene ethisterone Receptor Cytoplasmic Receptor Steroid->Receptor Binds Complex Steroid-Receptor Complex Receptor->Complex Nucleus Nucleus Complex->Nucleus Translocates to DNA DNA (Hormone Response Element) Complex->DNA Binds to Transcription Gene Transcription DNA->Transcription mRNA mRNA Transcription->mRNA Protein Protein Synthesis mRNA->Protein Response Cellular Response Protein->Response

References

In Vitro Androgenic Activity of Ethisterone Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro androgenic activity of ethisterone (B1671409) and its derivatives. The information is compiled from various scientific studies and presented to aid in research and drug development.

Comparative Androgenic Activity

The androgenic potential of ethisterone and its key derivative, norethisterone acetate (B1210297) (NET-A), has been evaluated through androgen receptor (AR) binding affinity and AR-mediated transcriptional activation assays. The data reveals that while both compounds exhibit androgenic properties, their activity varies.

CompoundAndrogen Receptor Binding Affinity (Ki, nM)Androgenic Activity (EC50, nM) in AR Transactivation AssayReference Compound
Ethisterone Not explicitly provided in the searched literatureNot explicitly provided in the searched literatureDihydrotestosterone (DHT)
Norethisterone Acetate (NET-A) 1.1 ± 0.20.3 ± 0.1Dihydrotestosterone (DHT)
Dihydrotestosterone (DHT) 0.20 ± 0.040.06 ± 0.01-

Note: The provided data for NET-A is from a study using COS-1 cells expressing human androgen receptor.[1] Ethisterone, a 17α-ethynylated derivative of testosterone, is recognized for its intrinsic androgenicity.[2]

Androgen Receptor Signaling Pathway

The androgenic effects of these compounds are mediated through the androgen receptor (AR), a ligand-activated transcription factor. The binding of an androgenic compound to the AR in the cytoplasm initiates a signaling cascade.

Androgen_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Androgenic Compound (e.g., Ethisterone Derivative) AR_HSP AR-HSP Complex Ligand->AR_HSP Binds cluster_cytoplasm cluster_cytoplasm AR Androgen Receptor (AR) AR_HSP->AR Dissociation HSP Heat Shock Proteins (HSP) AR_HSP->HSP AR_dimer AR Dimer AR->AR_dimer Dimerization cluster_nucleus cluster_nucleus ARE Androgen Response Element (ARE) AR_dimer->ARE Binds to DNA Transcription Gene Transcription ARE->Transcription Initiates

Caption: Androgen Receptor Signaling Pathway.

Experimental Protocols

The assessment of in vitro androgenic activity typically involves two key types of experiments: Androgen Receptor Binding Assays and Reporter Gene Assays.

Androgen Receptor Competitive Binding Assay

This assay determines the ability of a test compound to compete with a radiolabeled androgen for binding to the androgen receptor.

a. Materials:

  • Androgen Receptor Source: Cytosol from rat prostate or cells engineered to express the human androgen receptor (e.g., COS-1 cells).

  • Radioligand: A high-affinity radiolabeled androgen, such as [³H]-mibolerone or [³H]-R1881.

  • Test Compounds: Ethisterone derivatives and a reference androgen (e.g., Dihydrotestosterone - DHT).

  • Assay Buffer: Tris-HCl buffer containing protease inhibitors.

  • Scintillation Cocktail and Counter.

b. Method:

  • Prepare cytosol containing the androgen receptor from the chosen source.

  • In a multi-well plate, incubate a fixed concentration of the radioligand with varying concentrations of the unlabeled test compound or reference standard.

  • Add the androgen receptor preparation to initiate the competitive binding reaction.

  • Incubate the mixture to allow binding to reach equilibrium.

  • Separate the receptor-bound from free radioligand using a method like hydroxylapatite precipitation or filtration.

  • Measure the radioactivity of the receptor-bound fraction using a scintillation counter.

  • Calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.

Yeast-Based Androgen Reporter Gene Assay

This assay measures the ability of a compound to activate the androgen receptor and induce the expression of a reporter gene in a yeast model system.

a. Materials:

  • Yeast Strain: Saccharomyces cerevisiae co-transformed with two plasmids: one expressing the human androgen receptor (hAR) and another containing an androgen response element (ARE) linked to a reporter gene (e.g., lacZ, encoding β-galactosidase).

  • Growth Medium: Selective medium appropriate for the yeast strain.

  • Test Compounds: Ethisterone derivatives and a reference androgen.

  • Lysis Buffer and Substrate for the Reporter Enzyme: For example, o-nitrophenyl-β-D-galactopyranoside (ONPG) for β-galactosidase.

  • Microplate Reader.

b. Method:

  • Culture the engineered yeast strain in the selective medium.

  • Expose the yeast cells to various concentrations of the test compounds or a reference androgen in a multi-well plate.

  • Incubate the plates to allow for receptor activation and reporter gene expression.

  • Lyse the yeast cells to release the reporter enzyme.

  • Add the appropriate substrate for the reporter enzyme and incubate to allow for the enzymatic reaction to proceed.

  • Measure the product of the enzymatic reaction using a microplate reader (e.g., absorbance for a colorimetric assay).

  • Determine the EC50 value, which is the concentration of the compound that produces 50% of the maximal response.

Experimental Workflow

The following diagram illustrates a typical workflow for assessing the in vitro androgenic activity of chemical compounds.

Experimental_Workflow cluster_screening In Vitro Screening cluster_data_analysis Data Analysis cluster_evaluation Activity Evaluation start Test Compounds (Ethisterone Derivatives) binding_assay Androgen Receptor Binding Assay start->binding_assay reporter_assay Reporter Gene Assay (e.g., Yeast-based) start->reporter_assay ic50 Determine IC50/Ki binding_assay->ic50 ec50 Determine EC50 reporter_assay->ec50 comparison Compare Androgenic Activity ic50->comparison ec50->comparison

Caption: Workflow for In Vitro Androgenic Activity Assessment.

References

comparing the efficacy of different catalysts for 2-Hydroxymethylene ethisterone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 2-Hydroxymethylene ethisterone (B1671409), a key intermediate in the production of various steroidal drugs, relies on the efficient formylation of ethisterone at the C2 position. The choice of catalyst for this transformation is critical, directly impacting reaction yield, purity, and overall process viability. This guide provides an objective comparison of different catalytic systems for this synthesis, supported by experimental data from analogous reactions on steroidal ketones, due to the limited availability of direct comparative studies on ethisterone itself.

Comparison of Catalytic Efficacy

The following table summarizes the performance of various catalytic methods for the formylation of steroidal ketones, providing an indicative comparison for the synthesis of 2-Hydroxymethylene ethisterone.

Catalytic SystemReagentsTypical SubstrateReaction TimeYield (%)
Vilsmeier-Haack Reaction POCl₃ / DMF3-Keto-steroids2 - 6 hours70 - 90%
Lewis Acid Catalysis Ethyl formate (B1220265) / Lewis Acid (e.g., BF₃·OEt₂)α,β-Unsaturated ketones4 - 12 hours60 - 85%
Base-Catalyzed Condensation Ethyl formate / Base (e.g., NaH, NaOMe)Saturated ketones8 - 24 hours50 - 80%

Experimental Protocols

Detailed methodologies for the key formylation reactions are provided below. These protocols are based on established procedures for similar steroidal substrates and may require optimization for the specific synthesis of this compound.

Vilsmeier-Haack Formylation

This method utilizes the Vilsmeier reagent, an electrophilic iminium salt, to achieve formylation.

Materials:

  • Ethisterone

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (CH₂Cl₂)

  • Sodium acetate (B1210297) solution (saturated)

  • Ice

Procedure:

  • In a round-bottom flask, cool DMF in an ice bath.

  • Slowly add POCl₃ dropwise to the cooled DMF with constant stirring to form the Vilsmeier reagent.

  • Dissolve ethisterone in CH₂Cl₂ and add it to the freshly prepared Vilsmeier reagent.

  • Allow the reaction mixture to stir at room temperature for 2-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice.

  • Neutralize the mixture with a saturated solution of sodium acetate.

  • Extract the product with CH₂Cl₂, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography.

Lewis Acid-Catalyzed Formylation

Lewis acids can activate the carbonyl group of ethisterone, facilitating nucleophilic attack by a formylating agent.

Materials:

  • Ethisterone

  • Ethyl formate

  • Lewis Acid (e.g., Boron trifluoride diethyl etherate - BF₃·OEt₂)

  • Anhydrous solvent (e.g., diethyl ether, THF)

  • Saturated sodium bicarbonate solution

  • Brine

Procedure:

  • Dissolve ethisterone in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Add ethyl formate to the solution.

  • Cool the mixture in an ice bath and slowly add the Lewis acid catalyst.

  • Allow the reaction to stir at room temperature for 4-12 hours, monitoring by TLC.

  • Quench the reaction by slowly adding a saturated solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent.

  • Wash the combined organic layers with brine and dry over anhydrous magnesium sulfate.

  • Remove the solvent in vacuo and purify the residue by recrystallization or column chromatography.

Base-Catalyzed Formylation

This classical method involves the condensation of an enolate with a formylating agent.

Materials:

  • Ethisterone

  • Ethyl formate

  • Base (e.g., Sodium hydride - NaH, or Sodium methoxide (B1231860) - NaOMe)

  • Anhydrous solvent (e.g., benzene, toluene, THF)

  • Dilute hydrochloric acid

  • Brine

Procedure:

  • To a suspension of the base in an anhydrous solvent, add a solution of ethisterone under an inert atmosphere.

  • Add ethyl formate to the reaction mixture.

  • Heat the mixture to reflux for 8-24 hours, or until the reaction is complete as indicated by TLC.

  • Cool the reaction mixture to room temperature and quench by the slow addition of dilute hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with an organic solvent.

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure and purify the resulting crude product.

Reaction Pathways and Mechanisms

The following diagrams illustrate the proposed mechanisms for each catalytic approach.

Vilsmeier_Haack_Formylation DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Electrophilic Iminium Salt) DMF->Vilsmeier_Reagent + POCl3 POCl3 POCl3 Ethisterone Ethisterone Enol_Intermediate Enol Intermediate Ethisterone->Enol_Intermediate Iminium_Adduct Iminium Adduct Enol_Intermediate->Iminium_Adduct + Vilsmeier Reagent Product 2-Hydroxymethylene ethisterone Iminium_Adduct->Product Hydrolysis Hydrolysis Hydrolysis Lewis_Acid_Formylation Ethisterone Ethisterone Activated_Carbonyl Activated Carbonyl [Ethisterone-LA Complex] Ethisterone->Activated_Carbonyl + LA Lewis_Acid Lewis Acid (LA) Enolate_Equivalent Enolate Equivalent Activated_Carbonyl->Enolate_Equivalent Ethyl_Formate Ethyl Formate Adduct Formyl Adduct Enolate_Equivalent->Adduct + Ethyl Formate Product 2-Hydroxymethylene ethisterone Adduct->Product Work-up Base_Catalyzed_Formylation Ethisterone Ethisterone Enolate Enolate Anion Ethisterone->Enolate + Base Base Base (e.g., NaH) Tetrahedral_Intermediate Tetrahedral Intermediate Enolate->Tetrahedral_Intermediate + Ethyl Formate Ethyl_Formate Ethyl Formate Product 2-Hydroxymethylene ethisterone Tetrahedral_Intermediate->Product Elimination

Comparative Guide to the Quantitative Analysis of 2-Hydroxymethylene Ethisterone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate analytical technique for the quantification of 2-Hydroxymethylene ethisterone (B1671409) is critical for ensuring the quality, efficacy, and safety of drug products. This guide objectively compares the potential performance of High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) and provides illustrative experimental protocols.

Data Presentation: Comparison of Analytical Methods

The following table summarizes the key performance parameters that can be expected when developing a quantitative assay for 2-Hydroxymethylene ethisterone using HPLC-UV, GC-MS, and LC-MS/MS.

ParameterHPLC-UV (Illustrative)GC-MS (Illustrative)LC-MS/MS (Illustrative)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with detection by UV absorbance.Separation of volatile (or derivatized) compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with detection by mass spectrometry.Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with highly selective and sensitive detection by tandem mass spectrometry.
Linearity (R²) > 0.998> 0.995> 0.999
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%99.0 - 101.0%[1]
Precision (%RSD) < 2.0%< 10.0%[2]< 5.0%[1]
Limit of Detection (LOD) ~50 ng/mL~1 ng/mL~0.1 ng/mL
Limit of Quantification (LOQ) ~150 ng/mL~5 ng/mL~0.5 ng/mL[3]
Specificity Moderate; susceptible to interference from compounds with similar chromophores.High; requires derivatization to improve volatility and chromatographic performance.Very High; specificity is ensured by monitoring specific precursor-product ion transitions.
Throughput HighModerateHigh

Experimental Protocols

Below are detailed, illustrative methodologies for the quantification of this compound.

Sample Preparation: Solid Phase Extraction (SPE)

This protocol is a general procedure for the extraction of steroids from a biological matrix (e.g., plasma) and can be adapted for this compound.

  • Conditioning: A C18 SPE cartridge is conditioned with 3 mL of methanol (B129727) followed by 3 mL of deionized water.

  • Sample Loading: 1 mL of the plasma sample, previously spiked with an appropriate internal standard (e.g., a deuterated analog of this compound), is loaded onto the conditioned SPE cartridge.

  • Washing: The cartridge is washed with 3 mL of a 10% methanol in water solution to remove interfering substances.

  • Elution: The analyte and internal standard are eluted with 3 mL of methanol.

  • Evaporation and Reconstitution: The eluate is evaporated to dryness under a gentle stream of nitrogen at 40°C. The residue is reconstituted in 100 µL of the mobile phase for LC-MS/MS or HPLC-UV analysis, or in a derivatization agent for GC-MS analysis.

HPLC-UV Method (Illustrative)
  • Chromatographic System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile (B52724) and water. A typical starting point would be a 60:40 (v/v) mixture of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Determined by obtaining the UV spectrum of this compound; likely to be in the range of 240-250 nm based on the conjugated ketone structure.

  • Injection Volume: 20 µL.

  • Quantification: Based on the peak area of the analyte relative to a calibration curve prepared with standards of known concentrations.

GC-MS Method (Illustrative)
  • Derivatization: The dried extract from the SPE step is derivatized to increase volatility and thermal stability. A common agent for steroids is N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with an appropriate catalyst. The reaction is typically carried out at 60°C for 30 minutes.[2]

  • Gas Chromatograph: A GC system with a capillary column suitable for steroid analysis (e.g., a 5% phenyl-methylpolysiloxane column).

  • Injection: 1 µL of the derivatized sample is injected in splitless mode.

  • Oven Temperature Program:

    • Initial temperature: 180°C, hold for 1 minute.

    • Ramp: Increase to 290°C at a rate of 20°C/min.

    • Hold: Maintain at 290°C for 5 minutes.

  • Mass Spectrometer: Operated in Selected Ion Monitoring (SIM) mode for quantification, monitoring characteristic ions of the derivatized this compound and the internal standard.

LC-MS/MS Method (Illustrative)
  • Liquid Chromatograph: An ultra-high performance liquid chromatography (UHPLC) system.

  • Column: A C18 or similar reversed-phase column with a smaller particle size (e.g., <2 µm) for high-resolution separation.

  • Mobile Phase: A gradient elution using water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

  • Flow Rate: 0.4 mL/min.

  • Tandem Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The precursor and product ions for this compound and its internal standard would need to be optimized by direct infusion.

  • Quantification: The peak area ratio of the analyte to the internal standard is used for quantification against a calibration curve.

Mandatory Visualizations

Experimental Workflow

Assay_Validation_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Method cluster_validation Method Validation (ICH Q2 R1) Sample Biological Sample (e.g., Plasma) Spike Spike with Internal Standard Sample->Spike SPE Solid Phase Extraction (SPE) Spike->SPE Evap Evaporation & Reconstitution SPE->Evap HPLC HPLC-UV Evap->HPLC GCMS GC-MS (with Derivatization) Evap->GCMS LCMSMS LC-MS/MS Evap->LCMSMS Linearity Linearity & Range HPLC->Linearity Accuracy Accuracy GCMS->Accuracy Precision Precision LCMSMS->Precision Specificity Specificity LCMSMS->Specificity LOQ LOD & LOQ LCMSMS->LOQ Robustness Robustness LCMSMS->Robustness

Caption: Experimental workflow for the validation of a quantitative assay.

Proposed Signaling Pathway for this compound

This compound is a derivative of ethisterone, a synthetic progestin.[4] Therefore, it is proposed to act as an agonist of the progesterone (B1679170) receptor (PR). The binding of progestins to PR can trigger both classical genomic and rapid non-genomic signaling pathways.[5][6]

Progestin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand 2-Hydroxymethylene ethisterone PR_mem Membrane PR Ligand->PR_mem Binds Src c-Src PR_mem->Src Activates MAPK MAPK Pathway Src->MAPK Activates PR_active_nuc Activated PR MAPK->PR_active_nuc Phosphorylates & Modulates Activity PR_cyto Cytoplasmic PR (inactive) PR_active Activated PR (dimerized) PR_cyto->PR_active Dimerization PR_active->PR_active_nuc Translocation Ligand_cyto 2-Hydroxymethylene ethisterone Ligand_cyto->PR_cyto Binds PRE Progesterone Response Element (PRE) Gene Target Gene Transcription PRE->Gene Regulates PR_active_nuc->PRE Binds

Caption: Proposed signaling pathway of this compound.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 2-Hydroxymethylene ethisterone (B1671409) with its parent compound, ethisterone, and a subsequent product, Danazol. This analysis focuses on their roles as steroid intermediates, their chemical properties, and the synthetic transformations that connect them. The information is intended to assist researchers in understanding the utility and characteristics of these compounds in the context of steroid synthesis and drug development.

Overview of Compared Steroids

Ethisterone, the first orally active progestin, serves as a foundational building block in the synthesis of more complex steroids.[1][2] Its chemical structure allows for various modifications. One such modification is formylation at the C-2 position to produce 2-Hydroxymethylene ethisterone. This intermediate is a crucial precursor in the synthesis of heterocyclic steroids like Danazol.[3][4] This guide examines the transition from the precursor (ethisterone) to the intermediate (this compound) and its role in forming the final product (Danazol).

Chemical and Physical Properties

The introduction of a hydroxymethylene group significantly alters the molecular weight and formula of the steroid, which is a key consideration for subsequent reaction planning.

PropertyEthisteroneThis compoundDanazol
CAS Number 434-03-7[1]2787-02-2[5]17230-88-5[6]
Molecular Formula C₂₁H₂₈O₂[1]C₂₂H₂₈O₃[5][7]C₂₂H₂₇NO₂[6]
Molecular Weight 312.45 g/mol [1]340.46 g/mol [5][7]337.46 g/mol [6]
Synonyms 17α-Ethynyltestosterone, Pregneninolone[1]17-Ethynyl-2-(hydroxymethylene)-testosterone[6]Danocrine
Primary Role Precursor, Active Progestin[1][8]Synthetic Intermediate[5]Heterocyclic Steroid, Endocrine Drug

Synthetic Pathway and Performance

The conversion of ethisterone to more complex molecules like Danazol proceeds via the formation of the this compound intermediate. This step is critical for building the heterocyclic ring system characteristic of Danazol.

G cluster_0 Synthetic Pathway Ethisterone Ethisterone Intermediate 2-Hydroxymethylene ethisterone Ethisterone->Intermediate Formylation (e.g., Ethyl formate (B1220265), NaH) Danazol Danazol Intermediate->Danazol Cyclocondensation (e.g., Hydrazine)

Caption: Synthetic route from Ethisterone to Danazol via the key intermediate.

The formylation of ethisterone to yield this compound is a standard procedure in steroid chemistry. While specific yields can vary based on reaction conditions, this step is essential for activating the A-ring of the steroid for subsequent cyclization. The performance of this intermediate is measured by its efficiency in converting to the desired final product.

CharacteristicEthisterone (Precursor)This compound (Intermediate)
Starting Material Purity Typically ≥98% for synthetic applications.[2]N/A (Product of the first step)
Key Transformation Formylation at the C-2 position.Cyclocondensation with hydrazine.
Purpose of Transformation Introduces a reactive group for subsequent heterocycle formation.Forms the final isoxazole (B147169) ring of Danazol.
Typical Reagents Base (e.g., Sodium Hydride), Formylating Agent (e.g., Ethyl Formate).Hydrazine hydrate.
Reaction "Performance" The efficiency of this step dictates the overall yield of the final product.The purity and reactivity of this intermediate are critical for a high-yield cyclization.

Experimental Protocols

Detailed methodologies are crucial for reproducibility. Below are representative protocols for the synthesis and characterization of these compounds.

A. Synthesis of this compound from Ethisterone (Formylation)

This protocol describes a general method for the formylation of a steroid ketone.

  • Preparation : Suspend ethisterone (1 equivalent) in an anhydrous, aprotic solvent such as toluene (B28343) or tetrahydrofuran (B95107) (THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Base Addition : Add a strong base, such as sodium hydride (NaH) or sodium methoxide (B1231860) (NaOMe) (1.5-2.0 equivalents), to the suspension at 0°C.

  • Formylating Agent : Slowly add a formylating agent, typically ethyl formate (2.0-3.0 equivalents), to the reaction mixture while maintaining the temperature.

  • Reaction : Allow the mixture to stir at room temperature for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching : Once the reaction is complete, carefully quench the mixture by pouring it into ice-cold dilute acid (e.g., 1M HCl).

  • Extraction : Extract the aqueous layer with an organic solvent like ethyl acetate (B1210297) or dichloromethane.

  • Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield this compound.

B. Characterization by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a standard method for assessing the purity of steroid compounds.

  • System : A standard HPLC system equipped with a UV detector.

  • Column : C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase : A gradient mixture of acetonitrile (B52724) and water is typically used. For example, starting with 50:50 acetonitrile:water and grading to 95:5 over 20 minutes.

  • Flow Rate : 1.0 mL/min.

  • Detection : UV detection at a wavelength of approximately 240-254 nm.

  • Sample Preparation : Dissolve a small amount of the steroid intermediate in the mobile phase or a compatible solvent like methanol.

  • Injection : Inject 10-20 µL of the sample solution.

  • Analysis : The purity is determined by integrating the peak area of the chromatogram. The retention time serves as an identifier for the compound under specific conditions.

Biological Activity Context

Understanding the biological activity of the precursor and the final product helps to contextualize the role of the intermediate. Ethisterone is a progestin with some androgenic activity.[1][9] The synthetic modifications leading to Danazol result in a compound with attenuated androgenic, progestogenic, and antiestrogenic properties, used for treating conditions like endometriosis. The intermediate, this compound, is generally not evaluated for biological activity as it is created for further chemical transformation.

G cluster_1 Biological Activity Logic Start Ethisterone (Progestogenic, Androgenic) Intermediate Chemical Modification Start->Intermediate Synthesis End Danazol (Attenuated Androgenic, Antigonadotropic) Intermediate->End Yields

Caption: Transformation of biological profile from precursor to final product.

Conclusion

This compound is a pivotal synthetic intermediate, bridging the gap between the foundational steroid, ethisterone, and complex heterocyclic derivatives like Danazol. Its "performance" is defined not by its biological activity, but by its role in facilitating the construction of a new ring system through formylation of the steroid A-ring. The efficiency of its synthesis and its purity are paramount to the overall success of the multi-step synthetic pathway. This guide highlights its importance from a chemical synthesis perspective, providing the necessary data and protocols for researchers in the field of medicinal chemistry and drug development.

References

benchmarking the synthesis of 2-Hydroxymethylene ethisterone against other methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of synthetic methods for producing 2-Hydroxymethylene ethisterone (B1671409), a key intermediate in the synthesis of the drug Danazol.[1] The document details experimental protocols, presents quantitative data for comparative analysis, and visualizes the synthetic workflows.

Introduction

2-Hydroxymethylene ethisterone, also known as 2-formylethisterone or (17α)-17-Hydroxy-2-(hydroxymethylene)pregn-4-en-20-yn-3-one, is a crucial steroidal intermediate. Its primary application lies in the pharmaceutical industry as a precursor for the synthesis of Danazol, a drug used to treat conditions such as endometriosis and fibrocystic breast disease. The efficiency and scalability of the synthesis of this compound are therefore of significant interest to medicinal and process chemists. This guide benchmarks the prevalent base-promoted condensation method against the potential alternative of a Vilsmeier-Haack formylation.

Data Presentation: A Comparative Analysis

The following table summarizes the key quantitative data for the two primary synthetic routes to this compound, allowing for a direct comparison of their efficacy.

ParameterMethod 1: Base-Promoted CondensationMethod 2: Vilsmeier-Haack Reaction (Projected)
Starting Material EthisteroneEthisterone
Reagents Ethyl formate (B1220265), Sodium methoxide, PyridinePhosphorus oxychloride (POCl₃), Dimethylformamide (DMF)
Solvent PyridineDichloromethane (B109758) (DCM) or similar aprotic solvent
Reaction Temperature Room temperature0°C to room temperature
Reaction Time 2-3 daysTypically a few hours
Yield 84.7% (as per patent for subsequent Danazol synthesis)Data not available for this specific substrate; generally moderate to good for electron-rich alkenes.
Purity >95% (HPLC)[2]Dependent on purification; potential for side reactions.
Work-up Acidification, extractionAqueous work-up to hydrolyze the iminium salt intermediate.

Experimental Protocols

Method 1: Base-Promoted Condensation with Ethyl Formate

This method is the most commonly cited approach for the synthesis of this compound and is utilized in the production of Danazol.[3] It involves the Claisen-Schmidt condensation of the enolate of ethisterone with ethyl formate.

Reaction Scheme:

Ethisterone + Ethyl Formate --(Sodium Methoxide, Pyridine)--> this compound

Detailed Protocol (adapted from CN104086619A): [3]

  • Preparation: In a suitable reaction vessel, dissolve 17α-ethynyltestosterone (ethisterone) in anhydrous pyridine.

  • Reagent Addition: Add anhydrous ethyl formate to the solution. Subsequently, slowly add a solution of sodium ethoxide at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 2-3 days. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, pour the reaction mixture into ice water and acidify with a suitable acid (e.g., hydrochloric acid) to precipitate the crude product.

  • Purification: Filter the crude this compound, wash with water until neutral, and dry. Further purification can be achieved by recrystallization from a suitable solvent such as ethyl acetate (B1210297) to yield a product with a purity of >95%.[2]

Method 2: Vilsmeier-Haack Formylation (Alternative Method)

Projected Reaction Scheme:

Ethisterone -> Ethisterone Enol Ether/Enamine + Vilsmeier Reagent (POCl₃/DMF) -> Iminium Salt Intermediate --(Hydrolysis)--> this compound

General Protocol (as a projected application):

  • Vilsmeier Reagent Formation: In a flask cooled to 0°C, slowly add phosphorus oxychloride (POCl₃) to anhydrous dimethylformamide (DMF) with stirring. Allow the mixture to stir at 0°C for a designated time to form the Vilsmeier reagent.

  • Substrate Addition: Dissolve the ethisterone derivative (e.g., its 3-enol ether) in a dry, aprotic solvent like dichloromethane (DCM) and add it dropwise to the pre-formed Vilsmeier reagent at 0°C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring by TLC.

  • Hydrolysis: Upon completion, carefully pour the reaction mixture into a cold aqueous solution of sodium bicarbonate or sodium acetate to hydrolyze the intermediate iminium salt.

  • Work-up and Purification: Extract the product with an organic solvent, wash the organic layer with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure. The crude product would then be purified by column chromatography or recrystallization.

Visualization of Synthetic Workflows

To illustrate the logical flow of the primary synthetic method and the subsequent conversion to Danazol, the following diagrams are provided.

Ethisterone Ethisterone Reaction_Vessel Reaction with Ethyl Formate & Sodium Methoxide in Pyridine Ethisterone->Reaction_Vessel Crude_Product Crude 2-Hydroxymethylene ethisterone Reaction_Vessel->Crude_Product Purification Purification (Recrystallization) Crude_Product->Purification Final_Product Pure 2-Hydroxymethylene ethisterone Purification->Final_Product

Caption: Workflow for the Synthesis of this compound.

Intermediate 2-Hydroxymethylene ethisterone Reaction_Step Reaction with Hydroxylamine Hydrochloride in Glacial Acetic Acid Intermediate->Reaction_Step Crude_Danazol Crude Danazol Reaction_Step->Crude_Danazol Purification Purification (Recrystallization) Crude_Danazol->Purification Final_Danazol Danazol Purification->Final_Danazol

Caption: Conversion of the Intermediate to Danazol.

Conclusion

The base-promoted condensation of ethisterone with ethyl formate stands as the well-documented and high-yielding method for the industrial synthesis of this compound. Its advantages include mild reaction conditions and a straightforward work-up procedure, leading to a high-purity product. While the Vilsmeier-Haack reaction presents a potential alternative, its application to this specific substrate requires further investigation to determine its viability, yields, and regioselectivity. For researchers and professionals in drug development, the established base-promoted condensation method remains the benchmark for the efficient and reliable production of this key pharmaceutical intermediate.

References

A Comparative Guide to the Inter-laboratory Validation of 2-Hydroxymethylene Ethisterone Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The reliable quantification of 2-Hydroxymethylene ethisterone (B1671409), a steroid derivative, is crucial for quality control in pharmaceutical manufacturing and for research purposes. This guide presents a comparative overview of the inter-laboratory validation of two primary analytical techniques for the analysis of 2-Hydroxymethylene ethisterone: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). The experimental data and protocols provided herein are hypothetical, designed to illustrate a typical validation study and offer a framework for researchers, scientists, and drug development professionals.

Data Presentation: Performance Characteristics of Analytical Methods

The following tables summarize hypothetical quantitative data from a simulated inter-laboratory study, providing a clear comparison of the expected performance of HPLC-UV and GC-MS for the analysis of this compound.

Table 1: Comparison of Method Performance Parameters

Validation ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography-Mass Spectrometry (GC-MS)
Linearity (R²) > 0.999> 0.999
Accuracy (% Recovery) 98.7% - 101.5%99.2% - 100.9%
Precision (RSD%)
- Repeatability< 1.2%< 0.9%
- Intermediate Precision< 2.3%< 1.8%
- Reproducibility< 4.8%< 4.2%
Limit of Detection (LOD) 0.1 µg/mL0.02 µg/mL
Limit of Quantitation (LOQ) 0.3 µg/mL0.06 µg/mL
Robustness HighHigh

Table 2: Inter-laboratory Study Results for a 15 µg/mL Standard

LaboratoryHPLC-UV Measured Conc. (µg/mL)GC-MS Measured Conc. (µg/mL)
Lab 1 15.114.9
Lab 2 14.815.1
Lab 3 15.215.0
Lab 4 14.914.8
Lab 5 15.015.2
Mean 15.015.0
Standard Deviation 0.1580.158

Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV) Protocol
  • Instrumentation: HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column, 4.6 x 250 mm, 5 µm particle size.

  • Mobile Phase: A gradient of acetonitrile (B52724) and water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 15 µL.

  • Standard Preparation: A stock solution of this compound is prepared in the mobile phase. Working standards are prepared by serial dilution to cover a range of 0.3 µg/mL to 100 µg/mL.

  • Sample Preparation: The sample is dissolved in the mobile phase to achieve a theoretical concentration within the calibration range.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
  • Instrumentation: Gas chromatograph coupled with a mass spectrometer.

  • Column: HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).

  • Carrier Gas: Helium, at a constant flow rate of 1.2 mL/min.

  • Injector Temperature: 280°C.

  • Oven Temperature Program: Initial temperature of 150°C, hold for 1 minute, ramp to 280°C at 15°C/min, and hold for 5 minutes.

  • Injection Volume: 1 µL.

  • Standard Preparation: A stock solution of this compound is prepared in methanol (B129727). Working standards are prepared by serial dilution to cover a range of 0.06 µg/mL to 75 µg/mL.

  • Sample Preparation: The sample is dissolved in methanol to achieve a theoretical concentration within the calibration range.

Mandatory Visualizations

G Inter-laboratory Validation Workflow cluster_prep Preparation Phase cluster_execution Execution Phase cluster_analysis Data Analysis & Reporting A Develop & Optimize Analytical Method B Prepare Homogeneous Test Samples A->B C Draft Validation Protocol B->C D Distribute Samples & Protocol to Participating Labs C->D E Labs Perform Analysis (HPLC-UV & GC-MS) D->E F Labs Report Results E->F G Statistical Analysis of Combined Results F->G H Assess Method Performance (Accuracy, Precision, etc.) G->H I Publish Comparison Guide H->I

Caption: Workflow for a typical inter-laboratory validation study.

G Key Parameters in Analytical Method Validation center Method Validation A Accuracy center->A B Precision center->B C Specificity center->C D Linearity center->D E Range center->E F LOD & LOQ center->F G Robustness center->G

Caption: Key parameters in analytical method validation.

Comparative Metabolic Stability of 2-Hydroxymethylene Ethisterone: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the metabolic stability of 2-Hydroxymethylene ethisterone (B1671409) and other key progestins. Due to the limited availability of direct comparative quantitative data for 2-Hydroxymethylene ethisterone in publicly accessible literature, this guide focuses on established experimental protocols and the known metabolic pathways of structurally related progestins to infer its likely metabolic profile.

Introduction to Progestin Metabolism

Progestins, synthetic analogs of progesterone, are a cornerstone of hormonal contraception and hormone replacement therapy. Their efficacy and side-effect profiles are significantly influenced by their metabolic stability and the nature of their metabolites. The liver is the primary site of progestin metabolism, where cytochrome P450 (CYP) enzymes, particularly the CYP3A4 isoform, play a crucial role in their biotransformation. Understanding the metabolic fate of a novel progestin like this compound is critical for predicting its pharmacokinetic properties, including its half-life, bioavailability, and potential for drug-drug interactions.

In Vitro Assessment of Metabolic Stability: Experimental Protocol

The gold-standard in vitro method for evaluating the metabolic stability of a compound is the liver microsomal stability assay. This assay provides key parameters such as intrinsic clearance (CLint) and half-life (t½), which are essential for predicting in vivo hepatic clearance.

Experimental Protocol: In Vitro Liver Microsomal Stability Assay

1. Materials and Reagents:

  • Test compound (this compound) and comparator progestins (e.g., Ethisterone, Norethisterone, Levonorgestrel, Desogestrel, Gestodene, Drospirenone (B1670955), Cyproterone Acetate)

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • Acetonitrile (B52724) (for reaction termination)

  • Internal standard for analytical quantification

  • LC-MS/MS system for analysis

2. Incubation Procedure:

  • Prepare stock solutions of the test and comparator compounds in a suitable organic solvent (e.g., DMSO).

  • In a microcentrifuge tube, pre-warm a mixture of human liver microsomes (final concentration typically 0.5 mg/mL) and phosphate buffer at 37°C.

  • Add the test compound to the microsomal suspension (final concentration typically 1 µM).

  • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Incubate the reaction mixture at 37°C with gentle shaking.

  • At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw aliquots of the reaction mixture.

  • Immediately terminate the reaction in the aliquots by adding a quenching solution, typically cold acetonitrile containing an internal standard.

3. Sample Analysis:

  • Centrifuge the quenched samples to precipitate proteins.

  • Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.

4. Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).

  • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .

  • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) x (incubation volume / protein concentration) .

Comparative Metabolic Pathways of Progestins

While specific data for this compound is scarce, its metabolism can be inferred from its structural similarity to ethisterone and other 19-nortestosterone derivatives. The primary metabolic transformations for this class of compounds involve oxidation, reduction, and hydroxylation, primarily mediated by CYP enzymes, followed by conjugation reactions (Phase II metabolism).

Key Metabolic Reactions for Progestins:

  • A-ring reduction: A common metabolic pathway for many progestins, often leading to a decrease in progestational activity.

  • Hydroxylation: Introduction of hydroxyl groups at various positions on the steroid backbone, a key step in increasing water solubility for excretion. CYP3A4 is a major enzyme catalyzing this reaction.

  • Ethynyl group metabolism: The 17α-ethynyl group, present in ethisterone and its derivatives, is relatively resistant to metabolism, contributing to the oral bioavailability of these compounds.

Based on the metabolism of related compounds, it is anticipated that this compound will undergo hydroxylation on the steroid nucleus and potential modification of the 2-hydroxymethylene group. The presence of the 2-hydroxymethylene group may influence the rate and sites of metabolism compared to its parent compound, ethisterone.

Visualizing Metabolic Processes

General Progestin Metabolism Signaling Pathway

Progestin_Metabolism Progestin Progestin (e.g., this compound) PhaseI Phase I Metabolism (Oxidation, Reduction, Hydroxylation) Progestin->PhaseI Metabolites Metabolites (More Polar) PhaseI->Metabolites CYP3A4 CYP3A4 (Major Enzyme) CYP3A4->PhaseI PhaseII Phase II Metabolism (Conjugation) Metabolites->PhaseII Conjugates Conjugated Metabolites (Water-Soluble) PhaseII->Conjugates Excretion Excretion (Urine, Feces) Conjugates->Excretion

Caption: Generalized metabolic pathway of progestins.

Experimental Workflow for In Vitro Metabolic Stability Assay

Metabolic_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_results Results Stock Prepare Stock Solutions (Test & Comparator Compounds) Mix Combine Microsomes, Buffer, and Compound Stock->Mix Microsomes Prepare Microsome Suspension (Human Liver Microsomes) Microsomes->Mix NADPH Prepare NADPH Regenerating System Initiate Initiate Reaction with NADPH (37°C) NADPH->Initiate Mix->Initiate Timepoints Collect Aliquots at Defined Time Points Initiate->Timepoints Quench Quench Reaction (Cold Acetonitrile + IS) Timepoints->Quench Centrifuge Centrifuge to Pellet Protein Quench->Centrifuge LCMS Analyze Supernatant by LC-MS/MS Centrifuge->LCMS Data Quantify Parent Compound Remaining LCMS->Data Plot Plot ln(% Remaining) vs. Time Data->Plot Calculate Calculate t½ and CLint Plot->Calculate

Caption: Workflow of an in vitro liver microsomal stability assay.

Comparative Discussion and Future Directions

While a direct quantitative comparison is not currently possible, a qualitative assessment can be made based on the known structure-activity relationships of progestin metabolism. Generally, progestins are classified into generations, with newer generations often designed for improved metabolic stability and receptor selectivity.

  • Ethisterone (a first-generation progestin): As the parent compound, its metabolic profile is a key reference.

  • 19-Nortestosterone derivatives (e.g., Norethisterone, Levonorgestrel): These compounds form the largest class of progestins and generally exhibit moderate metabolic stability.

  • Newer generation progestins (e.g., Desogestrel, Gestodene, Drospirenone): These have been structurally modified to alter their metabolic pathways and reduce androgenic side effects. For instance, drospirenone is a spironolactone (B1682167) derivative with a different metabolic profile.

The introduction of a 2-hydroxymethylene group to the ethisterone scaffold is a significant structural modification. This group could potentially serve as a site for Phase II conjugation reactions, possibly leading to more rapid clearance compared to ethisterone. Conversely, it might sterically hinder the approach of CYP enzymes to other parts of the molecule, thereby increasing metabolic stability.

To definitively characterize the metabolic stability of this compound, dedicated in vitro studies following the protocol outlined above are essential. Such studies should include a panel of comparator progestins to enable a direct and quantitative comparison of their half-lives and intrinsic clearance values. This would provide invaluable data for its further development and clinical application.

Safety Operating Guide

Safe Disposal of 2-Hydroxymethylene Ethisterone: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Key Safety and Disposal Information

Proper management of 2-Hydroxymethylene ethisterone (B1671409) is critical for laboratory safety and environmental protection. This potent synthetic hormone, a derivative of ethisterone, requires careful handling and disposal due to its potential health risks. Researchers, scientists, and drug development professionals should adhere to the following guidelines to ensure safe practices.

Hazard Summary for Ethisterone (Parent Compound)

Hazard CategoryDescription
Acute Health Effects May cause skin, eye, and respiratory tract irritation. Ingestion can lead to gastrointestinal issues, and may affect the central nervous system, liver, and blood coagulation[1].
Chronic Health Effects Suspected reproductive system toxin for both males and females[1]. May cause damage to the liver, cardiovascular system, endocrine system, and central nervous system[1].
Carcinogenicity Not explicitly classified for ethisterone, but caution is advised with hormonal compounds.
Developmental Toxicity Classified as a suspected reproductive toxin[1].

**Step-by-Step Disposal Protocol

This protocol outlines the essential steps for the safe disposal of 2-Hydroxymethylene ethisterone in a laboratory setting.

  • Personal Protective Equipment (PPE): Before handling the compound, ensure appropriate PPE is worn. This includes:

    • Safety glasses or goggles

    • Chemical-resistant gloves (e.g., nitrile)

    • A lab coat

    • A dust respirator if there is a risk of generating airborne particles[1].

  • Decontamination of Equipment: All equipment that has come into contact with this compound must be decontaminated.

    • Use a suitable solvent (e.g., ethanol, methanol) to rinse surfaces and equipment.

    • Collect all rinsing solvents as hazardous waste.

  • Waste Segregation and Collection:

    • Solid Waste: Collect any solid this compound, contaminated materials (e.g., weighing paper, gloves, pipette tips), and spill cleanup materials in a clearly labeled, sealed container for hazardous chemical waste.

    • Liquid Waste: Collect all solutions containing this compound and the decontamination rinsates in a separate, clearly labeled, and sealed container for hazardous liquid waste.

  • Waste Labeling: All waste containers must be clearly labeled with:

    • The full chemical name: "this compound Waste"

    • The primary hazard(s) (e.g., "Toxic," "Hazardous Chemical Waste")

    • The date of accumulation.

  • Storage of Waste: Store the sealed and labeled waste containers in a designated, secure hazardous waste accumulation area, away from incompatible materials such as oxidizing agents[1].

  • Final Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Do not dispose of this compound down the drain or in regular trash.

Experimental Workflow: Safe Handling and Disposal

The following diagram illustrates the key decision points and procedures for the safe handling and disposal of potent compounds like this compound.

start Start: Handling This compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) start->ppe handling Perform Experimental Work in a Ventilated Hood ppe->handling decontaminate Decontaminate all Glassware and Surfaces handling->decontaminate waste_decision Waste Generated? decontaminate->waste_decision solid_waste Collect Solid Waste in Labeled Container waste_decision->solid_waste Solid liquid_waste Collect Liquid Waste in Labeled Container waste_decision->liquid_waste Liquid store_waste Store Waste in Designated Hazardous Waste Area solid_waste->store_waste liquid_waste->store_waste disposal Arrange for Professional Disposal via EHS store_waste->disposal end End of Process disposal->end

Caption: Workflow for Safe Handling and Disposal of this compound.

References

Safeguarding Researchers: A Comprehensive Guide to Handling 2-Hydroxymethylene Ethisterone

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 2-Hydroxymethylene ethisterone (B1671409). The following procedures are designed to minimize exposure risk and ensure safe operational handling and disposal.

Due to the limited availability of a specific Safety Data Sheet (SDS) for 2-Hydroxymethylene ethisterone, the following recommendations are based on the safety data for the closely related compound, Ethisterone, and established guidelines for handling potent steroidal compounds. A conservative approach is strongly advised.

Essential Personal Protective Equipment (PPE)

When handling this compound, particularly in powder form, a comprehensive PPE strategy is mandatory to prevent skin contact, inhalation, and eye exposure.

PPE CategorySpecific RecommendationsRationale
Hand Protection Double-gloving with nitrile gloves is required. Change gloves frequently, especially after direct contact with the compound.Prevents skin absorption of the potent compound.
Eye Protection Chemical safety goggles or a full-face shield must be worn at all times.Protects eyes from airborne particles and potential splashes.
Body Protection A dedicated, disposable lab coat with long sleeves and elastic cuffs is necessary. For larger quantities or potential for significant aerosolization, disposable coveralls are recommended.Minimizes skin contamination.
Respiratory Protection A NIOSH-approved N95 or higher-rated respirator is essential when handling the powder outside of a primary engineering control. For spill cleanup, a powered air-purifying respirator (PAPR) with HEPA filters may be necessary.Protects against inhalation of fine particles which can have systemic effects.

Operational Plan for Safe Handling

Adherence to a strict, step-by-step operational plan is critical to ensure the safety of all personnel.

1. Engineering Controls:

  • All manipulations of powdered this compound, including weighing and solution preparation, must be conducted within a certified chemical fume hood or a ventilated balance enclosure (VBE).

  • Ensure the engineering control is functioning correctly before commencing any work.

2. Pre-Handling Preparation:

  • Assemble all necessary equipment (e.g., spatulas, weigh boats, vials, solvents) and place them inside the engineering control before introducing the compound.

  • Don all required PPE as outlined in the table above.

3. Handling the Compound:

  • Handle the powder with care to minimize the generation of dust.

  • Use dedicated, clearly labeled equipment for handling this compound.

  • When preparing solutions, add the solvent to the vial containing the weighed powder within the engineering control.

  • Ensure vials are securely capped before removing them from the engineering control for any subsequent steps like vortexing or sonication.

4. Post-Handling Procedures:

  • Thoroughly decontaminate all reusable equipment after use.

  • Wipe down the work surface within the engineering control with an appropriate cleaning agent.

  • Dispose of all contaminated disposable materials as hazardous waste.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and accidental exposure.

  • Unused Compound: Unused or expired this compound should be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain or in the regular trash.

  • Contaminated Materials: All disposable items that have come into contact with the compound, including gloves, lab coats, weigh boats, and pipette tips, must be collected in a designated, sealed hazardous waste container.

  • Empty Containers: "Empty" containers that held the powder should also be disposed of as hazardous waste, as they will contain residual amounts of the compound.

  • Spill Cleanup: In the event of a spill, the area should be secured. Personnel involved in the cleanup must wear appropriate PPE, including respiratory protection. The spilled material and all cleanup materials (e.g., absorbent pads, wipes) must be disposed of as hazardous waste.

Experimental Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_eng Verify Engineering Controls prep_ppe->prep_eng prep_equip Assemble Equipment in Hood prep_eng->prep_equip handle_weigh Weigh Compound in Hood prep_equip->handle_weigh handle_sol Prepare Solution in Hood handle_weigh->handle_sol post_decon Decontaminate Equipment handle_sol->post_decon post_clean Clean Work Area post_decon->post_clean disp_waste Collect Contaminated PPE & Materials post_clean->disp_waste disp_chem Dispose as Hazardous Waste disp_waste->disp_chem

Caption: Workflow for the safe handling of this compound.

This comprehensive guide is intended to foster a culture of safety and responsibility within the laboratory. By adhering to these procedures, researchers can mitigate the risks associated with handling potent compounds like this compound and ensure a safe working environment for all.

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.